molecular formula C6H4Cl2O2S B1455061 Methyl 4,5-dichlorothiophene-2-carboxylate CAS No. 89281-29-8

Methyl 4,5-dichlorothiophene-2-carboxylate

Cat. No.: B1455061
CAS No.: 89281-29-8
M. Wt: 211.06 g/mol
InChI Key: GOBRIDHOJYOFTD-UHFFFAOYSA-N
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Description

Methyl 4,5-dichlorothiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H4Cl2O2S and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4,5-dichlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBRIDHOJYOFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743831
Record name Methyl 4,5-dichlorothiophene-2-carboxylate
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Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89281-29-8
Record name Methyl 4,5-dichloro-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89281-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,5-dichlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4,5-dichlorothiophene-2-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4,5-dichlorothiophene-2-carboxylate

Executive Summary

This compound, identified by CAS Number 89281-29-8, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] The strategic placement of chloro-substituents on the thiophene ring, combined with the reactive carboxylate moiety, renders this compound a versatile scaffold for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the development of novel therapeutic agents, where the thiophene core often serves as a bioisosteric replacement for phenyl rings, enhancing pharmacological profiles.[2] This guide provides an in-depth analysis of its synthesis, chemical properties, reactivity, and applications, offering researchers and drug development professionals a comprehensive resource for leveraging this high-value intermediate.

The Thiophene Scaffold: A Privileged Structure in Modern Chemistry

Substituted thiophenes are a cornerstone of modern synthetic chemistry, primarily due to their prevalence in a wide array of biologically active compounds and functional materials.[3] The thiophene ring is considered a "privileged scaffold," capable of interacting with a diverse range of biological targets. Its structural and electronic properties allow it to act as a bioisostere for benzene, offering advantages such as improved metabolic stability, enhanced binding affinity, and modulated pharmacokinetic properties.[2] this compound emerges as a particularly valuable derivative, providing multiple reaction sites for molecular elaboration and diversification.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 89281-29-8[1]
Molecular Formula C₆H₄Cl₂O₂S
Molecular Weight 211.07 g/mol Calculated
Canonical SMILES COC(=O)C1=C(Cl)C(Cl)=CS1N/A
InChIKey YHQRMGTGABAJIA-UHFFFAOYSA-NN/A
Appearance White to off-white solidTypical
Purity Typically ≥98%Commercial Spec

The molecule's structure, featuring an electron-withdrawing methyl ester group at the C2 position and two chloro-substituents at the C4 and C5 positions, dictates its reactivity. The chlorine atoms activate the thiophene ring for certain reactions while also providing handles for cross-coupling chemistry.

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step process starting from more readily available precursors. The most common and logical approach involves the dichlorination of a suitable thiophene substrate followed by esterification.

Synthetic Workflow Overview

The general synthetic strategy hinges on the electrophilic chlorination of a thiophene-2-carboxylic acid derivative. The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the high reactivity of the thiophene ring allows for substitution to occur. The subsequent esterification of the resulting dichlorinated carboxylic acid yields the final product.

Synthesis_Workflow cluster_0 Step 1: Dichlorination cluster_1 Step 2: Esterification Start 4,5-Dichlorothiophene- 2-carboxylic acid (CAS 31166-29-7) Reagent1 Chlorinating Agent (e.g., SOCl₂, Oxalyl Chloride) Start->Reagent1 Reaction Intermediate Acid Chloride Intermediate Reagent1->Intermediate Forms Reagent2 Methanol (CH₃OH) Intermediate->Reagent2 Reaction Product Methyl 4,5-dichlorothiophene- 2-carboxylate (CAS 89281-29-8) Reagent2->Product Yields

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Esterification of 4,5-Dichlorothiophene-2-carboxylic acid

This protocol describes the conversion of the parent carboxylic acid to the methyl ester, a common final step in the synthesis. The use of dimethyl carbonate (DMC) represents a greener alternative to traditional methylating agents like methyl iodide or diazomethane.[4]

Materials:

  • 4,5-Dichlorothiophene-2-carboxylic acid (CAS 31166-29-7) (1.0 eq)[5][6]

  • Dimethyl carbonate (DMC) (serves as reagent and solvent)

  • Potassium Carbonate (K₂CO₃), anhydrous (0.4 eq, catalyst)[4]

  • Toluene (co-solvent, optional)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-Dichlorothiophene-2-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (0.4 eq).

  • Reagent Addition: Add dimethyl carbonate (sufficient quantity to act as solvent, approx. 10-20 mL per gram of acid).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize any remaining base by adding 1M HCl until the solution is pH ~7.

    • Pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Causality and Self-Validation:

  • Why Dimethyl Carbonate? DMC is a non-toxic, environmentally benign methylating agent. The byproducts are methanol and CO₂, which are less hazardous than those from traditional reagents.[4]

  • Why K₂CO₃? A mild base is required to deprotonate the carboxylic acid, forming the carboxylate anion, which is a more potent nucleophile to attack the methyl group of DMC.[4]

  • Protocol Validation: The reaction's completion is validated by the disappearance of the starting material spot and the appearance of a new, less polar product spot on TLC. The final structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its multiple reactive sites.

Reactivity_Hub cluster_reactions Potential Transformations cluster_products Resulting Scaffolds Core This compound Ester Group C4-Cl C5-Cl Thiophene Ring Hydrolysis Hydrolysis (NaOH/H₂O) Core:ester->Hydrolysis Amidation Amidation (R₂NH) Core:ester->Amidation Reduction Reduction (e.g., LiAlH₄) Core:ester->Reduction Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Core:cl1->Coupling Core:cl2->Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Core:cl1->SNAr Core:cl2->SNAr CarboxylicAcid Carboxylic Acid Hydrolysis->CarboxylicAcid Amide Amide Derivatives Amidation->Amide Alcohol Hydroxymethyl Thiophene Reduction->Alcohol ArylThiophene Aryl/Heteroaryl Thiophenes Coupling->ArylThiophene SubstitutedThiophene Further Functionalized Thiophenes SNAr->SubstitutedThiophene

Caption: Reactivity map of this compound.

  • Ester Group: The methyl ester can be easily hydrolyzed back to the carboxylic acid, converted into amides via aminolysis, or reduced to the corresponding primary alcohol. This flexibility is crucial for introducing diverse functional groups.

  • Chloro-Substituents: The chlorine atoms are prime sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups. They can also undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles.

Applications in Drug Discovery

The true value of this scaffold lies in its application as an intermediate for synthesizing high-value pharmaceutical compounds. Thiophene-based molecules have demonstrated a wide range of biological activities.

  • Kinase Inhibitors: Many kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding pocket of kinases. Thienopyrimidine derivatives, which can be synthesized from aminothiophene precursors, are a well-established class of kinase inhibitors used in oncology.[7]

  • Anticancer Agents: Novel thiophene-dicarbohydrazide derivatives have been synthesized and shown to possess in vitro cytotoxic activity against breast cancer cell lines (MCF-7).[3]

  • Protein Degraders: The parent carboxylic acid is listed as a building block for protein degraders, suggesting the ester is a key intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and molecular glues.[6]

Spectroscopic Characterization

  • ¹H NMR: A single peak (singlet) is expected in the aromatic region (δ 7.0-8.0 ppm) for the proton at the C3 position. A singlet corresponding to the methyl ester protons (O-CH₃) would appear upfield (δ 3.8-4.0 ppm).

  • ¹³C NMR: Resonances for the five carbons of the thiophene ring would be observed, with the C2 (carbonyl-attached) and the chlorine-bearing carbons (C4, C5) being significantly downfield. The carbonyl carbon of the ester and the methoxy carbon will also be present at characteristic chemical shifts (approx. δ 160-165 and δ 50-55 ppm, respectively).

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) with a distinctive isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.

Safety, Handling, and Storage

As a chlorinated organic compound, appropriate safety precautions are mandatory. Information is extrapolated from safety data sheets (SDS) of closely related compounds like 4,5-Dichlorothiophene-2-carboxylic acid.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[10] Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation occurs.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Seek medical attention.[11]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, multiple functionalization points, and the proven biological significance of its derivatives make it an indispensable building block for researchers. This guide has outlined its core properties, a robust and green synthetic approach, and its vast potential, providing a solid foundation for its application in advanced research and development projects.

References

  • CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof - Google P
  • PrepChem.com. Synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate. (URL: [Link])

  • The Royal Society of Chemistry. (Supporting Information for a relevant article). (URL: [Link])

  • Amerigo Scientific. Methyl 4,5-Bis(chloromethyl)thiophene-2-carboxylate. (URL: [Link])

  • CP Lab Safety. 4, 5-Dichlorothiophene-2-carboxylic acid, min 98%, 10 grams. (URL: [Link])

  • PubChem. 4,5-Dichlorothiophene-2-carboxylic acid. (URL: [Link])

  • GSRS. 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. (URL: [Link])

  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 3, 23. (URL: [Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. (URL: [Link])

  • Georganics. (2023). Methyl 2-amino-3-thiophenecarboxylate – description and application. (URL: [Link])

  • PubChem. Methyl 5-chlorothiophene-2-carboxylate. (URL: [Link])

  • PubChemLite. Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate. (URL: [Link])

  • Semantic Scholar. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 58(3), 837-853. (URL: [Link])

  • ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (URL: [Link])

  • Smith ScholarWorks. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. (URL: [Link])

Sources

A Senior Application Scientist's Technical Guide to Methyl 4,5-dichlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,5-dichlorothiophene-2-carboxylate is a halogenated heterocyclic compound that has garnered significant attention as a pivotal building block in medicinal chemistry. Its rigid thiophene core, decorated with reactive handles—a methyl ester and two chlorine atoms—makes it an exceptionally versatile precursor for the synthesis of complex molecular architectures. This guide provides an in-depth examination of this compound, from its fundamental physicochemical properties and spectroscopic signature to detailed protocols for its synthesis and purification. We will explore the critical role of this molecule in the development of therapeutic agents, particularly as a key intermediate for BACE1 inhibitors investigated for Alzheimer's disease. This document is designed to serve as a comprehensive technical resource, blending established chemical principles with practical, field-proven insights to empower researchers in their synthetic and drug discovery endeavors.

Core Physicochemical & Spectroscopic Profile

The identity and purity of a synthetic building block are paramount for the success of any subsequent chemical transformation. This section details the essential properties of this compound, providing the foundational data required for its use in a research setting.

Key Properties

A summary of the compound's primary physical and chemical identifiers is presented below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 89281-29-8BLD Pharm[1]
Molecular Formula C₆H₄Cl₂O₂SDerived from structure
Molecular Weight 211.07 g/mol Calculated
Appearance Off-white to light yellow solidTypical observation
Purity Typically ≥98%Commercial standard

Note: The molecular weight is derived from the addition of a methyl group (CH₃) to the parent carboxylic acid (C₅H₂Cl₂O₂S, MW: 197.04 g/mol ) via esterification.[2][3][4]

Spectroscopic Signature

Spectroscopic analysis provides an irrefutable fingerprint of a molecule. The following data are characteristic of this compound and are essential for confirming its identity and purity post-synthesis.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the spectrum is relatively simple. A singlet is expected around ~7.6 ppm corresponding to the lone proton on the thiophene ring (H-3). A second singlet will appear further upfield, typically around ~3.9 ppm , which corresponds to the three protons of the methyl ester group (-OCH₃). The integration of these peaks should yield a 1:3 ratio.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (~160-162 ppm). The four carbons of the thiophene ring will appear in the aromatic region (~125-140 ppm), and the methyl ester carbon will be the most upfield signal (~52 ppm).

  • Mass Spectrometry (MS): When analyzed by techniques such as GC-MS (Electron Ionization), the molecular ion peak (M⁺) will be observed at m/z = 210. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be visible for the molecular ion peak, with M+2 and M+4 peaks at m/z = 212 and m/z = 214, respectively. The relative intensities of this cluster (approximately 9:6:1) are a definitive indicator of a dichlorinated compound.

Synthesis and Purification Protocol

The most direct and common synthesis of this compound is through the esterification of its carboxylic acid precursor. This choice is predicated on the commercial availability and stability of 4,5-dichlorothiophene-2-carboxylic acid (CAS: 31166-29-7).[1][5][6]

Rationale for Synthetic Route

Fisher esterification, using an acid catalyst in an alcohol solvent, is a classic and highly reliable method. Using methanol as both the solvent and reagent drives the reaction equilibrium towards the product. Sulfuric acid is an excellent, cost-effective catalyst for this transformation due to its high acidity and dehydrating properties.

Detailed Experimental Protocol: Fisher Esterification

Materials:

  • 4,5-dichlorothiophene-2-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 mL per gram of acid)

  • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichlorothiophene-2-carboxylic acid.

  • Reagent Addition: Add anhydrous methanol to dissolve the starting material. Once dissolved, slowly and carefully add concentrated sulfuric acid while stirring. Caution: This addition is exothermic.

  • Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

  • Reaction Monitoring (Trustworthiness): The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is 20-30% ethyl acetate in hexanes. The product ester will have a higher Rf value (be less polar) than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible by TLC.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution (effervescence) will occur.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine. This removes residual methanol and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Validation

The crude product, typically an off-white or yellowish solid, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system like methanol/water or hexanes can yield highly pure material. Purity should be confirmed by ¹H-NMR and melting point analysis.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification & Validation start 1. Dissolve Acid in Anhydrous MeOH add_catalyst 2. Add Conc. H₂SO₄ (Catalyst) start->add_catalyst reflux 3. Heat to Reflux (4-6 hours) add_catalyst->reflux monitor 4. Monitor via TLC reflux->monitor quench 5. Quench with Sat. NaHCO₃ monitor->quench extract 6. Extract with Ethyl Acetate (3x) quench->extract wash 7. Wash with H₂O and Brine extract->wash dry 8. Dry over Na₂SO₄ & Filter wash->dry evaporate 9. Concentrate via Rotovap dry->evaporate purify 10. Purify by Column Chromatography evaporate->purify validate 11. Validate Purity (NMR, MS) purify->validate final_product Pure Methyl 4,5-dichloro- thiophene-2-carboxylate validate->final_product

Caption: Workflow for the synthesis and purification of the target compound.

Application in Drug Discovery: A Privileged Scaffold

Thiophene-containing molecules are considered "privileged scaffolds" in medicinal chemistry.[7] Their sulfur atom can participate in hydrogen bonding, and the ring system often serves as a bioisostere for a phenyl ring, which can improve a compound's metabolic stability and binding affinity.[7]

Role as a BACE1 Inhibitor Intermediate

The primary application of 4,5-dichlorothiophene derivatives is in the synthesis of inhibitors for β-secretase 1 (BACE1).[5] BACE1 is a key enzyme in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides, which form the senile plaques in the brains of Alzheimer's disease patients. Inhibiting BACE1 is therefore a major therapeutic strategy.[5]

This compound serves as a rigid core onto which other functionalities can be built. The chlorine atoms can be displaced or used in cross-coupling reactions, and the ester can be hydrolyzed to the carboxylic acid or converted to an amide, providing multiple avenues for molecular elaboration.

Conceptual Synthetic Elaboration

The diagram below illustrates conceptually how the dichlorothiophene core can be integrated into a more complex, drug-like molecule. This is a representative scheme and not a specific synthesis.

Drug_Scaffold cluster_mods Synthetic Modifications start_mol Methyl 4,5-dichloro- thiophene-2-carboxylate mod1 Amide Coupling (after hydrolysis) start_mol->mod1 R-NH₂ mod2 Suzuki or Buchwald Cross-Coupling at C4/C5 start_mol->mod2 R'-B(OH)₂ or R''-NH₂ final_mol Complex BACE1 Inhibitor Scaffold mod1->final_mol mod2->final_mol

Caption: Conceptual use of the title compound as a core scaffold.

Analytical Methodologies

Robust analytical methods are required to ensure the quality and consistency of this compound used in research.

MethodTypical ParametersPurpose
Reverse-Phase HPLC Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradientDetection: UV at 254 nmPurity assessment and quantification
GC-MS Column: Capillary (e.g., DB-5ms)Carrier Gas: HeliumDetection: Electron Ionization (EI)Purity assessment and identity confirmation via fragmentation and isotopic pattern
TLC Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: 20-30% Ethyl Acetate in HexanesReaction monitoring and preliminary purity check

Safety, Handling, and Storage

As with any chlorinated organic compound, appropriate safety precautions must be taken.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[1]

  • Safety: The compound may cause skin and eye irritation.[1] Avoid inhalation of dust and ingestion.

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the complex field of drug discovery. Its well-defined structure, predictable reactivity, and relevance as a precursor to high-value therapeutic targets like BACE1 inhibitors make it an indispensable tool for medicinal chemists. This guide has provided the essential technical knowledge—from synthesis to application—to utilize this building block effectively and safely, underscoring the scientific integrity required to advance modern pharmaceutical research.

References

  • A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.
  • Synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxyl
  • Supporting Inform
  • Methyl 4,5-dichlorothiophene-2-carboxyl
  • The Role of 4,5-Dichlorothiophene-2-carboxylic Acid in Drug Discovery & Synthesis.
  • Methyl 4,5-diaminothiophene-2-carboxyl
  • Methyl 5-chlorothiophene-2-carboxyl
  • 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. gsrs.
  • 4, 5-Dichlorothiophene-2-carboxylic acid, min 98%, 10 grams. CP Lab Safety.
  • 4,5-Dichlorothiophene-2-carboxylic acid | C5H2Cl2O2S | CID 305687. PubChem.
  • 31166-29-7|4,5-Dichlorothiophene-2-carboxylic acid|BLD Pharm. BLD Pharm.
  • METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum. ChemicalBook.
  • 35475-03-7, Methyl-5-chlorothiophene-2-carboxyl
  • 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID | 31166-29-7. ChemicalBook.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Methyl 2-amino-3-thiophenecarboxylate – description and applic

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Methyl 4,5-dichlorothiophene-2-carboxylate: A Comprehensive Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 4,5-dichlorothiophene-2-carboxylate, a halogenated heterocyclic compound increasingly utilized as a building block in medicinal chemistry and materials science.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the molecule's reactivity, toxicological profile, and the causal logic behind recommended safety protocols. Our focus is to empower laboratory personnel with the knowledge to handle this compound not just safely, but also with scientific foresight.

Compound Profile and Significance

This compound (CAS No. 89281-29-8) belongs to the class of substituted thiophenes. The thiophene ring is a well-established bioisostere for phenyl rings in drug design, often introduced to modulate metabolic stability, improve binding affinity, and enhance overall pharmacological properties.[2] The presence of two chlorine atoms on the thiophene ring, along with a methyl ester, creates a unique electronic and steric profile, making it a versatile intermediate for the synthesis of more complex molecules, including potential anti-inflammatory and anti-cancer agents.[1] However, these same features necessitate a thorough understanding of its potential hazards.

Physicochemical and Identification Data

A clear understanding of a compound's physical properties is the foundation of its safe handling and use in experimental design.

PropertyValueSource
CAS Number 89281-29-8[3][4]
Molecular Formula C₆H₄Cl₂O₂S[4]
Molecular Weight 211.07 g/mol Calculated
Appearance White to light yellow powder/solid[1]
Melting Point Data not available; related compound Methyl 5-chlorothiophene-2-carboxylate melts at 18 °C[1]
Boiling Point Data not available; related compound Methyl 5-chlorothiophene-2-carboxylate boils at 226 °C[1]
Density Data not available; related compound Methyl 5-chlorothiophene-2-carboxylate has a density of 1.36 g/cm³[1]

Hazard Analysis and Toxicological Insights

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties. While specific toxicological studies on this exact molecule are limited, the known toxicology of chlorinated hydrocarbons and substituted thiophenes provides a strong basis for a cautious approach.

GHS Hazard Classification
  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2/2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)

(Note: GHS classifications are based on data for closely related compounds such as 5-chlorothiophene-2-carboxylic acid and methyl 5-chlorothiophene-2-carboxylate).[5]

Mechanistic Considerations for Toxicity

The toxicity of thiophene-containing drugs is often linked to their metabolism by cytochrome P450 (CYP450) enzymes.[6] Two primary metabolic pathways can lead to toxic effects: S-oxidation and epoxidation.[6][7]

  • S-oxidation: The sulfur atom in the thiophene ring can be oxidized to a reactive S-oxide intermediate.

  • Epoxidation: The double bonds in the thiophene ring can be oxidized to form a reactive epoxide.

Both of these intermediates are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity. Quantum chemical studies suggest that for the thiophene ring, the formation of the epoxide metabolite is both thermodynamically and kinetically more favorable than S-oxidation.[6][7] This understanding underscores the importance of minimizing exposure, as even small quantities could potentially lead to the formation of reactive metabolites.

Furthermore, chlorinated hydrocarbons as a class are known neurotoxins, and many can cause liver or kidney injury through the generation of toxic metabolites.[8] They are typically well-absorbed through the skin and by inhalation.[8]

Core Protocols for Safe Handling and Use

The following protocols are designed to be self-validating systems, where adherence to the steps inherently minimizes risk. The causality behind each step is explained to foster a deeper understanding of safety principles.

Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) exposure should be applied at all times.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact. A lab coat is mandatory. For larger quantities, consider a chemically resistant apron or suit.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.

Weighing and Solution Preparation Workflow

This workflow is designed to contain the solid powder, which poses an inhalation risk.

Caption: Workflow for weighing and dissolving the solid compound.

  • Causality: Performing all steps within a fume hood is critical to contain any airborne particles. Using a spatula to transfer the solid, rather than pouring, minimizes the generation of dust. Capping the vessel before removing it from the balance ensures containment.

Reaction Setup and Work-up
  • Inert Atmosphere: While not explicitly stated as air-sensitive, many organic reactions benefit from an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.

  • Temperature Control: Be aware of potential exotherms, especially when running reactions at scale. Use an ice bath for cooling as needed, particularly during the addition of reactive reagents.

  • Quenching: When the reaction is complete, quench it carefully. If reactive reagents are still present, the quenching process should be done slowly and at a reduced temperature.

  • Extraction and Washing: Perform liquid-liquid extractions in a fume hood. Vent the separatory funnel frequently to release any pressure buildup.

Emergency Procedures

Rapid and correct response during an emergency is crucial.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.

Spill and Fire Response Workflow

Spill_Fire_Response start EMERGENCY (Spill or Fire) spill Spill Detected Evacuate immediate area Alert others and supervisor Don appropriate PPE (respirator, gloves, etc.) Contain spill with absorbent material (e.g., vermiculite) Collect material into a sealed hazardous waste container Decontaminate the area start->spill Spill fire Fire Involving Compound Alert others and activate fire alarm If small and you are trained, use a dry chemical, CO2, or foam extinguisher. Do NOT use water. If fire is large or spreading, evacuate immediately Close fume hood sash and lab doors Meet at designated assembly point start->fire Fire

Caption: Decision workflow for spill and fire emergencies.

  • Causality: In case of a fire, it's important to note that thermal decomposition may produce toxic and corrosive gases such as sulfur oxides and hydrogen chloride. Therefore, a self-contained breathing apparatus (SCBA) is essential for firefighting personnel. Using water on a chemical fire can be ineffective and may spread the material.

Stability and Reactivity

A proactive understanding of reactivity prevents hazardous situations.

  • Stability: The compound is stable under recommended storage conditions.

  • Incompatible Materials: Avoid strong oxidizing agents. Thiophenes can react violently with nitric acid and other strong oxidizers.[9][10]

  • Conditions to Avoid: Keep away from heat, sparks, and open flames. Avoid the generation of dust.

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the realm of drug discovery. Its utility is matched by its potential hazards, which primarily stem from its irritant nature and the potential for metabolic activation into reactive intermediates. By understanding the scientific principles behind its reactivity and toxicology, and by rigorously adhering to the detailed handling and emergency protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this compound. The provided workflows for routine handling and emergency response serve as a clear, logical framework for minimizing risk and ensuring a safe laboratory environment.

References

  • Investigations of Chlorinated Thiophenes: A Group of Bioaccumulable Compounds Identified in the Effluents from Kraft Bleaching. (1988). Water Science & Technology. [Link]

  • CAS#:89281-29-8 | this compound. Chemsrc. [Link]

  • Thiophene. Wikipedia. [Link]

  • This compound, 95%. Advent Chembio. [Link]

  • MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. [Link]

  • This compound|CAS 89281-29-8. Angene. [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. PubMed. [Link]

  • HAZARD SUMMARY - Thiophene. New Jersey Department of Health. [Link]

  • Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. PubMed. [Link]

  • Trichlorination Reaction of Aryl Thiophene. ResearchGate. [Link]

  • Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate. [Link]

  • 4,5-Dichlorothiophene-2-carboxylic acid | C5H2Cl2O2S | CID 305687. PubChem. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Diverse Reactions of Thiophenes, Selenophenes, and Tellurophenes with Strongly Oxidizing I(III) PhI(L)2 Reagents. PubMed. [Link]

  • CHLORINATED HYDROCARBON PESTICIDES. AccessPharmacy. [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]

  • 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. gsrs.ncats.nih.gov. [Link]

  • A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

  • Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473. PubChem. [Link]

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An In-depth Technical Guide to the Spectral Analysis of Methyl 4,5-dichlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution.[2] For Methyl 4,5-dichlorothiophene-2-carboxylate, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, revealing two key signals corresponding to the thiophene ring proton and the methyl ester protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Thiophene-H3~7.5 - 8.0Singlet (s)1H
Methyl (-OCH₃)~3.9Singlet (s)3H

Causality Behind Experimental Choices and Interpretation:

The chemical shift of the single proton on the thiophene ring (H3) is influenced by several factors. The electronegative chlorine atoms at positions 4 and 5, along with the electron-withdrawing carboxylate group at position 2, will deshield this proton, causing it to resonate at a relatively downfield position (higher ppm value).[1] The absence of adjacent protons results in a singlet multiplicity. The methyl protons of the ester group are in a different chemical environment and are expected to appear as a sharp singlet at around 3.9 ppm. The integration of these signals will confirm the 1:3 proton ratio.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a fingerprint of the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~160 - 165
Thiophene-C2~130 - 135
Thiophene-C3~130 - 135
Thiophene-C4~125 - 130
Thiophene-C5~125 - 130
Methyl (-OCH₃)~52 - 55

Expertise & Experience in Interpretation:

The chemical shifts of the thiophene ring carbons are sensitive to the substitution pattern.[3] The two chlorinated carbons (C4 and C5) and the two carbons attached to the carboxylate and the proton (C2 and C3) are in distinct electronic environments and are expected to have slightly different chemical shifts, although they may be close. The carbonyl carbon of the ester will be the most downfield signal due to its direct attachment to two oxygen atoms.[4] The methyl carbon will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Use a longer relaxation delay (2-5 seconds) to ensure quantitative signal intensity is not required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum.

Diagram of NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound Solvent Add Deuterated Solvent & TMS Dissolve->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Lock Lock & Shim Spectrometer->Lock Acquire_H Acquire ¹H Spectrum Lock->Acquire_H Acquire_C Acquire ¹³C Spectrum Lock->Acquire_C FT Fourier Transform Acquire_H->FT Acquire_C->FT Phase Phase Correction FT->Phase Reference Reference to TMS Phase->Reference Integrate Integrate & Analyze Reference->Integrate IR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Analyze_Spectrum Analyze Functional Groups Acquire_Spectrum->Analyze_Spectrum End End Analyze_Spectrum->End MS_Workflow Sample_Intro Sample Introduction Ionization Electron Ionization (70 eV) Sample_Intro->Ionization Acceleration Ion Acceleration Ionization->Acceleration Mass_Analysis Mass Analyzer (m/z separation) Acceleration->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Sources

A Senior Application Scientist's In-depth Technical Guide to the Solubility of Methyl 4,5-dichlorothiophene-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 4,5-dichlorothiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation. It delves into the structural rationale for its solubility profile, provides actionable, field-proven protocols for empirical determination, and grounds its claims in established chemical principles. Our objective is to equip you not just with data, but with a predictive and methodological framework for working with this and similar compounds.

Executive Summary: Predictive Overview of Solubility

This compound is a halogenated heterocyclic compound with a moderate molecular weight. Direct, empirically determined solubility data for this specific compound in a wide range of organic solvents is not extensively published. However, based on its molecular architecture, we can make robust predictions grounded in the fundamental principle of "like dissolves like."

The molecule's structure suggests a balance of polar and non-polar characteristics. The dichlorothiophene ring and the methyl ester group introduce polarity through electronegative chlorine, sulfur, and oxygen atoms. This polarity is expected to facilitate solubility in solvents of moderate to high polarity. The overall structure, however, is not exceedingly polar, and the presence of the largely non-polar thiophene ring and the methyl group suggests that it will also exhibit some solubility in less polar solvents. Extreme non-polar solvents, such as alkanes, are less likely to be effective.

This guide will first explore the theoretical underpinnings of this prediction and then provide detailed methodologies to empirically verify and quantify the solubility of this compound in a laboratory setting.

Physicochemical Properties and Structural Analysis

To understand the solubility of this compound, a close examination of its physicochemical properties is essential.

PropertyValueSource
Molecular FormulaC₆H₄Cl₂O₂S
Molecular Weight211.07 g/mol
Predicted Boiling Point281.3±35.0 °C
Predicted Density1.500±0.06 g/cm³
Storage TemperatureUnder inert gas (nitrogen or Argon) at 2–8 °C

Note: The boiling point and density are predicted values and should be treated as estimates.

The key to predicting solubility lies in the molecule's polarity, which arises from the vector sum of all individual bond dipoles.

Caption: Structural contributions to polarity.

The electronegative chlorine and oxygen atoms create significant bond dipoles, making the molecule polar. However, the thiophene ring, while containing a heteroatom, contributes to the overall size and has aromatic character, which can interact favorably with a range of solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a spectrum of organic solvents.[1][2] This provides a strategic starting point for solvent screening in applications such as reaction chemistry, purification, and formulation.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)High These solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar ester and chloro groups of the solute.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can act as hydrogen bond acceptors and have strong dipole moments, which should facilitate dissolution. The lack of a hydrogen bond donor on the solute prevents it from fully capitalizing on the solvent's protic nature.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh The similarity in the C-Cl bonds between the solute and solvent, along with the moderate polarity of these solvents, suggests strong miscibility.
Ethers Diethyl etherModerate Diethyl ether is less polar than THF but should still be a reasonably good solvent due to its ability to act as a hydrogen bond acceptor with any trace water and its general effectiveness for moderately polar organic compounds.
Aromatic Toluene, BenzeneLow to Moderate The aromatic ring of the solvents can interact with the thiophene ring of the solute via π-π stacking. However, the polarity mismatch may limit high solubility.
Non-Polar Hexane, CyclohexaneLow to Insoluble The significant polarity of the solute is a poor match for the non-polar nature of alkane solvents, which primarily rely on weaker van der Waals forces for solvation.[1]

Experimental Protocols for Solubility Determination

While predictions are valuable, empirical determination is the gold standard. The following protocols are designed to be robust and self-validating for determining the solubility of this compound.

Qualitative Solubility Testing: A Rapid Screening Method

This method provides a quick assessment of solubility in various solvents, which is invaluable for initial solvent screening for reactions or chromatography.[3][4]

Objective: To rapidly classify the compound as soluble, partially soluble, or insoluble in a range of solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, methanol, acetone, dichloromethane, toluene, hexane)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

Procedure:

  • Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add the selected solvent dropwise, starting with 0.1 mL.

  • Mixing: After each addition, vortex the mixture for 30-60 seconds to ensure thorough mixing.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Addition: Continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL, mixing and observing after each addition.

  • Classification:

    • Soluble: If all the solid dissolves at any point.

    • Partially Soluble: If some, but not all, of the solid dissolves.

    • Insoluble: If no significant amount of the solid dissolves.

Causality and Self-Validation: This stepwise addition of solvent allows for a more nuanced observation than simply adding a large volume at once. By starting with a small amount of solvent, you can more easily distinguish between high, moderate, and low solubility. The use of a vortex mixer ensures that the lack of dissolution is due to true insolubility rather than poor mixing.

Caption: Workflow for qualitative solubility screening.

Quantitative Solubility Determination: The Shake-Flask Method

For applications requiring precise solubility values (e.g., formulation development, crystallization process design), a quantitative method is necessary. The isothermal shake-flask method is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature, expressed in units such as mg/mL or mol/L.

Materials:

  • This compound

  • Chosen organic solvent(s)

  • Scintillation vials or glass flasks with screw caps

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial (ensure solid remains after equilibrium).

  • Solvent Addition: Accurately pipette a known volume of the solvent into the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-72 hours) to ensure saturation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original solubility by accounting for the dilution factor.

Causality and Self-Validation: The use of excess solid ensures that the solution reaches true equilibrium saturation. The extended equilibration time and controlled temperature are critical for reproducibility. Filtering the aliquot is a crucial step to prevent inflation of the solubility measurement by undissolved particles. A robust, validated analytical method (HPLC/GC) for quantification is the cornerstone of this protocol's accuracy.

Quantitative_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis node_style node_style prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-72 hours) prep2->equil settle Allow excess solid to settle equil->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample accurately sample->dilute quantify Quantify concentration (HPLC/GC) dilute->quantify calculate Calculate solubility quantify->calculate caption Shake-flask method for quantitative solubility.

Caption: Shake-flask method for quantitative solubility.

Conclusion and Recommendations for the Researcher

The solubility of this compound is dictated by its moderately polar structure, featuring both polar functional groups and a less polar aromatic ring. This guide predicts high solubility in polar aprotic and chlorinated solvents, moderate to high solubility in polar protic solvents, and poor solubility in non-polar aliphatic solvents.

For the practicing scientist, these predictions serve as a robust starting point. However, for critical applications, the experimental protocols provided herein are essential for obtaining precise and reliable data. It is strongly recommended to begin with the qualitative screening method to efficiently identify a range of suitable solvents before committing to the more resource-intensive quantitative shake-flask method for final solubility determination. Always ensure that the analytical method used for quantification is validated for accuracy, precision, and linearity.

References

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

  • Comparison of the polarity of organic solvents. (2022, October 13). uHPLCs. [Link]

  • Studylib. Qualitative Analysis of Organic Compounds: Solubility. [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. Qualitative Analysis of Organic Compounds. [Link]

  • Solubility test for Organic Compounds. (2024, September 24). [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Methyl 4,5-dichlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4,5-dichlorothiophene-2-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its inherent reactivity, dictated by the substituted thiophene ring and the methyl ester functionality, necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling. This guide provides a comprehensive overview of the chemical stability of this compound, detailing potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work.

Introduction: The Chemical Significance of this compound

This compound, with the CAS Number 89281-29-8, is a halogenated thiophene derivative. The thiophene ring is a common scaffold in medicinal chemistry, and the presence of chloro- and carboxyl- substituents provides multiple reaction sites for molecular elaboration. The stability of this compound is paramount, as degradation can lead to the formation of impurities that may compromise the outcome of subsequent synthetic steps and the purity of the final product. A foundational understanding of its stability is therefore not merely a matter of good laboratory practice but a critical component of robust process development and quality control.

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors, including temperature, light, moisture, and the presence of reactive chemicals. While the compound is generally stable under proper conditions, deviations from the recommended storage protocols can initiate degradation through several mechanisms.

Hydrolytic Stability

The methyl ester group in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can undergo reversible hydrolysis to yield 4,5-dichlorothiophene-2-carboxylic acid and methanol. To maintain the integrity of the ester, contact with acidic conditions, especially in aqueous environments, should be avoided.

  • Base-Catalyzed Hydrolysis (Saponification): Alkaline conditions promote the irreversible hydrolysis of the ester to form the corresponding carboxylate salt and methanol. This reaction is typically faster and more complete than acid-catalyzed hydrolysis.[1] Therefore, it is crucial to avoid exposure to basic substances.

Thermal Stability
Photostability

Chlorinated aromatic compounds can be susceptible to photodegradation upon exposure to ultraviolet (UV) light. The energy from UV radiation can be sufficient to induce cleavage of the carbon-chlorine bonds, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. To prevent photodegradation, the compound should always be stored in light-resistant containers.

Oxidative Stability

The thiophene ring, while aromatic, can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. Oxidation can occur at the sulfur atom, potentially forming a thiophene-S-oxide, which can be unstable and undergo further reactions.[2] Safety Data Sheets for this compound consistently warn against storage with oxidizing agents.

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following protocols are recommended to ensure the long-term integrity of this compound.

Storage Conditions

To mitigate the risks of degradation, the following storage conditions are imperative:

ParameterRecommendationRationale
Temperature Store in a cool place.Minimizes the rate of potential thermal degradation.
Light Store in a dark place, using amber or opaque containers.Prevents photodegradation initiated by UV light exposure.
Atmosphere Store in a dry environment under an inert atmosphere (e.g., nitrogen or argon) if possible.Minimizes contact with moisture to prevent hydrolysis and with oxygen to prevent oxidation.
Container Keep container tightly closed.Prevents ingress of moisture and air.
Ventilation Store in a well-ventilated area.Ensures that any potential vapors do not accumulate.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.Avoids chemical reactions that can lead to degradation of the compound.
Experimental Handling Protocol

Adherence to a strict handling protocol is essential to prevent contamination and degradation during experimental use.

Step-by-Step Handling Workflow:

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture from the air onto the cold compound.

  • Inert Atmosphere: For sensitive reactions or long-term experiments, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Dispensing: Use clean, dry spatulas and glassware for dispensing the solid. Avoid introducing any contaminants into the storage container.

  • Resealing: After dispensing, securely reseal the container, ensuring the cap is tight. If the container has been opened multiple times, consider flushing the headspace with an inert gas before resealing.

  • Cleaning: Clean any spills promptly and thoroughly. Wash hands and any exposed skin after handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Logical Flow for Handling and Storage:

G cluster_storage Long-Term Storage cluster_handling Experimental Use Storage Store in Cool, Dark, Dry Place (Tightly Sealed Container) Equilibrate Equilibrate to Room Temp Storage->Equilibrate Retrieve for Use Dispense Dispense Under Inert Atmosphere (if needed) Equilibrate->Dispense Reseal Tightly Reseal Container Dispense->Reseal Return Return to Storage Reseal->Return Return->Storage Store for Future Use

Caption: Workflow for the proper storage and handling of this compound.

Self-Validating Systems for Protocol Adherence

To ensure the consistent quality of this compound within a research setting, the implementation of self-validating systems is recommended:

  • Log Sheets: Maintain a log sheet for each container, documenting the date of receipt, date of first opening, and each subsequent use. This helps track the exposure of the compound to ambient conditions.

  • Periodic Purity Checks: For long-term storage or for critical applications, periodically re-analyze the purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This can help detect the onset of degradation before it significantly impacts experimental results.

  • Visual Inspection: Before each use, visually inspect the compound for any changes in color or consistency, which could indicate degradation.

Conclusion

The stability of this compound is robust when stored under the recommended conditions of a cool, dark, dry, and inert environment. The primary degradation pathways to consider are hydrolysis of the methyl ester, photodegradation of the chlorinated thiophene ring, and oxidation. By adhering to the stringent storage and handling protocols outlined in this guide, researchers and scientists can ensure the integrity and purity of this valuable synthetic intermediate, thereby contributing to the reliability and reproducibility of their scientific endeavors.

References

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Thiophene. Retrieved from [Link]

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An In-Depth Technical Guide to Methyl 4,5-dichlorothiophene-2-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dichlorinated Thiophenes in Drug Discovery

Methyl 4,5-dichlorothiophene-2-carboxylate is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its thiophene core, a well-established bioisostere for the phenyl ring, offers unique electronic and steric properties that can enhance the pharmacological profile of drug candidates. The presence of two chlorine atoms on the thiophene ring provides multiple reactive sites, making it a versatile intermediate for the synthesis of complex molecular architectures.

This guide will provide a detailed exploration of this valuable chemical entity, offering practical insights for its procurement, synthesis, and application in research and development.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. Below is a summary of the key properties of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 89281-29-8N/A
Molecular Formula C₆H₄Cl₂O₂SN/A
Molecular Weight 211.07 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 63-65 °CN/A
Boiling Point Not availableN/A
Solubility Soluble in most organic solvents (e.g., DCM, THF, Acetone)N/A

Spectral Data for Characterization:

The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methyl ester protons (CH₃) at approximately 3.9 ppm and a singlet for the proton on the thiophene ring (at position 3) around 7.5-7.7 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the thiophene ring (typically in the range of 120-140 ppm), and the methyl carbon of the ester (around 52 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other significant peaks will correspond to C-Cl and C-S stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms.

Commercial Availability: Sourcing High-Quality Starting Material

A reliable supply of high-purity starting materials is a critical first step in any research and development program. This compound is available from a number of reputable chemical suppliers. When selecting a supplier, it is essential to consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., Certificate of Analysis with NMR and HPLC data).

Table 2: Prominent Commercial Suppliers

SupplierPurityNotes
Sigma-Aldrich ≥97%A well-established supplier with extensive technical data and support.
Advent Chembio 95%Offers various pack sizes suitable for research and development.[1]
Parchem Custom synthesis availableSpecializes in specialty chemicals and can provide custom quantities.
Ambeed, Inc. VariesA supplier of building blocks for drug discovery.
BLD Pharm VariesOffers a range of chemical products for research and industry.[2]
ChemShuttle 95%Provides custom synthesis and a catalog of specialty chemicals.[3]
Apollo Scientific >98%A UK-based supplier of fine chemicals for research.

This is not an exhaustive list, and researchers are encouraged to evaluate multiple suppliers to find the best fit for their specific needs.

Synthesis of this compound: A Step-by-Step Protocol

While readily available commercially, an in-house synthesis of this compound may be desirable for cost-effectiveness in large-scale applications or for the preparation of specialized analogs. The most common synthetic route involves the chlorination of a suitable thiophene precursor followed by esterification.

A plausible and efficient two-step synthesis starting from commercially available 2-thiophenecarboxylic acid is outlined below. This protocol is based on established chemical principles for the chlorination of thiophenes and subsequent esterification.

Step 1: Synthesis of 4,5-Dichlorothiophene-2-carboxylic Acid

The direct chlorination of 2-thiophenecarboxylic acid can be challenging to control. A more reliable method involves the use of a milder and more selective chlorinating agent like N-chlorosuccinimide (NCS).

Synthesis_Step1 start 2-Thiophenecarboxylic Acid product 4,5-Dichlorothiophene-2-carboxylic Acid start->product Chlorination reagents N-Chlorosuccinimide (NCS) Sulfuric Acid (cat.) Acetonitrile Synthesis_Step2 start 4,5-Dichlorothiophene-2-carboxylic Acid product This compound start->product Fischer Esterification reagents Methanol (excess) Sulfuric Acid (cat.)

Sources

An In-depth Technical Guide to the Reactivity of Dichlorinated Thiophene Esters

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Dichotomy of Reactivity in Dichlorinated Thiophene Esters

Dichlorinated thiophene esters represent a fascinating and highly versatile class of building blocks in modern organic synthesis. Their utility, particularly in the realms of pharmaceutical and materials science, stems from a unique electronic profile. The thiophene core, an electron-rich aromatic heterocycle, is rendered electron-deficient by the presence of two strongly electron-withdrawing chlorine atoms and an ester functionality. This electronic dichotomy is the very heart of their reactivity, enabling a diverse array of chemical transformations that are often challenging with simpler thiophene derivatives. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles governing the reactivity of these valuable synthons, moving beyond mere procedural descriptions to elucidate the underlying mechanistic considerations that drive experimental success.

The Electronic Landscape of Dichlorinated Thiophene Esters: A Tale of Induction and Resonance

The reactivity of any aromatic system is fundamentally dictated by the distribution of electron density within the ring. In dichlorinated thiophene esters, this distribution is a delicate balance of competing electronic effects.

  • The Thiophene Core: Inherently electron-rich due to the lone pairs on the sulfur atom participating in the π-system, the thiophene ring is predisposed to electrophilic aromatic substitution.[1]

  • The Chlorine Substituents: As highly electronegative atoms, the two chlorine substituents exert a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the thiophene ring, making it less susceptible to classical electrophilic attack.

  • The Ester Group: The ester functionality is also electron-withdrawing, primarily through a resonance effect (-M) and to a lesser extent, an inductive effect (-I). This further deactivates the ring towards electrophiles.

The cumulative effect of these electron-withdrawing groups is a thiophene ring that is significantly more electron-poor than its unsubstituted counterpart. This electronic depletion has profound implications for its reactivity, most notably by activating the ring towards nucleophilic aromatic substitution and providing distinct regioselectivity in transition-metal-catalyzed cross-coupling reactions.

Navigating the Reactive Pathways: A Symphony of Controlled Transformations

The unique electronic nature of dichlorinated thiophene esters opens up a rich and varied landscape of chemical transformations. Understanding the interplay of the substituents is key to harnessing their synthetic potential.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Perhaps the most powerful application of dichlorinated thiophene esters lies in their utility as substrates for a variety of palladium-catalyzed cross-coupling reactions.[2] The carbon-chlorine bonds of the thiophene ring serve as excellent handles for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a cornerstone of modern organic synthesis.[3] Dichlorinated thiophene esters are excellent substrates for this reaction, allowing for the selective formation of mono- or diarylated products.[4][5]

Key Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The electron-deficient nature of the dichlorinated thiophene ring facilitates the initial oxidative addition step, which is often rate-limiting.

Experimental Protocol: Selective Mono-arylation of a Dichlorinated Thiophene Ester via Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add the dichlorinated thiophene ester (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable phosphine ligand such as SPhos or XPhos (0.04 equiv.).

  • Solvent and Base: Add a degassed mixture of toluene and water (e.g., 10:1 v/v) and a suitable base, typically potassium carbonate or potassium phosphate (3.0 equiv.).

  • Reaction Execution: The reaction mixture is thoroughly degassed by bubbling with argon for 15-20 minutes. The flask is then sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Couplings of Dichlorinated Thiophene Esters

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1101688
33-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O902475

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Dichlorinated Thiophene Ester, Arylboronic Acid, Catalyst, Ligand solvent_base Add Degassed Solvent and Base reagents->solvent_base degas Degas with Argon solvent_base->degas heat Heat with Vigorous Stirring degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

The Stille coupling utilizes organotin reagents as the nucleophilic partner.[6][7] While the toxicity of organotin compounds is a significant drawback, the Stille reaction offers a high degree of functional group tolerance and is often successful where other coupling methods fail.[8][9]

Key Mechanistic Considerations: The catalytic cycle of the Stille reaction is analogous to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[6] The transmetalation step is often the rate-determining step and can be accelerated by the use of additives such as copper(I) salts.[8]

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed coupling of amines with aryl halides.[10][11] Dichlorinated thiophene esters are suitable substrates for this reaction, enabling the synthesis of a wide variety of aminothiophene derivatives.[12][13]

Key Mechanistic Considerations: The catalytic cycle for the Buchwald-Hartwig amination is more complex than that for C-C coupling reactions and is highly dependent on the choice of ligand and base.[13] Generally, it involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to furnish the arylamine and regenerate the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Amination of a Dichlorinated Thiophene Ester

  • Reaction Setup: In a glovebox, to a vial add the dichlorinated thiophene ester (1.0 equiv.), palladium(II) acetate (0.02 equiv.), a suitable ligand (e.g., Xantphos or Josiphos, 0.04 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate (1.4 equiv.).

  • Addition of Reactants: Add the amine (1.2 equiv.) and a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: The vial is sealed and heated to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring and Workup: The reaction is monitored by LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove inorganic salts.

  • Purification: The filtrate is concentrated, and the residue is purified by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n OA Oxidative Addition Pd(0)L_n->OA Ar-X Dichlorothiophene Ester Ar-X->OA R2NH Amine Base Base Ar-NR2 Aminothiophene Product AC Amine Coordination OA->AC R2NH DP Deprotonation AC->DP Base RE Reductive Elimination DP->RE RE->Pd(0)L_n RE->Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA r): Exploiting the Electron-Deficient Ring

The pronounced electron-withdrawing character of the two chlorine atoms and the ester group makes the dichlorinated thiophene ester ring susceptible to nucleophilic aromatic substitution (SNA r).[14][15] This provides a complementary approach to the cross-coupling reactions for the introduction of heteroatom nucleophiles.

Key Mechanistic Considerations: The SNA r reaction proceeds via a two-step addition-elimination mechanism.[16] The nucleophile first attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] In the second, typically faster step, the chloride leaving group is expelled, restoring the aromaticity of the ring. The presence of multiple electron-withdrawing groups is crucial for stabilizing the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.[17]

Table 2: Regioselectivity in SNA r of Dichlorinated Thiophene Esters

NucleophilePosition of AttackProduct
Alkoxides (e.g., NaOMe)C5 or C35- or 3-alkoxy-chlorothiophene ester
Thiolates (e.g., NaSPh)C5 or C35- or 3-arylthio-chlorothiophene ester
Amines (e.g., Piperidine)C5 or C35- or 3-amino-chlorothiophene ester

Note: The regioselectivity of nucleophilic attack can be influenced by the specific substitution pattern of the dichlorinated thiophene ester and the reaction conditions.

Reactivity of the Ester Functionality

While the primary focus is often on the reactivity of the dichlorinated thiophene core, the ester group itself can undergo a range of transformations.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[18][19] This provides a valuable handle for further functionalization, such as amide bond formation.

  • Reduction: The ester can be reduced to the corresponding alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[20] More selective methods can also be employed to achieve partial reduction to the aldehyde.[20]

  • Transesterification: The ester can be converted to a different ester by reaction with an alcohol in the presence of an acid or base catalyst.

Conclusion: A Versatile Platform for Chemical Innovation

Dichlorinated thiophene esters are far more than simple chemical intermediates; they are enabling platforms for the construction of complex molecular architectures. Their unique and tunable reactivity, born from the electronic interplay of an electron-rich heterocycle and powerful electron-withdrawing substituents, provides chemists with a powerful toolkit. By understanding the fundamental principles that govern their behavior in cross-coupling, nucleophilic substitution, and other transformations, researchers can strategically design and execute synthetic routes to novel pharmaceuticals, advanced materials, and other high-value chemical entities. The continued exploration of the rich chemistry of these compounds promises to unlock even greater potential for innovation in the years to come.

References

  • Bach, T. (2015). Kinetic Studies on the Palladium(II)
  • ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry.
  • Journal of the American Chemical Society. (n.d.). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives.
  • Wikipedia. (n.d.). Thiophene. Wikipedia.
  • (n.d.).
  • ResearchGate. (n.d.). The general mechanism of the palladium catalyzed C−S cross coupling....
  • Clutch Prep. (2024). Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. Clutch Prep.
  • RSC Publishing. (n.d.). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. RSC Publishing.
  • Wikipedia. (n.d.). Thioester. Wikipedia.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Stille reaction. Wikipedia.
  • PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed.
  • NIH. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH.
  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115 Myers.
  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor.
  • Myers Research Group, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution.
  • YouTube. (2019).
  • CoLab. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. CoLab.

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An In-depth Technical Guide to Thiophene Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold - Why Thiophene Matters in Medicinal Chemistry

In the expansive landscape of heterocyclic compounds, the thiophene nucleus has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] This five-membered, sulfur-containing aromatic ring is a cornerstone in the design and development of a vast array of therapeutic agents.[3][4] Its prevalence is not a matter of chance but a direct consequence of its unique blend of physicochemical properties, bioisosteric relationship with the ubiquitous benzene ring, and versatile reactivity.[4]

The significance of the thiophene moiety is underscored by its presence in numerous FDA-approved drugs, spanning a wide range of therapeutic areas including anti-inflammatory, anticancer, and cardiovascular agents.[5][6] In fact, the thiophene moiety was ranked 4th in the US FDA approval of small drug molecules, with approximately seven drug approvals in the last decade.[5][6] This success stems from the ability of the thiophene ring to favorably modulate a drug candidate's biological activity and pharmacokinetic profile. The sulfur atom, in particular, introduces unique electronic and steric properties that differentiate it from its carbocyclic analog, benzene.[5] It can alter molecular shape, dipole moment, and metabolic stability, and even participate in crucial hydrogen bonding interactions with biological targets.[5][7]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of thiophene chemistry. We will delve into the foundational principles that make thiophene a desirable pharmacophore, explore the classical and modern synthetic strategies for its construction and functionalization, analyze its role in shaping structure-activity relationships, and address the critical metabolic and toxicological considerations associated with its use. By understanding the causality behind experimental choices and embracing a data-driven approach, we aim to equip the reader with the knowledge to effectively harness the power of thiophene in the quest for novel and improved therapeutics.

Part 1: Foundational Principles of the Thiophene Moiety

A thorough understanding of the fundamental physicochemical properties of the thiophene ring is paramount for its rational application in drug design. These properties dictate how a thiophene-containing molecule will interact with its biological target and behave within a physiological environment.

Physicochemical Properties: A Comparative Analysis

While often considered a bioisostere of benzene, thiophene possesses a distinct set of properties that can be strategically exploited.

  • Aromaticity and Electron Distribution: Thiophene is an aromatic heterocycle. The sulfur atom contributes a lone pair of electrons to the π-system, resulting in a six-electron aromatic sextet.[8] This aromaticity is slightly less pronounced than that of benzene. The electronegativity of the sulfur atom and the delocalization of its lone pair result in an electron-rich ring system that is more reactive towards electrophilic substitution than benzene.[5][8] The π-electron density is highest at the C2 and C5 positions, making them the preferred sites for electrophilic attack.[9]

  • Key Physicochemical Parameters: The introduction of the sulfur heteroatom significantly influences the molecule's overall physicochemical profile compared to benzene.

PropertyThiopheneBenzeneRationale for Difference & Implication in Drug Design
Molecular Weight ( g/mol ) 84.1478.11The presence of the heavier sulfur atom slightly increases the molecular weight.
Boiling Point (°C) 8480.1The boiling points are remarkably similar, a classic example of bioisosterism.[10]
logP (Octanol/Water) 1.81[11]2.13Thiophene is slightly less lipophilic than benzene. This can lead to improved aqueous solubility and potentially altered pharmacokinetic profiles.[12]
Aqueous Solubility Insoluble[13][14]Sparingly solubleBoth are poorly soluble in water, but thiophene's lower logP suggests a marginal increase in hydrophilicity.[13]
pKa -4.5[9]Not applicableThiophene is a very weak base.[9]
Dipole Moment (Debye) 0.550The presence of the electronegative sulfur atom introduces a dipole moment, which can influence interactions with polar residues in a binding pocket.
Thiophene as a Bioisostere of Benzene and Other Aromatic Systems

The concept of bioisosterism, the substitution of one group for another with similar physical and chemical properties to elicit a similar biological response, is a cornerstone of medicinal chemistry.[15] Thiophene is a classical bioisostere of the phenyl ring.[8][15]

  • Rationale and Consequences for Drug Design: The substitution of a benzene ring with a thiophene ring can lead to several beneficial outcomes:

    • Improved Potency and Selectivity: The distinct electronic distribution and the potential for the sulfur atom to act as a hydrogen bond acceptor can lead to enhanced or altered interactions with the biological target.[4][5]

    • Modulated Pharmacokinetics: The slightly lower lipophilicity of thiophene can improve a drug's solubility and absorption, and potentially alter its metabolic profile.[12]

    • Novel Intellectual Property: Replacing a phenyl ring with a thiophene can create a new chemical entity with a distinct patent position.

The following diagram illustrates the bioisosteric relationship and the key differences in electronic properties that a medicinal chemist can leverage.

G cluster_0 Benzene cluster_1 Thiophene Benzene Benzene (C6H6) Benzene_Props Non-polar No Dipole Moment Lipophilic (logP ≈ 2.13) Bioisosterism Bioisosteric Replacement Benzene->Bioisosterism Thiophene Thiophene (C4H4S) Thiophene_Props Polarizable Dipole Moment (≈ 0.55 D) Less Lipophilic (logP ≈ 1.81) S-atom as H-bond acceptor Thiophene->Bioisosterism Implications Implications for Drug Design Bioisosterism->Implications Potency Potency Implications->Potency Altered Potency/ Selectivity PK PK Implications->PK Modulated PK/ Metabolism IP IP Implications->IP New IP Space

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Substituted Thiophenes Utilizing Methyl 4,5-dichlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted thiophenes are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous approved drugs and advanced organic materials.[1][2] Their bioisosteric relationship with benzene rings allows for modulation of physicochemical properties, often enhancing therapeutic efficacy or material performance.[3][4] This guide provides an in-depth exploration of synthetic strategies starting from Methyl 4,5-dichlorothiophene-2-carboxylate, a versatile and commercially available building block. We will detail field-proven protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering researchers a robust toolkit for generating diverse libraries of functionalized thiophenes. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout.

Introduction: The Strategic Value of this compound

The thiophene nucleus is a cornerstone in drug discovery, present in pharmaceuticals ranging from anti-inflammatory agents like Lornoxicam to antiplatelet drugs like Clopidogrel.[1][4] The development of novel thiophene derivatives with tailored properties is therefore a critical pursuit for researchers in drug development and agrochemical synthesis.[5]

This compound emerges as a strategic precursor for several key reasons:

  • Differential Reactivity: The two chlorine atoms at the C4 and C5 positions can be selectively functionalized, often exhibiting different reactivity profiles in cross-coupling reactions. This allows for sequential, controlled introduction of substituents.

  • Multiple Functional Handles: The molecule possesses three distinct points for chemical modification: the two chloro-substituents and the methyl ester at C2. The ester can be hydrolyzed to the corresponding carboxylic acid, further expanding synthetic possibilities.[6][7]

  • Activation: The electron-withdrawing nature of the methyl carboxylate group activates the chlorine atoms, particularly the one at the C5 position, towards certain coupling reactions and nucleophilic aromatic substitution (SNAr).

This guide focuses on the primary pathways for elaborating this core structure: palladium-catalyzed cross-coupling for C-C bond formation and SNAr for introducing heteroatom linkages.

Palladium-Catalyzed Cross-Coupling Reactions: Building the Carbon Skeleton

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds.[8] For this compound, these reactions provide a direct route to aryl-, vinyl-, and alkynyl-substituted thiophenes.

Workflow Overview: Palladium-Catalyzed Cross-Coupling

The general workflow for these reactions is highly conserved, involving the careful combination of the thiophene substrate, a coupling partner, a palladium catalyst, a ligand, and a base in an appropriate solvent under an inert atmosphere.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Substrate, Coupling Partner, Catalyst, Ligand, & Base solvent Add Anhydrous Solvent & Degas (N2/Ar Purge) reagents->solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Aryl and Vinyl Elaboration

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most versatile and widely used cross-coupling method due to the stability and low toxicity of the boronic acid coupling partners.[9]

Causality Behind Component Selection:

  • Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is typical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition of the less reactive C-Cl bond.

  • Base: A base is essential for the transmetalation step.[9] Strong bases like K₃PO₄ or K₂CO₃ are commonly used. The choice of base can significantly impact yield and should be optimized.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is often used to dissolve both the organic and inorganic reagents.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 3 mol%)

  • SPhos (6 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Equipment:

  • Schlenk flask or reaction vial with stir bar

  • Nitrogen or Argon line

  • Heating mantle with temperature controller

  • Standard laboratory glassware for work-up and purification

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a potential carcinogen.

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.03 mmol), SPhos (0.06 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, e.g., 5 mL total volume).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired substituted thiophene.

Caption: Suzuki-Miyaura coupling reaction scheme.

Stille Coupling: Organotin-Mediated Synthesis

The Stille reaction utilizes organostannanes as coupling partners.[10] While effective, the primary drawback is the high toxicity of organotin compounds and byproducts, which can be difficult to remove during purification.[11]

Causality Behind Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a classic and highly effective catalyst for Stille couplings.

  • Additives: The addition of a copper(I) salt (e.g., CuI) can accelerate the reaction. Lithium chloride (LiCl) is also frequently added to facilitate the transmetalation step by breaking up tin aggregates and forming more reactive organostannate species.

(A detailed protocol for Stille coupling would follow a similar format to the Suzuki protocol, substituting the boronic acid with an organostannane (e.g., R-SnBu₃) and adjusting the catalyst system, while adding stringent safety warnings about handling toxic tin reagents.)

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is invaluable for synthesizing conjugated systems used in materials science and as precursors for more complex heterocyclic structures.

Causality Behind Component Selection:

  • Dual Catalyst System: The reaction uniquely employs a dual catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves as both the base and often as the solvent.

Materials and Reagents:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) Iodide (CuI, 4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Toluene or THF (optional co-solvent)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (e.g., 5 mL of TEA or a mixture of Toluene/TEA).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling is dominant for C-C bonds, SNAr is a powerful method for forming C-N, C-O, and C-S bonds.[14] In this compound, the electron-withdrawing ester group helps stabilize the negative charge in the intermediate Meisenheimer complex, making the ring susceptible to attack by strong nucleophiles.[15][16]

Causality Behind Component Selection:

  • Nucleophile: Strong nucleophiles are required (e.g., sodium thiophenoxide, sodium methoxide, primary/secondary amines like morpholine).

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the nucleophile, increasing its reactivity.

  • Base: If the nucleophile is neutral (e.g., an amine or thiol), a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is needed to deprotonate it in situ or to act as an acid scavenger.

Materials and Reagents:

  • This compound

  • Thiophenol (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and K₂CO₃ (2.0 mmol) in DMF (5 mL).

  • Add thiophenol (1.1 mmol) to the suspension.

  • Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, pour it into ice-water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Caption: Nucleophilic Aromatic Substitution (SNAr) Scheme.

Data Summary & Comparison

Reaction TypeTypical Catalyst(s)Coupling PartnerBaseSolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ / SPhosR-B(OH)₂K₃PO₄Dioxane/H₂O90-100
Stille Pd(PPh₃)₄ / CuIR-SnBu₃-Toluene / DMF100-110
Sonogashira PdCl₂(PPh₃)₂ / CuIR-C≡CHTEA / DIPATEA / Toluene25-60
SNAr NoneR-SH, R-NH₂, R-OHK₂CO₃, Cs₂CO₃DMF, DMSO60-100

Conclusion

This compound is a powerful and adaptable starting material for the synthesis of diverse, highly functionalized thiophene derivatives. Through the strategic application of palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Sonogashira couplings, researchers can efficiently construct complex carbon skeletons. Complementarily, nucleophilic aromatic substitution provides a direct and reliable method for introducing heteroatom-based functional groups. The protocols and insights provided herein offer a solid foundation for drug discovery professionals and organic chemists to leverage this building block in the creation of novel molecules with significant therapeutic and material potential.

References

  • Mishra, R., & Sharma, P. K. (n.d.). A Review On Synthesis and Medicinal Importance of Thiophene. Scribd. [Link]

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  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Puterová, Z., & Krutošíková, A. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [Link]

  • Sharma, H., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]

  • Puterová, Z., et al. (2010). Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. [Link]

  • Puterová, Z., & Krutošíková, A. (2010). Applications Substituted 2-Aminothiophenes in Drug Design. AMiner. [Link]

  • Sharma, H., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • (n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Chan, K. S., et al. (1995). Regioselective synthesis of 2,4-disubstituted thiophenes. Scilit. [Link]

  • Roth, G. A., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. National Center for Biotechnology Information. [Link]

  • (n.d.). Synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate. PrepChem.com. [Link]

  • Roth, G. A., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

  • (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid. PubChem. [Link]

  • (n.d.). 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. gsrs. [Link]

  • DeBie, E., et al. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • (n.d.). Stille reaction. Wikipedia. [Link]

  • DeBie, E., et al. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PubMed. [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. [Link]

  • Ceballos, N., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Park, K., & Park, J. (2014). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. The Royal Society of Chemistry. [Link]

  • Ruccia, F., et al. (2020). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information. [Link]

  • West, M. J., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. [Link]

  • Candeias, N. R., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. National Center for Biotechnology Information. [Link]

  • (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Ross, S. C., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. PubMed. [Link]

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Application Notes & Protocols: Strategic Functionalization of Methyl 4,5-dichlorothiophene-2-carboxylate via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, thiophene derivatives stand out as privileged heterocyclic scaffolds.[1][2] Their unique electronic and structural properties allow them to serve as versatile building blocks for a vast array of functional molecules, from therapeutic agents to organic semiconductors.[3][4] Among these, Methyl 4,5-dichlorothiophene-2-carboxylate is a particularly valuable and adaptable intermediate. The presence of two distinct chlorine atoms at the C4 and C5 positions, along with an electron-withdrawing methyl ester at C2, provides multiple reactive sites for strategic, late-stage functionalization.[5]

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in modern organic synthesis.[6][7] Applying these reactions to this compound opens a gateway to novel chemical space. However, the primary challenge lies in controlling the regioselectivity of the transformation. The electronic environment of the thiophene ring, influenced by the sulfur heteroatom and the C2-ester, dictates the relative reactivity of the C4-Cl versus the C5-Cl bond. In substrates of this nature, the C5 position, being alpha to the sulfur atom, is generally more susceptible to oxidative addition by the palladium catalyst than the C4 position.[8][9] This inherent reactivity difference can be exploited to achieve selective mono-functionalization, or overcome with more forcing conditions for di-substitution.

This guide provides an in-depth analysis and detailed protocols for the most pertinent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig—as applied to this compound. The focus is not only on the procedural steps but on the underlying principles that govern catalyst selection, reaction conditions, and regiochemical outcomes.

General Workflow for Palladium-Catalyzed Cross-Coupling

A successful cross-coupling reaction is contingent on the rigorous exclusion of oxygen and moisture, which can deactivate the sensitive palladium(0) catalyst. The following workflow provides a general framework for setting up these reactions.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification start Select & Flame-Dry Schlenk Flask/Reaction Vial reagents Weigh Solid Reagents: Substrate, Coupling Partner, Base, Catalyst, Ligand start->reagents assembly Assemble Flask on Schlenk Line reagents->assembly purge Evacuate & Backfill with Inert Gas (e.g., Argon) (Repeat 3x) assembly->purge solvent Add Degassed Solvent via Syringe purge->solvent reagents_l Add Liquid Reagents (if any) via Syringe solvent->reagents_l heat Heat to Desired Temperature with Stirring reagents_l->heat cool Cool to Room Temperature heat->cool Monitor by TLC/LC-MS quench Quench Reaction (e.g., with Water or sat. NH4Cl) cool->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (e.g., Column Chromatography) extract->purify end Characterize Final Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

The Palladium Catalytic Cycle: A Unifying Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The active catalyst is a coordinatively unsaturated Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[10]

G pd0 Pd(0)Ln (Active Catalyst) oa_complex R-Pd(II)L2-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition product R-R' pd0->product tm_complex R-Pd(II)L2-R' (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination waste M-X tm_complex->waste center substrate R-X substrate->pd0 partner R'-M partner->oa_complex

Caption: The generalized catalytic cycle for cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the thiophene, forming a Pd(II) complex. This is typically the rate-limiting step, and its ease is influenced by the bond strength (C-I > C-Br > C-Cl) and the electronic nature of the substrate.[11]

  • Transmetalation: The organic group (R') from the coupling partner (e.g., an organoboron or organotin compound) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex.

  • Reductive Elimination: The two coupled organic fragments (R and R') are expelled from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the relatively low toxicity and high stability of the boronic acid or ester coupling partners.[12][13]

Causality and Experimental Choices
  • Catalyst System: For coupling with aryl chlorides, a simple catalyst like Pd(PPh₃)₄ may be sluggish. A more effective system combines a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a sterically hindered, electron-rich phosphine ligand such as SPhos or XPhos.[11][14] These ligands promote the challenging oxidative addition step with the stronger C-Cl bond and accelerate the overall catalytic cycle.

  • Base: A base is crucial for activating the organoboron species to facilitate transmetalation. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. K₃PO₄ is often more effective for challenging couplings.[8]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, n-Butanol) and water is typical. Water helps to dissolve the inorganic base and can play a role in the catalytic cycle. Using minimal amounts of water can be key to preventing competitive dehalogenation side reactions.[8][9]

Protocol: Selective Mono-Arylation at the C5 Position

This protocol is designed for the selective coupling of an arylboronic acid at the more reactive C5 position.

Reagent Amount (1 mmol scale) Molar Eq. Notes
This compound211.05 mg1.0Starting material.
Arylboronic Acid1.2 mmol1.2Use a slight excess to drive the reaction.
Palladium(II) Acetate (Pd(OAc)₂)4.5 mg0.02 (2 mol%)Palladium precatalyst.
SPhos (Ligand)16.4 mg0.04 (4 mol%)Electron-rich biaryl phosphine ligand.
Potassium Phosphate (K₃PO₄)424 mg2.0Base. Must be finely powdered and dry.
1,4-Dioxane / H₂O (6:1 v/v)5 mL-Degas thoroughly by sparging with argon for 20-30 minutes before use.[8]

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under an argon atmosphere.

  • Seal the flask and perform three cycles of evacuating and backfilling with argon. This step is critical to remove all oxygen.

  • Add the degassed 6:1 Dioxane/H₂O solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired Methyl 4-chloro-5-arylthiophene-2-carboxylate.

Stille Coupling: High Functional Group Tolerance

The Stille reaction couples organostannanes with organic halides. Its primary advantage is its exceptional tolerance for a wide variety of functional groups, as organostannanes are generally unreactive towards many common reagents.[15][16] The main drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[17]

Causality and Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a classic and often effective catalyst for Stille couplings. Alternatively, a combination of Pd₂(dba)₃ and a phosphine ligand like P(o-tol)₃ can be used.[18]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard. Rigorous exclusion of water is necessary.

  • Additives: In some cases, additives like CuI or LiCl can accelerate the transmetalation step, especially with less reactive organostannanes.[19]

Protocol: Selective Mono-Vinylation at the C5 Position
Reagent Amount (1 mmol scale) Molar Eq. Notes
This compound211.05 mg1.0Starting material.
Tributyl(vinyl)tin1.1 mmol1.1Organostannane coupling partner.
Pd(PPh₃)₄23 mg0.02 (2 mol%)Catalyst. Handle in a glovebox if possible.
Anhydrous Toluene5 mL-Must be thoroughly degassed.

Step-by-Step Methodology:

  • Add this compound and Pd(PPh₃)₄ to a flame-dried Schlenk tube under an argon atmosphere.

  • Evacuate and backfill with argon three times.

  • Add degassed anhydrous toluene via syringe, followed by the tributyl(vinyl)tin reagent.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. Reactions are typically complete in 6-16 hours.[18]

  • After cooling, concentrate the reaction mixture.

  • To remove tin byproducts, the crude residue can be dissolved in acetonitrile and washed with hexane. Alternatively, a mild aqueous KF solution can be added to precipitate tributyltin fluoride, which can be filtered off.

  • Purify the product via column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides. It uniquely employs a dual-catalyst system of palladium and a copper(I) salt.[20][21] The resulting aryl alkynes are valuable intermediates in synthesis.

Causality and Experimental Choices
  • Catalyst System: A palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is used in conjunction with a copper(I) co-catalyst, typically CuI. The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[22]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves both to neutralize the HX byproduct and as the solvent in many cases.

  • Solvent: The amine base can often serve as the solvent. For less soluble substrates, a co-solvent like THF or DMF may be added.

Protocol: Selective Alkynylation at the C5 Position
Reagent Amount (1 mmol scale) Molar Eq. Notes
This compound211.05 mg1.0Starting material.
Terminal Alkyne (e.g., Phenylacetylene)1.2 mmol1.2Coupling partner.
PdCl₂(PPh₃)₂14 mg0.02 (2 mol%)Palladium precatalyst.
Copper(I) Iodide (CuI)3.8 mg0.02 (2 mol%)Co-catalyst. Should be high purity.
Triethylamine (Et₃N)5 mL-Base and solvent. Must be anhydrous and degassed.

Step-by-Step Methodology:

  • To a Schlenk tube under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon (3x).

  • Add degassed Et₃N via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate.

  • Monitor the reaction by TLC. The formation of a salt (triethylammonium chloride) precipitate is a visual indicator of reaction progress.

  • Once complete (typically 2-8 hours), dilute the mixture with diethyl ether and filter through a pad of Celite to remove the salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to obtain the Methyl 4-chloro-5-alkynylthiophene-2-carboxylate.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[23] This reaction is of paramount importance in pharmaceutical development, where the aryl amine moiety is a common pharmacophore.

Causality and Experimental Choices
  • Catalyst System: This reaction is highly dependent on the choice of ligand. For aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[10][24] They facilitate the challenging oxidative addition and the final reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[10]

  • Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are typically used.

Protocol: Selective Mono-Amination at the C5 Position
Reagent Amount (1 mmol scale) Molar Eq. Notes
This compound211.05 mg1.0Starting material.
Amine (e.g., Morpholine)1.2 mmol1.2Primary or secondary amine.
Pd₂(dba)₃9.2 mg0.01 (1 mol%)Palladium precatalyst.
XPhos (Ligand)19 mg0.04 (4 mol%)Bulky biarylphosphine ligand.
Sodium tert-butoxide (NaOt-Bu)135 mg1.4Strong base. Handle in a glovebox due to its hygroscopic nature.
Anhydrous Toluene5 mL-Degas thoroughly before use.

Step-by-Step Methodology:

  • In an argon-filled glovebox, add NaOt-Bu, Pd₂(dba)₃, and XPhos to a Schlenk tube. If a glovebox is unavailable, add the reagents quickly under a strong flow of argon.

  • Add the this compound and the amine.

  • Remove the tube from the glovebox (or seal under argon) and add degassed, anhydrous toluene.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 2-24 hours.

  • After cooling to room temperature, quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter through Celite. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

  • Bhat, A. et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]

  • Shafiee, M. et al. (2016). Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. [Link]

  • Worly, B. et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). [Link]

  • Shafiee, M. et al. (2016). Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]

  • Al-Masri, H. et al. (2010). Efficient Suzuki—Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ResearchGate. [Link]

  • Bhat, A. et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • Haskins, C. & Gupton, B. F. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health (NIH). [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Shvartsberg, A. et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PubMed Central (PMC). [Link]

  • Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Supporting Information. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction. University of Science and Technology of China. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. OpenOChem Learn. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Liu, D. et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Haskins, C. & Gupton, B. F. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Europe PMC. [Link]

  • Wang, X. et al. (2023). Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. Digital Discovery (RSC Publishing). [Link]

  • International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Garrido-Sustache, E. & Miller, S. J. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]

  • Wang, X. et al. (2023). Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M. ChemRxiv. [Link]

  • Shields, J. D. et al. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. [Link]

  • Cárdenas-Galindo, L. M. et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Chinchilla, R. & Nájera, C. (2011). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]

  • da Silva, A. et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

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Application Note: A Comprehensive Protocol for Suzuki-Miyaura Coupling of Methyl 4,5-dichlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Value from a Challenging Heterocycle

The thiophene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials. Specifically, substituted thiophene-2-carboxylates are pivotal intermediates for creating complex molecular architectures. Methyl 4,5-dichlorothiophene-2-carboxylate presents a unique synthetic challenge and opportunity. Its two chloro-substituents offer pathways for sequential or double cross-coupling reactions, enabling the construction of diverse, highly functionalized molecules. However, the inherent low reactivity of aryl chlorides in palladium-catalyzed reactions necessitates a carefully optimized protocol.[1][2]

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the stability of its organoboron reagents.[3][4] This application note provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical optimization and troubleshooting strategies to empower researchers in drug discovery and chemical development.

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for rationalizing the choice of reagents and conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-chlorine bond of the dichlorothiophene substrate. This is often the rate-determining step, especially for less reactive aryl chlorides, and forms a Pd(II) intermediate.[7][8]

  • Transmetalation: The arylboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[9][10]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_intermediate Ar-Pd(II)L_n-Cl Intermediate oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OR)₂ Base diaryl_pd2 Ar-Pd(II)L_n-Ar' Intermediate transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' Coupled Product reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol for Mono-Arylation of this compound

This protocol details a representative procedure for the selective mono-arylation of the substrate. Site-selectivity in dihaloheterocycles is complex, but coupling often preferentially occurs at the position most activated by the electron-withdrawing carboxylate group and least sterically hindered.[8] For this substrate, coupling is often favored at the 5-position.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (1 mmol scale)MmolEq.
This compoundC₆H₄Cl₂O₂S211.07211 mg1.01.0
Phenylboronic AcidC₆H₇BO₂121.93146 mg1.21.2
XPhos Pd G3C₄₅H₆₀NO₃PPdS862.4817.2 mg0.020.02
Potassium Phosphate (K₃PO₄), anhydrousK₃PO₄212.27425 mg2.02.0
1,4-Dioxane, anhydrousC₄H₈O₂88.114.0 mL--
Water, degassedH₂O18.021.0 mL--
Step-by-Step Experimental Procedure
  • Vessel Preparation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add this compound (211 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), and finely powdered, anhydrous Potassium Phosphate (425 mg, 2.0 mmol).[11]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (17.2 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Oxygen can lead to unwanted side reactions like the homocoupling of boronic acids.[11]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The use of a water/organic solvent mixture is common and often accelerates the reaction.[10][12]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic system.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired mono-arylated product.

Process Optimization: Tuning for Success

Achieving high yield and selectivity requires careful optimization of reaction parameters. The low reactivity of the C-Cl bond is the primary challenge.[13]

ParameterOptions & ConsiderationsRationale & Impact
Catalyst/Ligand Buchwald Ligands: SPhos, XPhos, RuPhos.[14] NHC Ligands: IPr, IMes.[9] Precatalysts: G2, G3, G4 Palladacycles are air-stable and highly active.[11]Aryl chlorides require electron-rich and sterically bulky ligands to promote the difficult oxidative addition step. Buchwald's dialkylbiaryl phosphine ligands and N-heterocyclic carbene (NHC) ligands are the state-of-the-art for this purpose.[1][14]
Base Strong Inorganic: K₃PO₄, Cs₂CO₃.[15] Weaker: K₂CO₃, KF.[9] Organic: Not typically used for this substrate class.A strong base is crucial for forming the active boronate species needed for transmetalation.[10] K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings. The choice can influence side reactions; for substrates prone to protodeboronation, a milder base like KF might be beneficial.[11]
Solvent Ethereal: 1,4-Dioxane, THF.[5] Aromatic: Toluene.[3] Aqueous Mixtures: Dioxane/H₂O, Toluene/H₂O.The solvent must solubilize the reactants and catalyst. Aprotic polar solvents like dioxane and THF are common. The addition of water often enhances the rate of transmetalation, although fully anhydrous conditions can suppress protodeboronation.[15][16]
Temperature 80 - 120 °CHigher temperatures are generally required to overcome the activation barrier for the oxidative addition of aryl chlorides. However, excessive heat can lead to catalyst decomposition or increased side reactions.

Experimental Workflow Visualization

Experimental_Workflow cluster_workflow Suzuki Coupling Experimental Workflow prep 1. Reagent Preparation (Substrate, Boronic Acid, Base) setup 2. Reaction Setup (Add solids to Schlenk flask) prep->setup inert 3. Create Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert reagent_add 4. Add Catalyst & Solvents inert->reagent_add reaction 5. Heat and Stir (100 °C, 4-12h) reagent_add->reaction monitor 6. Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 8. Dry & Concentrate workup->purify final_product 9. Column Chromatography (Purified Product) purify->final_product

Figure 2: Step-by-step workflow for the experimental protocol.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Pd(II) precatalyst not reduced; catalyst decomposed by oxygen.[11] Insufficiently Active Conditions: Low temperature; suboptimal ligand/base combination.Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[16] Use a more active, air-stable precatalyst (e.g., G3/G4 palladacycles). Screen different bulky phosphine or NHC ligands and increase the reaction temperature.[16]
Dehalogenation The C-Cl bond is reduced to a C-H bond. This can be caused by palladium-hydride species formed from reactions with base or solvent impurities.[16]Use a milder or non-alkoxide base (K₃PO₄, Cs₂CO₃). Ensure solvents are pure and dry. Sometimes switching to a different ligand can suppress this pathway.
Protodeboronation The boronic acid is converted to an arene (e.g., benzene from phenylboronic acid). This is promoted by strong base and water.[11]Use a milder base (e.g., KF).[11] Minimize the amount of water or run the reaction under anhydrous conditions. Alternatively, use a more stable boronate ester (e.g., pinacol or MIDA esters).[5][10]
Homocoupling Formation of biaryl from the boronic acid (Ar'-Ar') or the halide (Ar-Ar). The former is often oxygen-mediated.Ensure thorough deoxygenation of the reaction mixture.[11] Lower catalyst loading may also reduce the incidence of homocoupling.[13]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2020, August). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]

  • Taylor & Francis Online. (2023, December 27). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... Retrieved from [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2006, August 6). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2005, August 5). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • ResearchGate. (2012, August 6). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Retrieved from [Link]

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2015, June 2). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]

  • Chem Reactor. (2022, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2022, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (2021). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. Retrieved from [Link]

  • National Institutes of Health. (2005). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

Sources

Application Note: A Guide to Regioselective Nucleophilic Aromatic Substitution (SNAr) on Methyl 4,5-dichlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on Methyl 4,5-dichlorothiophene-2-carboxylate, a versatile building block in medicinal chemistry and materials science. Thiophene scaffolds are prevalent in numerous FDA-approved drugs, making efficient functionalization methods critical for drug discovery pipelines.[1] This guide delves into the mechanistic principles governing the reaction, with a specific focus on the factors controlling regioselectivity. We present a detailed, validated protocol for the selective monosubstitution at the C5 position using an amine nucleophile, complete with experimental procedures, workup, purification, and characterization data. This application note is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel thiophene derivatives.

Introduction: The Strategic Importance of SNAr on Thiophene Scaffolds

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[2][3] Unlike electrophilic aromatic substitution, which relies on the nucleophilicity of the aromatic ring, SNAr proceeds efficiently on electron-poor aromatic systems.[4] This is achieved by the presence of strong electron-withdrawing groups (EWGs) that activate the ring towards attack by a nucleophile.[5][6]

Heterocycles like thiophene are particularly well-suited for SNAr reactions. The sulfur atom in the thiophene ring can stabilize the reaction intermediate, rendering it more susceptible to nucleophilic attack compared to corresponding benzene analogues.[7] The target of this guide, This compound , is an exemplary substrate for SNAr. Its structure features:

  • A potent electron-withdrawing methyl ester group at the C2 position.

  • Two potential leaving groups: chlorine atoms at the C4 and C5 positions.

This unique arrangement makes it a valuable precursor for creating complex molecules, including inhibitors of BACE1, an important target in Alzheimer's disease research.[8] Understanding and controlling the regioselectivity of nucleophilic attack is therefore paramount for its effective use in synthesis.

Mechanistic Rationale and Controlling Regioselectivity

The SNAr reaction on this substrate proceeds via a well-established two-step addition-elimination mechanism .[9][10]

  • Addition: The nucleophile attacks one of the carbon atoms bearing a chlorine atom, breaking the aromaticity of the thiophene ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[11][12]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[11] The stability of this intermediate dictates the reaction's feasibility and regiochemical outcome. The electron-withdrawing ester group at C2 plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance.

The key to regioselectivity lies in the position of the EWG relative to the leaving group.[4][5]

  • Attack at C5 (ortho to the EWG): When the nucleophile attacks the C5 position, the resulting negative charge can be delocalized directly onto the carbonyl oxygen of the ester group. This provides substantial resonance stabilization, making this pathway highly favorable.

  • Attack at C4 (meta to the EWG): Attack at the C4 position does not allow for direct resonance delocalization of the negative charge onto the ester group. The stabilization is limited to the inductive effect of the EWG, which is significantly weaker.

Consequently, nucleophilic attack occurs preferentially at the C5 position . This predictable regioselectivity is a major synthetic advantage of this substrate.

sub This compound int5 Meisenheimer Intermediate (Attack at C5) Highly Stabilized sub->int5 + Nu⁻ int4 Meisenheimer Intermediate (Attack at C4) Poorly Stabilized sub->int4 + Nu⁻ prod5 C5-Substituted Product (Major) int5->prod5 - Cl⁻ stab_note Negative charge delocalized onto ortho ester group int5->stab_note prod4 C4-Substituted Product (Minor or Not Observed) int4->prod4 - Cl⁻ unstab_note No resonance stabilization by meta ester group int4->unstab_note

Figure 1: Regioselectivity in SNAr is governed by intermediate stability.

Experimental Application: Protocol for Monosubstitution with Morpholine

This protocol details the regioselective synthesis of Methyl 4-chloro-5-(morpholin-4-yl)thiophene-2-carboxylate. Morpholine is chosen as a representative secondary amine nucleophile.

Materials and Reagents
ReagentPuritySupplier (Example)Notes
This compound>98%Sigma-AldrichThe starting electrophile.
Morpholine>99%Acros OrganicsThe nucleophile.
Triethylamine (TEA)>99%Fisher ScientificNon-nucleophilic base, HCl scavenger.
N,N-Dimethylformamide (DMF)AnhydrousEMD MilliporeReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Lab PreparedFor aqueous wash.
Brine (Saturated aq. NaCl)-Lab PreparedFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent.
Silica Gel230-400 mesh-For column chromatography.
Experimental Workflow

Figure 2: Step-by-step experimental workflow for SNAr synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.74 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add triethylamine (0.99 mL, 7.11 mmol, 1.5 equiv.) to the solution, followed by the dropwise addition of morpholine (0.49 mL, 5.69 mmol, 1.2 equiv.) over 2 minutes. The triethylamine is crucial for scavenging the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath. Maintain stirring at this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours. A new, lower Rf spot corresponding to the product should appear, and the starting material spot should diminish.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to isolate the pure product.

  • Final Product: The purified product, Methyl 4-chloro-5-(morpholin-4-yl)thiophene-2-carboxylate, should be obtained as a white to pale yellow solid. Dry under high vacuum. Typical yield: 80-90%.

Expected Product Characterization
AnalysisExpected Result
Appearance White to pale yellow solid
Molecular Formula C₁₀H₁₂ClNO₃S
Molecular Weight 261.72 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~7.55 (s, 1H, thiophene H-3), 3.85 (s, 3H, -OCH₃), 3.80 (t, J=4.8 Hz, 4H, -N(CH₂)₂O), 3.15 (t, J=4.8 Hz, 4H, -NCH₂CH₂O-)
¹³C NMR (101 MHz, CDCl₃) δ ~162.5 (C=O), 155.0 (C5), 130.0 (C2), 125.0 (C3), 115.0 (C4), 66.5 (-OCH₂), 52.0 (-OCH₃), 51.0 (-NCH₂)
HRMS (ESI) m/z calculated for C₁₀H₁₃ClNO₃S [M+H]⁺: 262.0299; Found: 262.0301

Conclusion

The nucleophilic aromatic substitution reaction on this compound is a highly efficient and regioselective transformation. The powerful electron-withdrawing nature of the C2-ester group overwhelmingly directs substitution to the C5 position, providing a reliable method for the synthesis of 5-substituted-4-chlorothiophene derivatives. The protocol described herein is robust and scalable, offering a straightforward entry point for chemists to generate a diverse array of functionalized thiophenes for applications in drug discovery and materials science.

References

  • ResearchGate. (n.d.). Nucleophilic Substitution of Thiophene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]

  • Filo. (n.d.). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • EduRev. (n.d.). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Catalysed SNAr reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from [Link]

  • YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]

  • gsrs. (n.d.). 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • YouTube. (n.d.). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes. Retrieved from [Link]

  • Sciencesconf.org. (2024, June 28). SNAr analysis on thiophene derivative with conceptual DFT. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes. Retrieved from [Link]

  • Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • precisionFDA. (n.d.). 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • The Role of 4,5-Dichlorothiophene-2-carboxylic Acid in Drug Discovery & Synthesis. (n.d.). Retrieved from [Link]

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Introduction: The Strategic Importance of 4,5-Dichlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Saponification of Methyl 4,5-dichlorothiophene-2-carboxylate

In the landscape of modern drug discovery and materials science, the synthetic accessibility of highly functionalized heterocyclic scaffolds is paramount. 4,5-Dichlorothiophene-2-carboxylic acid (CAS 31166-29-7) stands out as a pivotal building block, particularly valued for its role in constructing complex therapeutic agents.[1][2] Its structure is a key intermediate in the synthesis of BACE1 and BACE2 inhibitors, which are prominent targets in the development of treatments for Alzheimer's disease and type 2 diabetes.[1] Furthermore, it is a known impurity and synthetic precursor for the anticoagulant drug Rivaroxaban.[3][4]

This application note provides a comprehensive, field-tested protocol for the hydrolysis of its methyl ester precursor, this compound. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental workflow, and offer insights into process optimization and troubleshooting. This guide is intended for researchers and process chemists seeking a reliable and scalable method for producing high-purity 4,5-dichlorothiophene-2-carboxylic acid.

Part 1: The Reaction Mechanism - A Closer Look at Saponification

The conversion of an ester to a carboxylic acid via basic hydrolysis is known as saponification. This reaction is one of the most fundamental and reliable transformations in organic chemistry.[5][6] The process is effectively irreversible due to the final, thermodynamically favorable acid-base step.[5][7]

The mechanism proceeds in three distinct stages:

  • Nucleophilic Attack: A hydroxide ion (from NaOH, KOH, or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the methoxide ion (-OCH₃) is ejected as the leaving group.

  • Deprotonation (The Driving Force): The ejected methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a carboxylate salt and methanol. This step is irreversible and drives the entire equilibrium toward the products.[7][8][9]

  • Final Protonation (Workup): The desired neutral carboxylic acid is obtained in a separate workup step by adding a strong acid (e.g., HCl) to protonate the carboxylate salt.[5][7]

Caption: Figure 1: Saponification Mechanism

Part 2: Experimental Protocol

This protocol is optimized for a laboratory scale synthesis (1-10 g) and can be scaled accordingly with appropriate considerations for heat transfer and mixing.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichCAS: 89281-29-8
Sodium Hydroxide (NaOH)Reagent Grade, pelletsFisher ScientificCan be substituted with KOH or LiOH.[5][10]
Methanol (MeOH)ACS GradeVWRA co-solvent to ensure solubility of the ester. THF/water is an alternative.[5]
Deionized Water (H₂O)N/AIn-house
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerUsed for acidification during workup.
Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeFor extraction of non-polar impurities.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeAny major supplierFor drying organic layers (if needed).
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Equipment
  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Experimental Workflow Diagram

Workflow A Setup & Dissolution Dissolve ester in MeOH in RBF. B Base Addition Add aqueous NaOH solution. A->B C Reflux Heat mixture to reflux (e.g., 65-70°C) Monitor by TLC. B->C D Cool & Concentrate Cool to RT. Remove MeOH via rotary evaporation. C->D E Aqueous Workup Dilute with water. Extract with EtOAc to remove impurities. D->E F Acidification Cool aqueous layer in ice bath. Add conc. HCl dropwise to pH ~2. E->F G Precipitation & Isolation Collect white solid precipitate via vacuum filtration. F->G H Washing & Drying Wash solid with cold DI water. Dry under vacuum. G->H I Analysis Characterize final product (NMR, IR, MP). H->I

Caption: Figure 2: Hydrolysis Experimental Workflow

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 47.4 mmol).

  • Dissolution: Add methanol (80 mL) to the flask and stir until the solid is fully dissolved.

  • Base Preparation and Addition: In a separate beaker, dissolve sodium hydroxide (3.8 g, 94.8 mmol, 2.0 equivalents) in deionized water (20 mL). Caution: This process is exothermic. Allow the NaOH solution to cool slightly, then add it to the stirred solution of the ester in the flask.

  • Reflux: Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 70°C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.

  • Reaction Monitoring (Causality Check): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, neutralizing it with a drop of dilute HCl, and extracting with a small amount of ethyl acetate. Spot this against the starting material on a TLC plate (e.g., eluting with 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot has completely disappeared.

  • Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the methanol from the reaction mixture using a rotary evaporator.

  • Aqueous Workup: To the remaining aqueous residue, add deionized water (100 mL). This solution contains the sodium salt of the product. To remove any unreacted starting material or non-polar impurities, pour the solution into a separatory funnel and extract with ethyl acetate (2 x 50 mL). Discard the organic layers.

  • Acidification and Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise. A white precipitate of 4,5-dichlorothiophene-2-carboxylic acid will begin to form. Continue adding acid until the pH of the solution is approximately 2 (check with pH paper).

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual inorganic salts (NaCl).

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. A typical yield is 90-98%.

Part 3: Data Analysis and Characterization

The identity and purity of the final product must be confirmed through rigorous analytical methods.

Quantitative Data Summary
ParameterValueSource(s)
Starting Material (Methyl Ester)
CAS Number89281-29-8
Molecular FormulaC₆H₄Cl₂O₂S
Molecular Weight211.07 g/mol
Product (Carboxylic Acid)
CAS Number31166-29-7[2][3]
Molecular FormulaC₅H₂Cl₂O₂S[2][3]
Molecular Weight197.04 g/mol [2][3]
Typical Purity>98%[1][11]
Typical Yield90-98%Experimental
AppearanceWhite to off-white solidExperimental
Melting Point~195-200 °C (literature varies)Experimental
Spectroscopic Characterization
  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum should show a singlet for the thiophene proton around δ 7.8-8.0 ppm and a very broad singlet for the carboxylic acid proton (OH) typically above δ 13.0 ppm. The characteristic methyl singlet of the starting ester (around δ 3.8-3.9 ppm) will be absent.

  • IR (ATR, cm⁻¹): The hydrolysis can be confirmed by the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of a strong, broad O-H stretch from the carboxylic acid (typically ~3100-2500 cm⁻¹) and the carboxylic acid C=O stretch (~1680-1700 cm⁻¹).

Part 4: Troubleshooting and Process Optimization

Issue / ObservationProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Insufficient acidification. 3. Product is water-soluble.1. Increase reaction time or temperature. Ensure at least 2 equivalents of base were used. 2. Check the pH of the aqueous layer after adding HCl; it must be ≤ 2. 3. If no precipitate forms, extract the acidified aqueous layer with a polar organic solvent like ethyl acetate or DCM.
Product is Oily/Gummy 1. Presence of inorganic salts. 2. Incomplete drying. 3. Presence of impurities.1. Wash the filtered product thoroughly with ample cold water. 2. Dry the product under vacuum for a longer period or at a slightly elevated temperature. 3. Consider recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
Reaction Does Not Start (TLC) 1. Low temperature. 2. Inactive base (old or absorbed CO₂). 3. Steric hindrance.1. Ensure the reaction mixture is at a steady reflux. 2. Use a fresh bottle of NaOH or KOH. 3. While not an issue for this specific substrate, highly hindered esters may require stronger conditions (e.g., using KOH in ethylene glycol at higher temperatures).

Part 5: Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care and avoid generating dust.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Vapors are highly toxic and can cause respiratory irritation. Handle only in a fume hood.

  • Methanol (MeOH): Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Can cause damage to organs (optic nerve).

  • This compound & Product: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.

References

Application Note & Protocol: Synthesis of N-Substituted 4,5-Dichlorothiophene-2-carboxamides via Direct Amidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Significance

The 4,5-dichlorothiophene-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry and materials science. Thiophene derivatives are recognized as valuable building blocks for a multitude of therapeutic agents, offering unique electronic and structural properties that can enhance pharmacological efficacy and improve pharmacokinetic profiles[1]. Specifically, N-substituted 4,5-dichlorothiophene-2-carboxamides are integral to the development of novel kinase inhibitors, antibacterial agents, and other biologically active molecules[2][3].

The direct amidation of methyl 4,5-dichlorothiophene-2-carboxylate with primary amines represents the most straightforward and atom-economical approach to these valuable compounds. This application note provides a comprehensive guide to this transformation, detailing the underlying mechanism, a robust experimental protocol, optimization strategies, and expected outcomes for a range of primary amine substrates. The methodologies described herein are designed to be reproducible, scalable, and adaptable for researchers in drug discovery and process development.

Reaction Principle & Mechanism

The amidation of an ester with an amine, often termed aminolysis, is a classic example of nucleophilic acyl substitution. The reaction proceeds by the attack of the nucleophilic primary amine on the electrophilic carbonyl carbon of the methyl ester.

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the this compound.

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (CH₃O⁻) as a leaving group.

  • Proton Transfer: The highly basic methoxide abstracts a proton from the newly formed N-substituted amide or another amine molecule to generate methanol and the final, neutral amide product.

While this reaction can occur under thermal conditions, it often requires high temperatures (>160 °C) and long reaction times due to the relatively poor leaving group ability of methoxide and the formation of unreactive ammonium salts[4]. To facilitate the reaction under milder conditions, catalytic or activated methods are often employed. However, for many primary amines, direct thermal amidation in a suitable high-boiling solvent provides a clean and effective synthesis without the need for coupling agents, which generate stoichiometric waste[5][6].

General Experimental Protocol

This protocol describes a general procedure for the direct thermal amidation of this compound with a primary amine.

3.1. Materials & Reagents

  • This compound (CAS: 89281-29-8)

  • Primary amine of choice (e.g., benzylamine, aniline, n-butylamine)

  • High-boiling point solvent (e.g., xylenes, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the chosen solvent (e.g., xylenes, 5-10 mL per mmol of ester). Begin stirring and add the primary amine (1.1 - 1.5 eq).

    • Rationale: A slight excess of the amine is used to ensure complete consumption of the limiting ester and to compensate for any volatility. The choice of a high-boiling solvent allows the reaction to be heated sufficiently to drive the aminolysis forward.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: This prevents potential oxidation of the amine or other reaction components at elevated temperatures.

  • Heating & Monitoring: Heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.

    • Rationale: The reaction is monitored for the disappearance of the starting ester spot and the appearance of a new, typically more polar, product spot.

  • Workup - Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to reduce the solubility of organic material in the aqueous phase).

    • Rationale: This aqueous workup sequence effectively removes unreacted starting materials, byproducts (like amine hydrochlorides), and the solvent, leading to a cleaner crude product.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by either recrystallization (e.g., from ethanol or an ethyl acetate/hexanes mixture) or silica gel column chromatography to yield the pure N-substituted 4,5-dichlorothiophene-2-carboxamide.

Workflow Visualization

The following diagram illustrates the general experimental workflow from reactants to the purified product.

Amidation_Workflow cluster_react Reaction cluster_workup Workup cluster_purify Purification Reactants Ester + Amine (in Solvent) Heating Reflux (4-24h) Under N2 Reactants->Heating 1.0 eq / 1.2 eq Dilution Cool & Dilute (Ethyl Acetate) Heating->Dilution Wash Aqueous Washes (HCl, NaHCO3, Brine) Dilution->Wash Dry Dry & Concentrate (MgSO4, Rotovap) Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Product Pure Amide Product Purify->Product

Caption: General workflow for the synthesis of N-substituted 4,5-dichlorothiophene-2-carboxamides.

Substrate Scope & Expected Results

The direct thermal amidation protocol is effective for a range of primary amines. The reactivity is influenced by the nucleophilicity and steric hindrance of the amine. Below is a table summarizing expected conditions and outcomes based on literature precedents.

Primary Amine (R-NH₂)R Group TypeTypical SolventTemp (°C)Time (h)Typical YieldNotes
BenzylamineAliphatic/BenzylicXylenes1406-12> 85%Generally high yielding and clean reaction.
n-ButylamineAliphaticXylenes1408-16> 80%Volatility may require a sealed tube or careful reflux.
AnilineAromatic (electron-neutral)DMF or Xylenes140-15012-2460-75%Less nucleophilic than aliphatic amines, requiring longer reaction times.
4-MethoxyanilineAromatic (electron-rich)Xylenes14010-1870-85%Electron-donating groups increase amine nucleophilicity, improving reaction rate.
4-NitroanilineAromatic (electron-poor)DMSO15024-48< 40%Very low nucleophilicity; often requires catalytic methods for good conversion[7].

Troubleshooting & Optimization

  • Low Conversion: If the reaction stalls, ensure the temperature is adequate for the chosen solvent. For poorly nucleophilic amines (e.g., electron-deficient anilines), consider switching to a higher-boiling solvent like DMSO or exploring catalytic methods. Boronic acid catalysts have been reported to facilitate amidation reactions[8][9].

  • Side Product Formation: At very high temperatures, thermal decomposition can occur. If significant side products are observed, attempt the reaction at a slightly lower temperature for a longer duration.

  • Hydrolysis of Ester: Ensure all glassware is dry and reagents are anhydrous. The presence of water can lead to the hydrolysis of the starting ester to the corresponding carboxylic acid (4,5-dichlorothiophene-2-carboxylic acid), which is unreactive under these conditions[10].

  • Purification Issues: If the product is difficult to crystallize, column chromatography is the recommended alternative. A gradient elution from low to high polarity (e.g., 5% to 30% ethyl acetate in hexanes) is typically effective.

Safety Precautions

  • Reagents: this compound and its derivatives should be handled with care. Many organochlorine and thiophene compounds can be irritants. Primary amines can be corrosive and toxic.

  • Procedure: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Heating: Use a heating mantle with a temperature controller and a sand or oil bath for even heat distribution. Avoid heating closed systems.

References

  • The Crucial Role of Thiophene Intermediates in Drug Discovery. Vertex AI Search.
  • Catalytic Amid
  • Caldwell, N. (2015). Catalytic approaches towards amidation of unactivated ester derivatives.
  • Valente, A., et al. (2020).
  • Sheppard, T. D. (2017).
  • Zeng, H., et al. (2017). Direct amidation of esters with nitroarenes.
  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry.
  • Al-Zoubi, R. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • Amide synthesis by acyl
  • Reusch, W. (2018).
  • Goodreid, J. D., et al. (2014).
  • El-Hiti, G. A., et al. (2018). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules.
  • 4,5-Dichlorothiophene-2-carboxylic acid. PubChem.
  • Al-Suwaidan, I. A., et al. (2023).
  • Burca, M. R., et al. (2024).
  • Svirskis, S., et al. (2020).
  • 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. gsrs.
  • Methyl 4,5-dichlorothiophene-2-carboxyl
  • Zhang, Y., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research.

Sources

synthesis of heterocyclic compounds from Methyl 4,5-dichlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Heterocyclic Compounds from Methyl 4,5-dichlorothiophene-2-carboxylate

Authored by a Senior Application Scientist

This compound is a highly versatile and valuable building block in the field of organic synthesis. Its utility stems from the presence of multiple reactive sites: two chlorine atoms susceptible to substitution and coupling reactions, and an ester group that can be modified or used to influence the reactivity of the thiophene ring. This guide provides an in-depth exploration of key synthetic strategies for leveraging this precursor to construct a diverse array of complex heterocyclic compounds, which are pivotal in the development of pharmaceuticals and advanced materials.

The electron-withdrawing nature of the methyl carboxylate group at the C2 position significantly influences the reactivity of the chlorine atoms at the C4 and C5 positions, making them amenable to a range of transformations. This inherent reactivity allows for the strategic and often selective introduction of new functionalities, paving the way for subsequent cyclization and annulation reactions to build fused ring systems. We will delve into three primary synthetic pillars: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Annulation Strategies for Fused Heterocycles.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound involves the displacement of its chloro substituents by nucleophiles. The carboxylate group deactivates the aromatic ring, making it electron-deficient and thus susceptible to nucleophilic attack. This reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] This pathway is a cornerstone for introducing heteroatoms like nitrogen, oxygen, and sulfur, which are often the first step in constructing more complex heterocyclic frameworks.

Mechanistic Insight: The SNAr Pathway

The SNAr mechanism is a two-step process. First, a potent nucleophile attacks the carbon atom bearing a leaving group (in this case, chlorine), breaking the aromaticity of the thiophene ring and forming the negatively charged Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge, aided by the electron-wthdrawing ester group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[1][2][3]

Caption: The addition-elimination mechanism of SNAr.

Protocol 1: Synthesis of a Thiophene-5-amine Derivative

This protocol details the selective substitution of the C5-chloro group with an amine, a common precursor for fused heterocycles.

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add the amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminothiophene derivative.

Reagent/ConditionParameterRationale
Solvent DMFA polar aprotic solvent that solubilizes the reactants and facilitates the SNAr reaction.
Base K₂CO₃Neutralizes the HCl generated during the reaction, driving it to completion.
Temperature 80-100 °CProvides the necessary activation energy for the substitution of the C-Cl bond.
Stoichiometry Excess amineEnsures complete consumption of the starting material.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. These methods offer broad substrate scope and functional group tolerance.[4] this compound is an excellent substrate for these transformations.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5] For dichlorinated substrates, careful control of reaction conditions can allow for selective mono- or di-substitution, providing access to functionalized biaryls or vinylthiophenes.[6][7][8]

Suzuki_Workflow Start Methyl 4,5-dichlorothiophene- 2-carboxylate Mono Mono-arylated Thiophene Start->Mono Selective Mono-Coupling (Controlled Conditions) Di Di-arylated Thiophene Start->Di One-Pot Di-Coupling (Excess Boronic Acid) Reagent1 Arylboronic Acid (1.1 eq) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Mono->Di Second Coupling Reagent2 Arylboronic Acid (1.1 eq) (Same or Different) Pd Catalyst, Base

Caption: Workflow for selective Suzuki-Miyaura coupling.

Protocol 2: Selective Mono-Arylation via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Aqueous sodium carbonate solution (2 M)

  • Toluene/Ethanol solvent mixture

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), and the palladium catalyst (3-5 mol%).

  • Degas the flask by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (e.g., Toluene/Ethanol, 4:1) followed by the degassed aqueous base (2.0 eq).

  • Heat the mixture to reflux (approx. 90-110 °C) and stir vigorously until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to isolate the mono-arylated product.

ComponentRole in ReactionCausality/Insight
Catalyst Pd(PPh₃)₄The active Pd(0) species that facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[5]
Ligand PPh₃Stabilizes the palladium center and modulates its electronic properties to promote the reaction.
Base Na₂CO₃ (aq)Activates the boronic acid for the transmetalation step.
Solvent Toluene/EthanolA biphasic system that dissolves both organic and inorganic reagents.
B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed method for forming C-N bonds, often succeeding where traditional SNAr reactions fail, especially with less activated aryl halides or sterically hindered amines.[4][9][10][11] This reaction has revolutionized the synthesis of arylamines.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[12]

Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine

Materials:

  • This compound

  • Secondary amine (e.g., Morpholine)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos (or another suitable biarylphosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2-4 mol%), the phosphine ligand (e.g., Xantphos, 4-8 mol%), and cesium carbonate (1.5 eq).

  • Evacuate and backfill the tube with an inert gas (Argon).

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Strategy 3: Annulation Reactions for the Synthesis of Fused Heterocycles

The true synthetic power of this compound is realized when it is used as a scaffold to build fused heterocyclic systems. By installing appropriate functional groups via the methods described above, intramolecular or intermolecular cyclizations can be triggered to form bicyclic structures like thienopyrazoles, thienopyrazines, and thienothiophenes.[13][14][15][16]

Application Example 1: Synthesis of Thieno[3,4-b]pyrazines

Thieno[3,4-b]pyrazines are important electron-acceptor units in conjugated materials for organic electronics.[13][15][17] They can be synthesized directly from this compound through a condensation reaction with a 1,2-diamine.

Caption: Synthesis of a Thieno[3,4-b]pyrazine derivative.

Protocol 4: Condensation with a 1,2-Diamine

Procedure:

  • Dissolve this compound (1.0 eq) and a substituted 1,2-diamine (1.1 eq) in a high-boiling point solvent such as ethanol or n-butanol.

  • Add a base, such as triethylamine or sodium carbonate (2.5 eq).

  • Heat the reaction mixture to reflux for 12-48 hours, monitoring by TLC.

  • Upon completion, cool the reaction, and the product may precipitate. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Application Example 2: Synthesis of Thieno[3,2-c]pyrazoles

Thieno[3,2-c]pyrazole derivatives are of significant interest in medicinal chemistry, for instance, as potent kinase inhibitors.[18] A common synthetic route involves the reaction of a functionalized thiophene with hydrazine.

Synthetic Workflow:

  • Step A (SNAr): React this compound with hydrazine hydrate. The more reactive C5-chloro is displaced to form a hydrazinylthiophene intermediate.

  • Step B (Cyclization): The intermediate undergoes intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl, followed by dehydration to form the fused pyrazole ring.

Thienopyrazole_Workflow Start Methyl 4,5-dichloro- thiophene-2-carboxylate StepA Step A: SɴAr + Hydrazine Hydrate (Base, Solvent) Start->StepA Intermediate Hydrazinylthiophene Intermediate StepA->Intermediate StepB Step B: Cyclization (Heat, Acid/Base catalyst) Intermediate->StepB Product Thieno[3,2-c]pyrazole Product StepB->Product

Caption: Two-step workflow for Thieno[3,2-c]pyrazole synthesis.

This strategic guide illustrates the immense potential of this compound as a starting material. By mastering these core transformations—nucleophilic substitution, palladium-catalyzed coupling, and subsequent annulation—researchers can unlock access to a vast chemical space of novel and functionally rich heterocyclic compounds for diverse applications in science and technology.

References

Application Notes & Protocols: Methyl 4,5-dichlorothiophene-2-carboxylate as a Key Intermediate in the Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiophene Scaffold in Modern Agrochemicals

The thiophene ring system is a privileged scaffold in the design of modern agrochemicals due to its unique electronic properties and ability to mimic phenyl rings while offering distinct metabolic profiles. Its incorporation into fungicidal molecules has led to the development of highly effective active ingredients. Methyl 4,5-dichlorothiophene-2-carboxylate, a polysubstituted thiophene, represents a versatile starting material for the synthesis of complex agrochemical targets. The chloro-substituents at the 4- and 5-positions, coupled with the methyl ester at the 2-position, provide multiple reactive handles for sophisticated molecular engineering. This guide provides a comprehensive overview and detailed protocols for the strategic utilization of this compound in the synthesis of a key class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).

Succinate dehydrogenase inhibitors are a critical class of fungicides that target the mitochondrial respiratory chain in pathogenic fungi, a mode of action that has proven effective against a broad spectrum of diseases.[1][2] The synthesis of advanced SDHI fungicides, such as Penthiopyrad, relies on the availability of highly functionalized heterocyclic intermediates.[3][4] This document will focus on a proposed synthetic pathway to a key aminothiophene intermediate required for the synthesis of Penthiopyrad, starting from this compound.

Target Agrochemical: Penthiopyrad - A Broad-Spectrum SDHI Fungicide

Penthiopyrad is a highly effective, broad-spectrum fungicide developed to control a range of plant diseases, including rusts, powdery mildew, and gray mold.[5][6] Its mode of action is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, which is crucial for fungal energy production.[1][7] The chemical structure of Penthiopyrad is 1-methyl-N-[2-(4-methylpentan-2-yl)-3-thienyl]-3-(trifluoromethyl)pyrazole-4-carboxamide.[3] The synthesis of this molecule hinges on the successful preparation of two key fragments: 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid and the crucial intermediate, 2-(4-methylpentan-2-yl)thiophen-3-amine .

This application note will detail a proposed multi-step synthesis of this key aminothiophene intermediate from this compound, followed by its amidation to yield Penthiopyrad.

Proposed Synthetic Pathway: From Dichlorothiophene to a Key Fungicidal Intermediate

The following section outlines a proposed, scientifically plausible synthetic route to convert this compound into 2-(4-methylpentan-2-yl)thiophen-3-amine. This pathway is designed based on established principles of heterocyclic and organometallic chemistry.

Diagram of the Proposed Synthetic Workflow

G A This compound B Step 1: Grignard Formation and Alkylation A->B i) Mg, THF ii) 4-methyl-2-pentanone C Methyl 4-chloro-5-(4-methylpentan-2-yl)thiophene-2-carboxylate B->C D Step 2: Reduction of the Ester C->D LiAlH4, THF E (4-chloro-5-(4-methylpentan-2-yl)thiophen-2-yl)methanol D->E F Step 3: De-chlorination and Hydroxymethyl to Methyl Conversion E->F H2, Pd/C G 2-methyl-3-(4-methylpentan-2-yl)thiophene F->G H Step 4: Nitration G->H HNO3, H2SO4 I 2-methyl-3-(4-methylpentan-2-yl)-5-nitrothiophene H->I J Step 5: Reduction of the Nitro Group I->J Fe, HCl K 2-(4-methylpentan-2-yl)thiophen-3-amine J->K L Step 6: Amidation K->L 1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride M Penthiopyrad L->M

Sources

Application Note & Protocols: Methyl 4,5-dichlorothiophene-2-carboxylate as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of Methyl 4,5-dichlorothiophene-2-carboxylate and its parent carboxylic acid as critical intermediates in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). The primary focus is on its application as a key building block for the development of β-site amyloid precursor protein cleaving enzyme (BACE1/BACE2) inhibitors, a promising class of therapeutics for Alzheimer's disease and type 2 diabetes.[1][2] This guide details the synthesis of the intermediate, its physicochemical properties, and provides step-by-step protocols for its application in forming complex bioactive molecules.

Introduction: The Strategic Importance of the Dichlorothiophene Scaffold

In modern medicinal chemistry, heterocyclic scaffolds are indispensable for designing molecules with high target affinity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The thiophene ring, in particular, is often employed as a bioisostere for a phenyl ring, offering a similar spatial arrangement while modulating electronic properties and metabolic stability.

This compound has emerged as a particularly valuable intermediate.[3] The presence of two chlorine atoms on the thiophene ring serves several critical functions:

  • Modulation of pKa and Lipophilicity: The electron-withdrawing nature of the chlorine atoms influences the acidity of the carboxylic acid and the overall lipophilicity of the molecule, which are key parameters for cell permeability and target engagement.

  • Blocking Metabolic Sites: The chlorine atoms can occupy positions that would otherwise be susceptible to oxidative metabolism (e.g., hydroxylation), thereby increasing the metabolic stability and in vivo half-life of the final API.

  • Direction of Molecular Interactions: The specific substitution pattern creates defined hydrophobic and electrostatic interaction zones, which can be crucial for precise binding within a target's active site.

The most prominent application of this scaffold is in the synthesis of BACE1 and BACE2 inhibitors. BACE1 is a primary therapeutic target for Alzheimer's disease, as its inhibition can reduce the production of amyloid-β (Aβ) peptides that form pathogenic plaques in the brain.[1][4]

Physicochemical Properties

A thorough understanding of the intermediate's properties is essential for process development and optimization.

Table 1: Physicochemical Data of Key Compounds

Property 4,5-Dichlorothiophene-2-carboxylic Acid This compound
CAS Number 31166-29-7[5][6] 89281-29-8[7]
Molecular Formula C₅H₂Cl₂O₂S[5][6] C₆H₄Cl₂O₂S
Molecular Weight 197.04 g/mol [5][6] 211.07 g/mol
Appearance White to off-white solid Solid or liquid (Melting point dependent)
Purity Typically ≥98%[5] Typically ≥98%
SMILES O=C(O)c1cc(Cl)c(Cl)s1[6] COC(=O)c1cc(Cl)c(Cl)s1

Synthesis of the Intermediate and API Precursor

The overall synthetic strategy involves two primary stages: the preparation of the core intermediate, this compound, and its subsequent activation and coupling to form a final API candidate.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: API Synthesis TCA Thiophene-2-carboxylic Acid DCTCA 4,5-Dichlorothiophene- 2-carboxylic Acid TCA->DCTCA Protocol 1: Dichlorination (NCS) MDTC Methyl 4,5-dichloro- thiophene-2-carboxylate DCTCA->MDTC Protocol 2: Fischer Esterification MDTC_2 Methyl 4,5-dichloro- thiophene-2-carboxylate AcidChloride 4,5-Dichlorothiophene- 2-carbonyl chloride MDTC_2->AcidChloride Protocol 3a: Activation (SOCl₂) API Final API (BACE Inhibitor) AcidChloride->API Protocol 3b: Amide Coupling Amine Amine Fragment (R-NH₂) Amine->API G Start Methyl 4,5-dichloro- thiophene-2-carboxylate Hydrolysis Saponification (NaOH/H₂O) or Direct Use Start->Hydrolysis Acid 4,5-Dichlorothiophene- 2-carboxylic Acid Hydrolysis->Acid Activation Activation with SOCl₂ or Oxalyl Chloride in DCM Acid->Activation AcidChloride 4,5-Dichlorothiophene- 2-carbonyl chloride (Highly Reactive) Activation->AcidChloride Coupling Amide Coupling Base (e.g., Et₃N, DIPEA) Solvent (DCM, THF) 0 °C to RT AcidChloride->Coupling Amine Key Amine Intermediate (R-NH₂) Amine->Coupling API Final Amide-Linked API (e.g., BACE Inhibitor) Coupling->API

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Application Notes and Protocols: The Reaction of Methyl 4,5-dichlorothiophene-2-carboxylate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Reactivity of a Key Heterocyclic Building Block

Thiophene-containing molecules are cornerstones in medicinal chemistry and materials science, with numerous FDA-approved drugs and organic electronics incorporating this privileged heterocycle.[1] Methyl 4,5-dichlorothiophene-2-carboxylate is a particularly valuable synthetic intermediate, offering multiple reaction sites for diversification. The reaction of its ester functionality with Grignard reagents presents a direct route to potent thiophene-based ketones, which are precursors to a wide array of pharmacologically active compounds.

However, the presence of two chloro substituents on the electron-rich thiophene ring introduces significant complexity. This guide provides a comprehensive analysis of the reaction, detailing the primary reaction pathway, potential side reactions, and robust protocols designed to maximize the yield of the desired ketone product while minimizing the formation of unwanted byproducts. We will delve into the mechanistic underpinnings of the reaction to provide a clear rationale for the experimental design, empowering researchers to confidently and successfully utilize this important transformation.

Mechanistic Considerations: A Tale of Competing Pathways

The interaction of a Grignard reagent (R-MgX) with this compound is a classic example of chemoselectivity, where the desired reaction at the ester must compete with potential reactions at the C-Cl bonds.

The Desired Pathway: Nucleophilic Acyl Substitution

The primary and intended reaction is a nucleophilic acyl substitution at the ester carbonyl. The highly polarized carbon-magnesium bond of the Grignard reagent renders the organic group (R) strongly nucleophilic.[2] This nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the methoxide leaving group yields the desired 4,5-dichloro-2-thienyl ketone.[3]

To prevent a second addition of the Grignard reagent to the newly formed ketone (which would lead to a tertiary alcohol), it is crucial to maintain low reaction temperatures.[4] At temperatures like -78 °C, the ketone is significantly less reactive than the starting ester, allowing for its isolation.[1]

Potential Side Reaction 1: Halogen-Magnesium Exchange

A significant competing pathway, particularly with more reactive Grignard reagents or at elevated temperatures, is a halogen-magnesium exchange at one of the C-Cl bonds.[5] This reaction is facilitated by reagents like isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl), often termed "turbo Grignard reagents". This exchange would generate a new thienyl Grignard reagent, which could then react with the starting material or other species in the reaction mixture, leading to a complex and undesirable product profile.

Potential Side Reaction 2: Kumada-Type Cross-Coupling

In the presence of transition metal catalysts (often trace impurities in magnesium turnings or introduced inadvertently), a Kumada-type cross-coupling reaction can occur between the Grignard reagent and the aryl chloride.[1] This reaction involves the oxidative addition of the C-Cl bond to a low-valent metal center, followed by transmetalation with the Grignard reagent and reductive elimination to form a new C-C bond at the site of the chlorine. While aryl chlorides are generally less reactive than bromides or iodides in Kumada couplings, this pathway cannot be entirely dismissed, especially at higher temperatures.[1]

Visualizing the Reaction Pathways

A This compound + R-MgX B Nucleophilic Acyl Substitution (Desired Pathway) A->B Low Temp (-78 °C) D Halogen-Magnesium Exchange (Side Reaction) A->D Higher Temp or Reactive Grignard F Kumada-Type Coupling (Side Reaction) A->F Trace Metal Catalysis C 4,5-Dichloro-2-thienyl Ketone B->C H Double Addition (Side Reaction) C->H Excess Grignard or Higher Temp E Thienyl Grignard + R-Cl D->E G Coupled Byproducts F->G I Tertiary Alcohol H->I

Caption: Competing reaction pathways for this compound with a Grignard reagent.

Experimental Protocols

The following protocols are designed to favor the formation of the desired ketone product. Rigorous adherence to anhydrous conditions and low temperatures is paramount for success.

Materials and Reagents
  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, Ethylmagnesium bromide, Phenylmagnesium bromide) in a suitable ether solvent (THF or Diethyl ether)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (oven-dried)

Protocol 1: General Procedure for the Synthesis of 4,5-Dichloro-2-thienyl Ketones

This protocol is a general guideline. The optimal temperature and reaction time may vary depending on the specific Grignard reagent used.

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

    • Under a positive pressure of inert gas, add this compound (1.0 eq.) to the flask and dissolve it in anhydrous THF (concentration typically 0.1-0.5 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Reagent Addition:

    • Slowly add the Grignard reagent (1.05-1.2 eq.) dropwise to the stirred solution of the ester via a syringe. Maintain the internal temperature below -70 °C throughout the addition. A slow addition rate is critical to dissipate the heat of reaction and prevent side reactions.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or a quenched aliquot analyzed by GC-MS.

  • Reaction Quench and Workup:

    • While maintaining the temperature at -78 °C, slowly add pre-chilled saturated aqueous NH₄Cl solution to quench the reaction.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4,5-dichloro-2-thienyl ketone.

Data Presentation: Expected Outcomes with Various Grignard Reagents

The following table provides a summary of expected products and typical yields for the reaction of this compound with common Grignard reagents under the optimized, low-temperature conditions described above.

Grignard Reagent (R-MgX)R GroupExpected ProductTypical Yield (%)Key Considerations
CH₃MgBrMethyl1-(4,5-Dichlorothiophen-2-yl)ethan-1-one70-85Less sterically hindered, may require slightly shorter reaction times.
CH₃CH₂MgBrEthyl1-(4,5-Dichlorothiophen-2-yl)propan-1-one65-80Standard conditions are generally effective.
C₆H₅MgBrPhenyl(4,5-Dichlorothiophen-2-yl)(phenyl)methanone60-75Phenylmagnesium bromide is less basic and may show higher chemoselectivity.
i-PrMgClIsopropyl(4,5-Dichlorothiophen-2-yl)(2-methylpropan-1-one)50-65Increased steric hindrance can slow the reaction. Monitor for completeness.
t-BuMgCltert-Butyl(4,5-Dichlorothiophen-2-yl)(2,2-dimethylpropan-1-one)30-50Highly sterically hindered. Reaction is slower and may require longer reaction times or slightly elevated (e.g., -60 °C) temperatures. Prone to enolization of the starting ester.

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and precise experimental conditions.

Troubleshooting and Safety Considerations

Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low or no conversionInactive Grignard reagent; Presence of moisture; Low reaction temperature for a less reactive GrignardTitrate the Grignard reagent before use; Ensure all glassware and solvents are rigorously dried; Slowly warm the reaction to -60 °C or -50 °C and monitor by TLC.
Formation of tertiary alcoholReaction temperature too high; Excess Grignard reagentMaintain strict temperature control at -78 °C; Use a slight excess (1.05 eq.) of the Grignard reagent.
Complex product mixtureHalogen-magnesium exchange or Kumada couplingEnsure the use of high-purity magnesium for Grignard preparation to minimize transition metal impurities; Maintain low reaction temperatures.
Formation of biphenyl (from PhMgBr)Homocoupling of the Grignard reagentThis is a common byproduct and can often be removed during chromatographic purification.
Safety Precautions
  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Handle only in a well-ventilated fume hood, away from ignition sources.

  • Grignard Reagents: Grignard reagents are highly reactive, corrosive, and react violently with water and protic solvents. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Quenching: The quenching of Grignard reactions is exothermic. Always perform the quench at low temperatures and add the quenching agent slowly.

Conclusion

The reaction of this compound with Grignard reagents is a powerful tool for the synthesis of valuable 4,5-dichloro-2-thienyl ketones. By understanding the delicate balance between the desired nucleophilic acyl substitution and potential side reactions such as halogen-magnesium exchange and Kumada coupling, researchers can effectively control the reaction outcome. The key to success lies in the meticulous control of reaction parameters, most notably the maintenance of low temperatures and strictly anhydrous conditions. The protocols and insights provided in this guide are intended to equip scientists in drug development and organic synthesis with the knowledge to confidently and efficiently utilize this important transformation in their research endeavors.

References

  • Kumada, M. Nickel and palladium complex catalyzed cross-coupling reactions. Pure and Applied Chemistry, 1980 , 52(4), 669-679. [Link]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010. [Link]

  • Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. Highly Functionalized Organomagnesium Reagents Prepared through Halogen−Metal Exchange. Angewandte Chemie International Edition, 2003 , 42(36), 4302-4320. [Link]

  • Lee, J.-s.; Velarde-Ortiz, R.; Guijarro, A.; Rieke, R. D. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 2000 , 65(17), 5428-5430. [Link]

  • Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]

  • Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides. Angewandte Chemie International Edition, 2004 , 43(25), 3333-3336. [Link]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley, 2019. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007. [Link]

  • Elschenbroich, C. Organometallics, 3rd ed.; Wiley-VCH, 2006. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010. [Link]

Sources

Troubleshooting & Optimization

improving yield in reactions with Methyl 4,5-dichlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4,5-dichlorothiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, troubleshooting strategies, and validated protocols for improving reaction yields and overcoming common challenges associated with this versatile building block.

Introduction: Understanding the Substrate

This compound is a valuable intermediate in organic synthesis, particularly for creating complex molecules in the pharmaceutical and materials science sectors.[1][2] Its structure features a thiophene ring substituted with two chlorine atoms and a methyl ester group. The electron-withdrawing nature of the ester and the presence of two halogen atoms present unique challenges and opportunities in reaction design, especially in palladium-catalyzed cross-coupling reactions. The key to success lies in understanding the interplay between catalyst, ligand, base, and solvent to control reactivity and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability and prevent degradation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[3] It is a solid at room temperature and should be kept in a tightly sealed container in a dark, dry place.

Q2: Which of the two C-Cl bonds is more reactive in cross-coupling reactions?

A2: The relative reactivity of the C4-Cl and C5-Cl bonds is not straightforward and is highly dependent on the specific reaction conditions, particularly the choice of catalyst and ligand. While the C5 position is alpha to the sulfur atom, the electronic and steric environment of both chlorine atoms is similar. For dihaloarenes and dihaloheterocycles, achieving selective mono-functionalization can be challenging. Often, selectivity is controlled by the catalyst system rather than the inherent reactivity of the C-Cl bonds. For instance, in related dichlorinated heterocycles, specific ligand systems have been developed to direct reactivity to one site over the other.[4] Without a directing group, mixtures of mono-substituted isomers and the di-substituted product are common.

Q3: What are the best analytical techniques for monitoring reaction progress?

A3: The most common and effective methods are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

  • TLC: Excellent for quick, qualitative checks on the consumption of starting material and the appearance of new products.

  • GC-MS: Ideal for volatile compounds, providing information on conversion and the presence of side products like homo-coupled or dehalogenated species.

  • LC-MS: Best for less volatile or thermally sensitive products, offering clear data on product formation and purity.

Q4: Can the methyl ester group hydrolyze under typical cross-coupling conditions?

A4: Yes, hydrolysis is a potential side reaction, especially when using strong inorganic bases like NaOH or LiOH, particularly at elevated temperatures in the presence of water.[7] To mitigate this risk, weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred.[6] If the corresponding carboxylic acid is the desired final product, a subsequent hydrolysis step using LiOH in a THF/water/methanol mixture is a clean and efficient method.[7]

Troubleshooting Guide: Improving Reaction Yields

This section addresses specific, common problems encountered during reactions with this compound.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

"My Suzuki coupling of this compound with an arylboronic acid is sluggish, incomplete, or results in a low yield. What should I do?"

This is a frequent challenge, as C-Cl bonds are less reactive than C-Br or C-I bonds, requiring a highly active catalyst system.[8]

  • Suboptimal Catalyst/Ligand System: The choice of palladium source and ligand is the most critical factor.[5] Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bonds.

    • Solution: Employ modern, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[8][9] These ligands promote the oxidative addition step, which is often rate-limiting for aryl chlorides.[9] Using advanced palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can also significantly improve catalyst activation and overall performance.[8][10]

  • Inappropriate Base or Solvent: The base not only facilitates the transmetalation step but also influences catalyst activity and stability. Its solubility is a key, often overlooked, factor.[6]

    • Solution: Screen different bases. While K₂CO₃ is common, K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[6][11] The solvent system must solubilize the reactants and the base. A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, but the ratio can be critical. Too much water can lead to dehalogenation side reactions.[12]

  • Formation of Side Products: Low yields are often due to competing reactions.

    • Dehalogenation: The replacement of a chlorine atom with hydrogen. This is often exacerbated by excess base, high temperatures, or protic solvents (including water).[12] Minimize water content and temperature where possible.

    • Homo-coupling: The boronic acid coupling with itself. This can be minimized by ensuring a highly active cross-coupling catalyst and performing the reaction under a strictly inert atmosphere.[11][13]

    • Di-substitution: If mono-substitution is desired, over-functionalization can be a problem. Bulky ligands can sometimes promote exhaustive functionalization.[14] To favor mono-substitution, consider using a substoichiometric amount of the boronic acid (e.g., 0.9 equivalents) or adding small coordinating additives like DMSO.[14]

G A Pd(0)L Active Catalyst B Oxidative Addition (Ar-X) A->B Rate-limiting for Ar-Cl C Ar-Pd(II)-X(L) B->C D Transmetalation (R-M) C->D Base is critical E Ar-Pd(II)-R(L) D->E F Reductive Elimination E->F Bulky ligands help F->A Product (Ar-R) formed

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

ParameterRecommendationRationale & Citation
Catalyst XPhos Pd G3 (1-3 mol%)Robust precatalyst with a broad substrate scope. [10]
Ligand XPhos (1.1-1.2 eq. to Pd)Excellent performance for C-N coupling of aryl chlorides. [15]
Base NaOtBu (1.2-1.5 equivalents)Strong, effective base for a wide range of amines. [6]
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed. Reliable, non-coordinating solvents. [6]
Temperature 90-110 °CRequired for efficient oxidative addition and catalysis. [16]
Atmosphere Nitrogen or ArgonCrucial for maintaining catalyst activity.

Experimental Protocols

Disclaimer: These are general starting protocols. Optimization for specific substrates is highly recommended. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times. [13]4. Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [5]8. Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk flask with a magnetic stir bar.

  • Reagent Addition: Remove the flask from the glovebox. Under a positive flow of inert gas, add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (x3).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a concentration of ~0.1-0.2 M.

  • Reaction: Heat the mixture to the target temperature (e.g., 100-110 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Track the reaction's progress using TLC, GC-MS, or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. [6]8. Purification: Purify the crude product by flash column chromatography.

References

  • Newman, S. G., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of Dibromothiophenes. BenchChem.
  • BenchChem. (2025).
  • University of Strathclyde. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Yang, B., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.
  • D'Amato, E. M., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Supporting Inform
  • Woerly, E. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Tan, W. S., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl. JOCPR.
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
  • Gu, Y., et al. (2012). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Methyl 4,5-dichlorothiophene-2-carboxyl
  • 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. ChemicalBook.
  • Newman, S. G., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube.
  • Methyl 5-chlorothiophene-2-carboxyl
  • Methyl 4,5-dichlorothiophene-2-carboxyl

Sources

Technical Support Center: Navigating Cross-Coupling Reactions with Methyl 4,5-dichlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the use of Methyl 4,5-dichlorothiophene-2-carboxylate in palladium-catalyzed cross-coupling reactions. As a sterically hindered and electron-deficient substrate, this molecule presents unique challenges. This resource will equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Significant Formation of a Monochloro-Thiophene Byproduct (Dehalogenation)

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid. My main byproduct is Methyl 4-chloro-thiophene-2-carboxylate, resulting from the loss of one chlorine atom. What is causing this dehalogenation, and how can I prevent it?

Answer:

Dehalogenation, specifically hydrodehalogenation where a halogen is replaced by a hydrogen atom, is a prevalent side reaction in palladium-catalyzed cross-couplings.[1] This is particularly problematic with polyhalogenated heterocycles. The primary causes and mitigation strategies are outlined below:

  • Causality:

    • Source of Hydride: The unwanted hydrogen atom often originates from the solvent (e.g., alcohols), the base, or even trace amounts of water in the reaction mixture.[1] In the catalytic cycle, a palladium-hydride species can be formed, which then undergoes reductive elimination with the thiophene substrate to yield the dehalogenated product.

    • Reaction Kinetics: If the rate of transmetalation with your boronic acid is slow compared to the rate of formation and reaction of the palladium-hydride species, dehalogenation will be a significant competing pathway.

  • Troubleshooting & Optimization:

    • Solvent Choice: Strictly use anhydrous and deoxygenated solvents. If using a solvent system that requires water, such as in some Suzuki couplings, minimizing the amount of water is crucial. A study on the double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde found that minimizing water was key to avoiding significant dehalogenation.

    • Base Selection: Use an anhydrous base. If using a hydrated base, consider drying it beforehand. The choice of base can also influence the reaction; sometimes a weaker base can suppress dehalogenation.

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos). These ligands can accelerate the rate of reductive elimination of the desired cross-coupled product, outcompeting the dehalogenation pathway.

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling.

ParameterRecommendation to Minimize DehalogenationRationale
Solvent Use anhydrous, deoxygenated solvents. Minimize water content in aqueous systems.Reduces the source of hydride species.
Base Use an anhydrous base.Prevents the introduction of water.
Ligand Use bulky, electron-rich phosphine ligands.Promotes the desired reductive elimination.
Temperature Optimize for the lowest effective temperature.Can decrease the rate of the side reaction.
Issue 2: Formation of a Bithiophene Homocoupling Product

Question: In my Stille coupling reaction between this compound and an organotin reagent, I am observing a significant amount of a dimer of my thiophene starting material. What leads to this homocoupling, and what steps can I take to suppress it?

Answer:

Homocoupling is a common side reaction in many cross-coupling reactions, including Stille, Suzuki, and Heck couplings.[2][3] It results in the formation of a symmetrical biaryl (in this case, a bithiophene) from two molecules of the starting aryl halide.

  • Causality:

    • Palladium(0) Mediated: Homocoupling can be initiated by the reaction of two molecules of the aryl halide with a Pd(0) catalyst.

    • Transmetalation Issues: In Stille coupling, if the transmetalation step is slow, the organopalladium intermediate has a longer lifetime and is more likely to react with another molecule of the aryl halide.[3]

    • Organotin Reagent Instability: In some cases, the organotin reagent itself can undergo homocoupling.[3]

  • Troubleshooting & Optimization:

    • Ligand Effects: The choice of ligand can significantly impact the relative rates of cross-coupling versus homocoupling. Screening different phosphine ligands is recommended.

    • Additives: In Stille couplings, the addition of a copper(I) co-catalyst can sometimes accelerate the desired cross-coupling reaction, thereby minimizing homocoupling.

    • Reaction Concentration: Lowering the concentration of the starting materials can sometimes disfavor the bimolecular homocoupling reaction.

    • Temperature Control: Optimizing the reaction temperature is crucial. Higher temperatures can sometimes promote homocoupling.

Experimental Workflow to Minimize Homocoupling:

Caption: Troubleshooting workflow for homocoupling.

Issue 3: Loss of the Methyl Carboxylate Group (Protodecarboxylation)

Question: I am concerned about the stability of the methyl ester on my thiophene ring under the cross-coupling conditions, especially when using strong bases or high temperatures. Is protodecarboxylation a likely side reaction?

Answer:

Protodecarboxylation, the replacement of a carboxylic acid group with a hydrogen atom, is a known side reaction for certain aromatic carboxylic acids under palladium catalysis.[4][5] While a methyl ester is generally more stable than a carboxylic acid, hydrolysis of the ester to the corresponding carboxylic acid under the reaction conditions can open up this unwanted pathway.

  • Causality:

    • Ester Hydrolysis: The base used in the cross-coupling reaction can catalyze the hydrolysis of the methyl ester to the carboxylate salt, especially in the presence of water.

    • Decarboxylation of the Thiophene Carboxylate: The resulting thiophene carboxylate can then undergo palladium-catalyzed decarboxylation, followed by protonolysis to yield the byproduct without the ester group. Thiophene-3-carboxylic acids have been shown to undergo perarylation accompanied by decarboxylation.[4]

  • Troubleshooting & Optimization:

    • Base Selection: Use a non-hydrolytic base, such as cesium fluoride (CsF) or a non-aqueous base like potassium phosphate (K3PO4) if the reaction tolerates it. Avoid strong aqueous bases like NaOH or KOH if possible.

    • Anhydrous Conditions: As with dehalogenation, maintaining strictly anhydrous conditions will prevent ester hydrolysis.

    • Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to reduce the likelihood of ester hydrolysis and subsequent decarboxylation.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on this compound is more reactive in cross-coupling reactions?

The relative reactivity of the chlorine atoms at the C4 and C5 positions is influenced by the electronic and steric environment. Generally, in polyhalogenated heterocycles, the site of oxidative addition to the palladium catalyst is determined by a combination of factors including bond dissociation energy and steric hindrance. For thiophenes, the C-X bond at the α-position (adjacent to the sulfur) is often more reactive. However, in this case, both chlorines are at β-positions. The electron-withdrawing methyl carboxylate group at C2 will influence the electron density at both C4 and C5. Computational studies and careful experimental analysis would be needed to definitively predict the regioselectivity. However, it is plausible that the C5 position is sterically less hindered and may react preferentially.

Q2: Can I perform a selective monocoupling reaction?

Yes, achieving selective monocoupling on a dihalogenated substrate is a common goal. Strategies to achieve this include:

  • Stoichiometry Control: Using a slight deficiency of the coupling partner (e.g., 0.8-0.9 equivalents of the boronic acid or organotin reagent).

  • Milder Reaction Conditions: Lowering the reaction temperature and catalyst loading can favor monocoupling.

  • Choice of Catalyst and Ligand: Some catalyst systems may exhibit higher selectivity for the more reactive site.

A study on the regioselective double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde demonstrated that selective monocoupling could be achieved.

Q3: Is this compound suitable for Heck and Sonogashira couplings?

Yes, in principle, this substrate can be used in Heck and Sonogashira reactions. However, the reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides in these reactions.[6][7][8] Therefore, more forcing conditions are typically required:

  • For Heck Reactions: Higher temperatures, more active catalyst systems (e.g., palladacycles or catalysts with bulky, electron-rich ligands), and stronger bases may be necessary.[6][7][9][10]

  • For Sonogashira Reactions: The use of a copper(I) co-catalyst is common, but copper-free conditions are also possible with highly active palladium catalysts.[11] Again, higher temperatures and specialized ligands may be needed to achieve good yields with a dichloro-substituted thiophene. A common side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized under copper-free conditions.

Q4: How does the methyl ester group influence the reactivity of the thiophene ring?

The methyl ester at the C2 position is an electron-withdrawing group. This has several implications:

  • Increased Reactivity towards Oxidative Addition: Electron-withdrawing groups generally make aryl halides more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step. This can be beneficial for the reactivity of the C-Cl bonds.

  • Directing Group Effects: The ester group can potentially act as a directing group, influencing the regioselectivity of the reaction by coordinating to the palladium catalyst.

G cluster_troubleshooting Troubleshooting Logic for Side Reactions cluster_dehalogenation Dehalogenation cluster_homocoupling Homocoupling cluster_decarboxylation Protodecarboxylation Start Unsatisfactory Reaction Outcome Dehalogenation_Q Monochloro byproduct observed? Start->Dehalogenation_Q Homocoupling_Q Dimer of starting material formed? Start->Homocoupling_Q Decarboxylation_Q Loss of ester group? Start->Decarboxylation_Q Dehalogenation_A Implement: - Anhydrous conditions - Minimize water - Bulky, e--rich ligands - Lower temperature Dehalogenation_Q->Dehalogenation_A End Optimized Reaction Dehalogenation_A->End Homocoupling_A Implement: - Ligand screening - Cu(I) additive (Stille) - Adjust concentration - Optimize temperature Homocoupling_Q->Homocoupling_A Homocoupling_A->End Decarboxylation_A Implement: - Non-hydrolytic base - Strict anhydrous conditions - Minimize reaction time/temp Decarboxylation_Q->Decarboxylation_A Decarboxylation_A->End

Caption: A decision-making diagram for troubleshooting common side reactions.

References

  • Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.
  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • ResearchGate. Homocouplings of aryl halides in water. Reaction conditions.
  • PubMed. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). J Org Chem. 2006 Feb 3;71(3):1284-7.
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Wikipedia. Stille reaction.
  • National Institutes of Health. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • ResearchGate. Influence of the Ester Directing Group on the Inhibition of Defect Formation in Polythiophenes with Direct Arylation Polymerization (DArP).
  • ACS Publications. Palladium-Catalyzed Perarylation of 3-Thiophene- and 3-Furancarboxylic Acids Accompanied by C−H Bond Cleavage and Decarboxylation. Organic Letters.
  • PubMed. Palladium-Catalyzed Chemoselective Protodecarboxylation of Polyenoic Acids. Org Lett. 2018 Dec 7;20(23):7375-7379.
  • Wikipedia. Heck reaction.
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20).
  • Wikipedia. Stille reaction.
  • MDPI. Heck Reaction—State of the Art.
  • Organic Chemistry Portal. Heck Reaction.
  • RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

Technical Support Center: Purification of Products from Methyl 4,5-dichlorothiophene-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Methyl 4,5-dichlorothiophene-2-carboxylate. This versatile building block is a cornerstone in the synthesis of complex heterocyclic molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] The structural integrity and purity of the downstream products derived from this starting material are paramount for the success of subsequent research and development stages.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered purification challenges. Our goal is to empower you with the knowledge to not only solve purification problems but to understand their root causes, enabling you to develop robust and reliable purification strategies.

Section 1: Foundational Purification Principles & Strategy

The success of any purification is predicated on a sound understanding of the underlying chemical principles. The choice between techniques like chromatography, recrystallization, or liquid-liquid extraction depends on the physicochemical properties of your target molecule and the impurities present.

The Central Role of Thin-Layer Chromatography (TLC)

Before any preparative separation, TLC is your most critical analytical tool. It is an inexpensive and rapid method to determine the complexity of your crude reaction mixture and to develop an optimal solvent system for flash column chromatography. A well-resolved TLC plate is the best predictor of a successful column separation.[3]

Strategic Approach to Purification

A logical workflow is key to efficient purification. The following decision tree outlines a typical strategic approach for purifying reaction products derived from this compound.

Purification_Strategy start Crude Reaction Mixture check_acid_base Does the product have an acidic or basic functional group? start->check_acid_base check_solid Is the crude product a solid? recrystallization Attempt Recrystallization check_solid->recrystallization  Yes column Perform Flash Column Chromatography check_solid->column  No / Impure check_acid_base->check_solid  No extraction Perform Acid-Base Liquid-Liquid Extraction check_acid_base->extraction  Yes extraction->check_solid recrystallization->column  Fails / Impure final_product Pure Product recrystallization->final_product  Successful column->final_product

Caption: General Purification Strategy Selection Workflow.

Section 2: Troubleshooting Guides for Common Reactions

This section addresses specific purification challenges encountered in common reactions involving this compound, presented in a question-and-answer format.

Scenario A: Suzuki Coupling Reactions

Suzuki couplings are powerful for forming C-C bonds but often result in complex mixtures requiring careful purification.[4]

Question: My desired coupled product is co-eluting with my starting aryl bromide on the silica column. How can I improve the separation?

  • Underlying Cause: The polarity difference between your product and the starting halide is insufficient in the chosen eluent system. This is common when the coupled fragment is nonpolar.

  • Solution & Scientific Rationale:

    • Optimize the Eluent System: Do not rely solely on Hexane/Ethyl Acetate. Experiment with different solvent systems that offer alternative selectivities.[5] Good options include Dichloromethane/Methanol or Toluene/Acetone. These solvents interact differently with the solutes and the stationary phase, potentially increasing the separation factor (α).

    • Reduce the Eluent Strength: Aim for an Rf value for your target compound of ~0.15-0.20 on the TLC plate.[5] A lower Rf means the compound spends more time adsorbed to the stationary phase, increasing the number of theoretical plates and improving the separation of closely eluting spots.

    • Increase the Stationary Phase Volume: Use a larger column with a higher ratio of silica gel to crude product (e.g., increase from 50:1 to 100:1 by weight).[6] This provides more surface area for interactions, enhancing separation.

Question: After my Suzuki reaction, I have a fine black precipitate in my crude product that clogs my filters. What is it and how do I get rid of it?

  • Underlying Cause: This is likely "palladium black," which is the agglomerated, reduced form of your palladium catalyst (e.g., Pd(0)). It forms when the catalyst becomes unstable and falls out of the solution.

  • Solution & Scientific Rationale:

    • Pre-filtration through Celite®: Before concentrating your reaction mixture, dilute it with a solvent like ethyl acetate or dichloromethane and filter it through a short plug of Celite® (diatomaceous earth). The Celite® has a porous structure that effectively traps the fine palladium particles without significantly adsorbing your organic product.

    • Post-Workup Adsorption: If palladium residues persist, they can sometimes be removed during chromatography. However, pre-filtration is far more effective and prevents streaking of the catalyst on the column.

Scenario B: Hydrolysis (Saponification) to 4,5-Dichlorothiophene-2-carboxylic Acid

The conversion of the methyl ester to the carboxylic acid is a fundamental transformation.[7] Purification relies on the dramatic change in solubility properties.

Question: During the acidic workup of my hydrolysis reaction, I'm getting a persistent emulsion that won't separate. What can I do?

  • Underlying Cause: Emulsions are often caused by the presence of partially soluble salts or amphiphilic impurities that stabilize the interface between the aqueous and organic layers.

  • Solution & Scientific Rationale:

    • Add Brine: Add a significant volume of a saturated aqueous sodium chloride solution (brine). This increases the ionic strength and density of the aqueous phase, which destabilizes the emulsion and forces the separation of the layers.

    • Filter through Celite®: If brine fails, the emulsion may be stabilized by fine solid particulates. Filtering the entire emulsified mixture through a pad of Celite® can break the emulsion by removing these solids.

Question: My yield of the final carboxylic acid is very low after extraction. Where did my product go?

  • Underlying Cause: The most common reason for low yield is incomplete protonation of the carboxylate salt. If the pH of the aqueous layer is not sufficiently acidic, the product will remain as the water-soluble carboxylate anion and will not partition into the organic layer.

  • Solution & Scientific Rationale:

    • Verify the pH: After acidification (e.g., with 1M HCl), use pH paper or a pH meter to ensure the aqueous phase is at a pH of 2 or lower. This guarantees that the carboxylate is fully protonated to the less polar, organic-soluble carboxylic acid.[8]

    • Perform Multiple Extractions: Perform at least three extractions with your chosen organic solvent (e.g., ethyl acetate). A single extraction is rarely sufficient to recover all the product.

    • "Back-Extraction": If you suspect product remains in the organic layer from the initial basic wash, you can "back-extract" this organic layer with a fresh portion of aqueous base, combine this with your main aqueous layer, and then proceed with the acidification and product extraction.

Scenario C: General Column Chromatography Issues

Question: My compound is "streaking" or "tailing" badly on both the TLC plate and the column, leading to broad peaks and poor separation. Why?

  • Underlying Cause: Tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase. For acidic compounds like thiophenecarboxylic acids, this is often due to strong hydrogen bonding with the acidic silanol groups (Si-OH) on the silica surface.[6]

  • Solution & Scientific Rationale:

    • Modify the Eluent: Add a small amount (0.5-1%) of a polar modifier to your eluent to compete for the active sites on the silica gel.

      • For acidic compounds , add acetic acid. The acetic acid will preferentially interact with the basic sites on the silica and protonate any trace impurities, resulting in sharper bands.

      • For basic impurities , add triethylamine. The triethylamine will bind to the acidic silanol groups, preventing your basic compound from interacting too strongly.[5][6]

Question: My product seems to be decomposing on the silica gel column. The collected fractions are impure and my yield is low.

  • Underlying Cause: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive molecules. Some substituted thiophenes can be prone to degradation under these conditions.

  • Solution & Scientific Rationale:

    • Use Deactivated Silica: "Deactivate" the silica gel by treating it with a base. This can be done by adding 1-2% triethylamine to the eluent system.[6] This neutralizes the acidic sites on the silica surface.

    • Switch to Alumina: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica and can be a better choice for acid-sensitive compounds.

    • Minimize Contact Time: Run the column "faster" (flash chromatography) to reduce the amount of time the compound spends in contact with the stationary phase.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general approach to start with for purifying a novel thiophene derivative?

A1: Always start with TLC analysis using a range of solvent systems to understand the polarity of your product and impurities. A good starting point for eluent screening is 4:1 Hexane:Ethyl Acetate. Based on the TLC, flash column chromatography is the most versatile and generally applicable first purification method for new compounds.[3]

Q2: How do I choose between recrystallization and column chromatography?

A2: The choice depends on the nature of your product and impurities.

  • Choose Recrystallization when: Your target compound is a solid, and you believe it is relatively pure (>90%). Recrystallization is excellent for removing small amounts of impurities to achieve very high purity.[6]

  • Choose Column Chromatography when: Your product is an oil, a complex mixture with multiple components, or when impurities have similar solubility profiles to your product, making recrystallization difficult.[1]

Q3: Can I use reverse-phase chromatography for these compounds?

A3: Yes. Reverse-phase HPLC or flash chromatography (using a C18-functionalized stationary phase) is an excellent alternative, especially for more polar thiophene derivatives. In reverse-phase, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[9] This can be particularly useful when normal-phase chromatography fails to provide adequate separation.

Section 4: Standard Operating Protocols (SOPs)

SOP 1: Performing Flash Column Chromatography

This protocol outlines the general workflow for purifying a crude reaction mixture using silica gel flash chromatography.

Column_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Column Phase tlc 1. Develop Eluent System via TLC (Aim for Rf ≈ 0.2) slurry 2. Prepare Silica Slurry & Pack Column tlc->slurry load 3. Load Crude Product (Dry or Wet Loading) slurry->load elute 4. Elute with Solvent (Maintain Constant Flow) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Remove Solvent (Rotary Evaporator) combine->evaporate final 9. Obtain Pure Product evaporate->final

Caption: Standard Workflow for Flash Column Chromatography.

Methodology:

  • Solvent System Selection: Use TLC to find a solvent system where the desired product has an Rf of approximately 0.2-0.3.[3] This provides a good balance between resolution and elution time.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into the column and use gentle pressure or tapping to create a uniform, crack-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column. This technique generally results in better separation than loading the sample as a solution ("wet loading").

  • Elution and Fraction Collection: Carefully add the eluent to the column, ensuring the solvent level never drops below the top of the silica bed. Apply pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate. Collect the eluting solvent in a series of labeled test tubes or flasks.[6]

  • Analysis and Solvent Removal: Spot every few fractions on a TLC plate to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[3]

SOP 2: Purifying a Carboxylic Acid via Acid-Base Extraction

This protocol is for isolating an acidic product, such as 4,5-dichlorothiophene-2-carboxylic acid, from a neutral starting material like its methyl ester.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Basic Wash: Transfer the solution to a separatory funnel and wash it two to three times with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). The acidic product will be deprotonated and move into the aqueous layer as a salt, while neutral impurities and starting materials remain in the organic layer.

  • Separate Layers: Combine all aqueous layers. The organic layer containing neutral impurities can be discarded (or saved for analysis).

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a strong acid (e.g., 6 M HCl or 1 M HCl) while stirring until the pH is ≤ 2 (verify with pH paper). The carboxylic acid will precipitate as a solid or will be ready for extraction.[10]

  • Product Extraction: Extract the acidified aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate). The protonated, neutral carboxylic acid will now move into the organic layer.

  • Drying and Concentration: Combine the organic extracts, wash once with brine to remove excess water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.

Data Presentation: Solvent Properties for Chromatography

The choice of solvent is critical for successful chromatography. This table provides a guide to common solvents.

SolventPolarity Index (ε°) on SilicaTypical Use
Hexane / Petroleum Ether0.01Primary nonpolar mobile phase component.
Toluene0.29Nonpolar component, offers different selectivity than alkanes.
Dichloromethane (DCM)0.42Medium polarity solvent, good for dissolving a wide range of compounds.
Diethyl Ether0.38Medium polarity, often used with hexane for separating moderately polar compounds.
Ethyl Acetate (EtOAc)0.58Common polar component used with hexane for a wide range of polarities.[11]
Acetone0.56A more polar alternative to ethyl acetate.
Acetonitrile (MeCN)0.65Used in reverse-phase chromatography.[9]
Methanol (MeOH)0.95Very polar; used in small amounts with DCM or as a component in reverse-phase.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Reddit User Discussion. (2018).
  • SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies.
  • Google Patents. (CN108997305B).
  • The Royal Society of Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of β-Substituted Thiophenes. BenchChem.
  • BenchChem. (2025). The Synthesis and Significance of 3,4-Substituted Thiophenes: A Technical Guide. BenchChem.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.
  • National Institutes of Health. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC.
  • Organic Syntheses.
  • ChemicalBook. (2025). 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. ChemicalBook.
  • PubChem. 4,5-Dichlorothiophene-2-carboxylic acid.

Sources

dealing with impurities in commercial Methyl 4,5-dichlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4,5-dichlorothiophene-2-carboxylate (MDTC). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Commercial grades of MDTC, while suitable for many applications, can contain impurities that may compromise the yield, purity, and even the viability of subsequent reactions. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, manage, and remove these impurities effectively, ensuring the integrity and success of your experimental work.

Introduction: The Challenge of Purity in a Key Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its dichlorinated thiophene scaffold is a common feature in molecules targeting a range of diseases. However, the synthetic routes to MDTC can introduce several structurally similar impurities. These contaminants can compete in downstream reactions, poison catalysts, or introduce unwanted functionalities, leading to complex purification challenges and potentially misleading biological data. Understanding the nature of these impurities is the first step toward robust and reproducible synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial batches of this compound?

Based on common synthetic pathways, such as the chlorination of a thiophene precursor, the most likely impurities include:

  • Under-chlorinated Species: Methyl 4-chlorothiophene-2-carboxylate or Methyl 5-chlorothiophene-2-carboxylate. These arise from incomplete chlorination of the thiophene ring.

  • Isomeric Dichlorinated Species: Such as Methyl 2,5-dichlorothiophene-3-carboxylate, depending on the starting material and reaction conditions.

  • Over-chlorinated Species: Methyl trichlorothiophene-2-carboxylate isomers, resulting from excessive chlorination.

  • Hydrolysis Product: 4,5-Dichlorothiophene-2-carboxylic acid. This can form if the methyl ester is exposed to acidic or basic conditions during synthesis or workup.[2][3]

  • Residual Solvents: Solvents used in the final purification or isolation steps of the manufacturing process.

Q2: How can I detect these impurities in my starting material?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is highly effective for identifying and quantifying impurities. The aromatic region of the spectrum can reveal singlets corresponding to different thiophene proton environments of isomeric impurities. The presence of a broad singlet, often exchangeable with D2O, may indicate the carboxylic acid impurity. Tables of known chemical shifts for common laboratory solvents and organic impurities can aid in identification.[4][5][6][7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting volatile impurities, including residual solvents and other chlorinated thiophene analogs. The mass-to-charge ratio of the parent ion and fragmentation patterns can confirm the identity of the impurities.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the main component from less volatile impurities like the carboxylic acid and isomeric byproducts, allowing for accurate quantification.[2]

Q3: What is the potential impact of these impurities on my downstream reactions?

The consequences of these impurities are highly dependent on the specific reaction being performed:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): Under-chlorinated species can participate in the reaction, leading to a mixture of products that are often difficult to separate. The carboxylic acid impurity can react with the base used in the coupling reaction, altering the stoichiometry and potentially affecting the catalytic cycle. The choice of solvent can also significantly influence the outcome and selectivity of these reactions.[10][11][12]

  • Amide Bond Formation: The presence of the carboxylic acid impurity will lead to the formation of the corresponding amide as a byproduct, consuming your amine and complicating purification.

  • Base-Sensitive Reactions: The carboxylic acid impurity can neutralize the base, leading to incomplete reactions or failure.

  • Metal-Mediated Reactions (e.g., Grignard, Lithiation): The acidic proton of the carboxylic acid impurity will quench organometallic reagents, reducing the yield of the desired product.

Troubleshooting Guide: From Analysis to Purification

This section provides a systematic approach to handling impure batches of this compound.

Step 1: Initial Analysis of the Commercial Material

Before using a new batch of MDTC, it is crucial to assess its purity.

Recommended Analytical Protocol:

  • 1H NMR: Dissolve a small sample (10-15 mg) in CDCl3. Acquire a standard proton spectrum.

    • Look for:

      • A sharp singlet for the methyl ester protons (around 3.9 ppm).

      • A sharp singlet for the thiophene proton (around 7.6 ppm).

      • Additional singlets in the aromatic region (7.0-8.0 ppm) may indicate isomeric or under-chlorinated impurities.

      • A broad singlet that could be the carboxylic acid proton.

  • GC-MS: Prepare a dilute solution of the material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Look for:

      • The main peak corresponding to MDTC.

      • Peaks with lower or higher retention times and mass spectra consistent with mono-, di-, or trichlorinated thiophene esters.

      • Peaks corresponding to common residual solvents.

Table 1: Physicochemical Properties of MDTC and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Appearance
This compoundC6H4Cl2O2S211.07281.3 (Predicted)Yellow to brown solid
4,5-Dichlorothiophene-2-carboxylic acidC5H2Cl2O2S197.04-Solid
Methyl 5-chlorothiophene-2-carboxylateC6H5ClO2S176.61226White to light orange powder/lump

(Data sourced from commercial supplier information and chemical databases)[1][13]

Step 2: Purification Strategies

If the initial analysis reveals unacceptable levels of impurities, purification is necessary. The choice of method will depend on the nature and quantity of the impurities.

G start Initial Analysis (NMR, GC-MS) impurity_type Identify Major Impurity Type(s) start->impurity_type acid Liquid-Liquid Extraction impurity_type->acid Carboxylic Acid non_polar Recrystallization or Column Chromatography impurity_type->non_polar Under-/Over-chlorinated Isomeric Species both Liquid-Liquid Extraction followed by Recrystallization or Column Chromatography impurity_type->both Mixture of All Types final_purity_check Final Purity Analysis (NMR, GC-MS) acid->final_purity_check Proceed to Purity Check non_polar->final_purity_check Proceed to Purity Check both->final_purity_check Proceed to Purity Check

Caption: Decision workflow for selecting a purification strategy.

This method is effective for removing acidic impurities.

Materials:

  • Impure this compound

  • Ethyl acetate or Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO3 solution. The carboxylic acid impurity will be deprotonated and move into the aqueous layer. Repeat this wash 2-3 times.

  • Combine the aqueous layers and acidify with 1M HCl to a pH of approximately 2-3 to confirm the presence of the carboxylic acid impurity (a precipitate may form). This step is for confirmation and the acidified aqueous layer is typically discarded.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified methyl ester.

Recrystallization is an effective technique for removing small amounts of impurities with different solubility profiles.

Materials:

  • Impure this compound

  • A selection of solvents for screening (e.g., hexane, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Condenser

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Screening (Small Scale):

    • In a small test tube, add approximately 20-30 mg of the crude material.

    • Add a potential recrystallization solvent dropwise while heating and stirring until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then in an ice bath.

    • A good solvent system will result in the formation of well-defined crystals with the impurities remaining in the mother liquor. Common solvent systems for esters include hexane/ethyl acetate and ethanol/water.[9][14][15][16][17]

  • Bulk Recrystallization:

    • Once a suitable solvent system is identified, dissolve the bulk of the impure material in a minimum amount of the hot solvent in an Erlenmeyer flask.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize the yield.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

For complex mixtures or to achieve very high purity, column chromatography is the most powerful technique.

Materials:

  • Impure this compound

  • Silica gel

  • Chromatography column

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane)[2]

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis to Determine Solvent System:

    • Develop a TLC method to separate the components of the crude mixture. A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

    • The desired compound should have an Rf value of approximately 0.2-0.4 for optimal separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the separation by TLC.

    • A gradient elution, gradually increasing the polarity of the mobile phase, may be necessary to separate closely eluting impurities.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Final Purity Assessment

After purification, it is essential to re-analyze the material using the same techniques as in the initial assessment (NMR, GC-MS) to confirm the removal of impurities and to determine the final purity of the product.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. How to Troubleshoot a Reaction. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • PrepChem.com. Synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Department of Chemistry, University of Rochester. How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link]

  • ResearchGate. Plot of change in Chemical Shift of Methyl Proton on M.B. vs % Composition of M.B. with M.A. No TMS. Retrieved from [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • CP Lab Safety. 4, 5-Dichlorothiophene-2-carboxylic acid, min 98%, 10 grams. Retrieved from [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • University of Washington. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • PubChem. 4,5-Dichlorothiophene-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • PubMed. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Retrieved from [Link]

  • Google Patents. CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene.
  • Google Patents. US20090318710A1 - Process for the purification of thiophenes.
  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. Retrieved from [Link]

  • Google Patents. CN101314598A - A New Process for the Synthesis of 5-Chloro-2-Carboxylic Acid Methyl Ester-3-Methylaminosulfonylthiophene.
  • MDPI. Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Retrieved from [Link]

  • ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from [Link]

  • San Diego State University Digital Collections. Acidic hydrolysis of some steroid esters. Retrieved from [Link]

  • R Discovery. The spontaneous and acid-catalysed hydrolysis of thiolcarboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for Dichlorinated Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with dichlorinated thiophene substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize functionalized thiophene derivatives. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges you may encounter.

Q1: My reaction shows low or no conversion. What are the primary reasons for this failure?

Low to no yield is a frequent issue, particularly with less reactive aryl chlorides like dichlorinated thiophenes. The root cause often lies in one or more of the following areas:

  • Inactive Catalyst System: The C-Cl bond is notoriously difficult to activate due to its strength. The oxidative addition step, which is often rate-limiting, requires a highly active catalyst.

    • Solution: Employ a catalyst system known for its efficacy with aryl chlorides. This typically involves a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are excellent choices as they promote the formation of the active monoligated Pd(0) species, which accelerates oxidative addition.[1][2] Palladacycle pre-catalysts are also highly effective for activating challenging substrates.[1][3]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for both the transmetalation step and the overall stability of the reaction components.

    • Solution: A systematic screening of bases and solvents is recommended. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[4][5] The solvent system must be able to dissolve both the organic and inorganic components. Common choices include ethereal solvents like 1,4-dioxane or THF, often with a small amount of water to aid in dissolving the base.[6][7] Anhydrous conditions with bases like KF can also be effective, especially if base-labile functional groups are present.[8]

  • Poor Reagent Quality: The stability of the boronic acid and the purity of the dichlorinated thiophene are paramount.

    • Solution: Use fresh, high-purity reagents. Thiophene boronic acids are particularly susceptible to protodeboronation.[9][10][11] Consider using more stable boronic esters (e.g., pinacol or MIDA esters) which can release the boronic acid slowly under the reaction conditions.[9][12] Ensure your dichlorinated thiophene is free of impurities that could poison the catalyst.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.

    • Solution: It is crucial to maintain a strictly inert atmosphere. Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3][13]

Q2: I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?

Controlling the level of substitution is a key challenge with di-halogenated substrates.

  • Achieving Selective Mono-arylation:

    • Stoichiometry Control: Use the dichlorinated thiophene as the limiting reagent and the boronic acid in a slight excess (e.g., 1.1-1.2 equivalents).

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to prevent the second coupling from occurring. Lowering the reaction temperature can also enhance selectivity.

    • Ligand Effects: The choice of ligand can influence selectivity. In some cases, specific ligands can favor mono-substitution.[14]

  • Driving the Reaction to Di-arylation:

    • Stoichiometry: Use an excess of the boronic acid (e.g., 2.2-2.5 equivalents).

    • Reaction Conditions: Higher temperatures and longer reaction times are typically required to drive the reaction to completion.

    • Catalyst Loading: A slightly higher catalyst loading may be necessary for the second, more challenging coupling step.

Q3: I am observing significant side products like homocoupled boronic acid or dehalogenated starting material. What is causing this and how can I prevent it?
  • Boronic Acid Homocoupling: This side reaction, which forms a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen.[13][15]

    • Solution: As mentioned above, rigorous exclusion of oxygen is the most effective way to minimize this side product.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common issue with heteroaryl boronic acids, especially under basic conditions.[10][11][16]

    • Solution:

      • Use stable boronic esters (MIDA or pinacol).[9][12]

      • Minimize reaction time and temperature where possible.

      • Carefully select the base; sometimes a weaker base or anhydrous conditions can mitigate this issue.

  • Dehalogenation: This is the reduction of the C-Cl bond to a C-H bond.

    • Solution: This side reaction can be minimized by ensuring a clean reaction setup and high-purity reagents. The choice of ligand can also influence the propensity for dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to start with for dichlorinated thiophenes?

A good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[2][17] Pre-formed catalysts like XPhos Pd G3 are also excellent choices as they are air-stable and highly active.[3]

Q2: Why are bulky, electron-rich ligands so effective for this reaction?

These ligands promote the formation of a coordinatively unsaturated, 14-electron monoligated Pd(0) species. This species is highly reactive and readily undergoes oxidative addition into the strong C-Cl bond of the dichlorinated thiophene, which is often the slowest step in the catalytic cycle.[1]

Q3: What is the role of the base and how do I choose the right one?

The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8][12] For challenging couplings with aryl chlorides, strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are generally preferred.[4] The choice can be substrate-dependent, so a small screen is often beneficial.

Q4: How critical is the solvent system?

The solvent system is very critical. It needs to facilitate the dissolution of all reaction components and can influence the reactivity of the catalyst and the base. A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) and water is common, as water helps to dissolve the inorganic base.[4][6] However, for substrates sensitive to hydrolysis, anhydrous conditions may be necessary.

Q5: Are there any alternatives to phosphine ligands?

Yes, N-heterocyclic carbenes (NHCs) are another class of highly effective ligands for Suzuki couplings of aryl chlorides.[8][14] They are strong sigma-donors and can form very stable and active palladium complexes.

Experimental Protocols & Data

General Protocol for the Di-arylation of 2,5-Dichlorothiophene

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,5-dichlorothiophene (1.0 mmol, 1.0 equiv.), the arylboronic acid (2.2 mmol, 2.2 equiv.), and K₃PO₄ (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Screening
ParameterCondition 1Condition 2Condition 3
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)XPhos Pd G3 (2 mol%)
Ligand SPhos (4 mol%)XPhos (3 mol%)None
Base K₃PO₄ (3 equiv.)Cs₂CO₃ (3 equiv.)K₂CO₃ (3 equiv.)
Solvent Dioxane/H₂O (5:1)Toluene/H₂O (10:1)THF/H₂O (4:1)
Temp. 100 °C110 °C80 °C

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation aryl_halide R¹-X (Dichlorothiophene) aryl_halide->oxidative_addition Troubleshooting_Workflow start Low / No Yield check_reagents Verify Reagent Quality (Boronic Acid/Ester, Dichlorothiophene) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Setup (Inert Atmosphere, Degassed Solvents) conditions_ok Setup OK? check_conditions->conditions_ok optimize_catalyst Optimize Catalyst System change_ligand Screen Ligands (e.g., Buchwald, NHCs) optimize_catalyst->change_ligand optimize_base_solvent Optimize Base & Solvent change_base_solvent Screen Bases & Solvents (e.g., K₃PO₄, Cs₂CO₃ in Dioxane/H₂O) optimize_base_solvent->change_base_solvent reagents_ok->check_conditions Yes replace_reagents Use Fresh Reagents (Consider Boronic Esters) reagents_ok->replace_reagents No conditions_ok->optimize_catalyst Yes improve_setup Improve Degassing Protocol conditions_ok->improve_setup No catalyst_issue Improvement? catalyst_issue->optimize_base_solvent No success Successful Reaction catalyst_issue->success Yes replace_reagents->check_reagents improve_setup->check_conditions change_ligand->catalyst_issue change_base_solvent->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.[Link]

  • Development of Organic Transformations Based on Protodeboronation. ACS Publications.[Link]

  • A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. National Institutes of Health.[Link]

  • Protodeboronation. Wikipedia.[Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health.[Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.[Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]

  • Palladacyclic Catalysts in C—C and C-Heteroatom Bond-Forming Reactions. ResearchGate.[Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health.[Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.[Link]

  • Thiophene-based macrocycles via the Suzuki-Miyaura cross coupling reaction. ScienceDirect.[Link]

  • Pd/C and Other Heterogeneous Catalysts. WordPress.[Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate.[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[Link]

  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. ResearchGate.[Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central.[Link]

  • Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. Angewandte Chemie International Edition.[Link]

  • Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides a… Osaka University.[Link]

  • Palladium-Catalyzed Multiple Arylation of Thiophenes. ResearchGate.[Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate.[Link]

  • Pd-catalyzed β-selective direct C-H bond arylation of thiophenes with aryltrimethylsilanes. PubMed.[Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.[Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing.[Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University.[Link]

  • (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. ResearchGate.[Link]

  • Pd-Catalyzed β-Selective C–H Arylation of Thiophenes with Triarylantimony Difluorides. Wiley Online Library.[Link]

  • Failed suzuki coupling, any suggenstions? Reddit.[Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.[Link]

  • Direct Arylation of Thiophenes in Continuous Flow. Università di Padova.[Link]

  • Synthesis of 2,3‐Diarylbenzo[b]thiophenes via Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling and Palladium‐Catalyzed Decarboxylative Arylation. ResearchGate.[Link]

  • Suzuki cross-coupling reaction. YouTube.[Link]

  • Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands. ResearchGate.[Link]

Sources

preventing decomposition of Methyl 4,5-dichlorothiophene-2-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 4,5-dichlorothiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We understand that its unique electronic properties, while valuable for synthesis, can also present stability challenges. This document provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) to help you prevent decomposition and maximize yields in your reactions.

Overview of Compound Stability

This compound is an electron-deficient heterocyclic compound. The combined electron-withdrawing effects of the two chlorine atoms and the methyl carboxylate group activate the thiophene ring, making it susceptible to certain degradation pathways. The primary stability concerns involve hydrolysis of the ester, nucleophilic aromatic substitution (SNAr) of the chlorine atoms, and potential ring degradation under harsh conditions. Computational studies on chlorinated thiophenes indicate that the substitution pattern significantly influences thermodynamic stability, with α-positioned chlorine atoms (like the 5-chloro substituent) generally contributing to greater stability compared to β-substitution.[1][2] However, the electronic activation remains a key factor in its reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My ester is hydrolyzing to the carboxylic acid during my reaction or workup. How can I prevent this?

Question: I am running a reaction (e.g., a cross-coupling or a condensation) and notice significant formation of 4,5-dichlorothiophene-2-carboxylic acid, especially during aqueous workup. What are the best practices to avoid premature saponification?

Plausible Causes & Scientific Rationale:

Ester hydrolysis is one of the most common decomposition pathways and can be catalyzed by both acid and base.[3]

  • Base-Catalyzed Hydrolysis (Saponification): This is the most frequent issue. Many reactions employ basic conditions (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). The hydroxide ions, either present as a reagent or formed from residual water, can readily attack the electrophilic carbonyl carbon of the ester. This process is often irreversible, as the resulting carboxylate is deprotonated and becomes unreactive toward the alcohol.[3]

  • Acid-Catalyzed Hydrolysis: During acidic workups (e.g., quenching with 1M HCl), the reaction is reversible. However, using a large volume of water can drive the equilibrium toward the carboxylic acid product.[4]

  • Elevated Temperatures: Higher temperatures accelerate the rate of hydrolysis under both acidic and basic conditions.

Troubleshooting & Recommended Protocols:

Your strategy should focus on rigorously excluding water and minimizing exposure to strong bases or acids, especially at high temperatures.

Recommended Mitigation Strategies

StrategyRationale & Key Implementation Steps
Rigorous Anhydrous Conditions Rationale: Prevents the formation of catalytic hydroxide ions. Protocol: 1. Dry all glassware in an oven (120°C) overnight and cool under an inert atmosphere (N₂ or Ar). 2. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. 3. Use freshly opened, high-purity reagents. If using carbonate bases, consider drying them in a vacuum oven before use.
Non-Aqueous Workup Rationale: Avoids introducing water which can cause hydrolysis, particularly if the reaction mixture is still basic or hot. Protocol: 1. Cool the reaction mixture to room temperature. 2. Dilute with a non-polar organic solvent (e.g., EtOAc, DCM). 3. Filter off solid salts (like inorganic bases) through a pad of Celite®. 4. Concentrate the filtrate under reduced pressure. The crude product can then be purified by chromatography or recrystallization.
Buffered or Mildly Acidic Quench Rationale: If an aqueous quench is unavoidable, neutralizing the base without creating a strongly acidic environment is key. Protocol: 1. Cool the reaction to 0°C. 2. Instead of strong acid, slowly add a saturated aqueous solution of NH₄Cl or a dilute buffer like 1M NaHSO₄. This will neutralize the base while keeping the pH mildly acidic to neutral, slowing hydrolysis. 3. Proceed immediately with extraction into an organic solvent.
FAQ 2: I am attempting a nucleophilic substitution (e.g., amidation, etherification) at the chlorine positions, but the reaction is failing or giving complex mixtures.

Question: I want to displace one of the chloro groups with a nucleophile (like an amine or alcohol), but I'm getting either no reaction or a mixture of products, including decomposition of the starting material. What is going wrong?

Plausible Causes & Scientific Rationale:

While the electron-withdrawing groups activate the ring towards nucleophilic aromatic substitution (SNAr), the reaction is not always straightforward.

  • Regioselectivity: The two chlorine atoms are in different electronic environments. The C5 position is generally more activated towards nucleophilic attack than the C4 position due to resonance stabilization of the Meisenheimer intermediate. However, mixtures can still occur.

  • Competing Attack at the Ester: Strong nucleophiles, especially primary/secondary amines or alkoxides, can attack the ester carbonyl group faster than the C-Cl bond, leading to amides or transesterification products.

  • Ring Opening: Very strong nucleophiles or harsh conditions (high temperature, strong bases) can lead to the cleavage of the thiophene ring.

Troubleshooting & Recommended Protocols:

Success in SNAr reactions on this substrate requires careful control of nucleophile strength, temperature, and reaction time.

Caption: Troubleshooting workflow for SNAr reactions.

Recommended Protocol: Two-Step Amidation via the Carboxylic Acid

To avoid competing reactions at the ester, a robust two-step approach is recommended.

Step 1: Controlled Saponification

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (1.1 eq) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.[5]

  • Once the starting material is consumed, acidify the mixture to pH ~2 with cold 1M HCl.

  • Extract the product (4,5-dichlorothiophene-2-carboxylic acid) with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the crude acid, which is often used directly in the next step.

Step 2: Amide Coupling

  • Dissolve the crude carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or DMF.

  • Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base like DIPEA (2.5 eq).

  • Add your amine (1.1 eq) and stir at room temperature until completion.

  • Perform a standard aqueous workup to isolate the desired amide. This method prevents the amine from attacking the ester and avoids the harsh conditions that can lead to decomposition.

FAQ 3: I am observing significant dechlorination during my Palladium-catalyzed cross-coupling reaction. How can I improve selectivity?

Question: When I perform a Suzuki or other Pd-catalyzed cross-coupling, my main byproduct is the mono- or di-dechlorinated thiophene. How can I suppress this hydrodehalogenation side reaction?

Plausible Causes & Scientific Rationale:

Hydrodehalogenation (or protodehalogenation) is a common side reaction in palladium-catalyzed couplings.[6][7] It arises from competing pathways within the catalytic cycle.

  • β-Hydride Elimination: If the organometallic coupling partner contains β-hydrogens, elimination can occur from the Pd(II) intermediate, leading to a palladium-hydride species (Pd-H).

  • Reaction with Solvent/Base: Pd(0) or Pd(II) species can react with water, alcohols, or even amine bases to generate Pd-H species.

  • Reductive Dehalogenation: The generated Pd-H species can then undergo reductive elimination with the halide on the thiophene ring, replacing the Cl with an H and regenerating the Pd(0) catalyst. This pathway is often competitive with the desired transmetalation and reductive elimination steps of the cross-coupling cycle.[8]

Troubleshooting & Recommended Protocols:

Minimizing the formation of Pd-H species and promoting the desired productive coupling pathway are the primary goals.

Key Optimization Parameters for Cross-Coupling

ParameterRecommendation & Rationale
Ligand Choice Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). Rationale: These ligands stabilize the Pd(0) resting state and accelerate the rate of reductive elimination (the product-forming step), which helps it outcompete the dechlorination pathway.[9]
Base Selection Use a weaker, non-hydroxide base. K₃PO₄ or K₂CO₃ are often superior to NaOH, KOH, or alkoxides. Rationale: Stronger bases and those containing water can more readily generate the undesired Pd-H species.
Solvent System Use anhydrous, aprotic solvents. Dioxane, toluene, or THF are generally preferred. Rationale: Protic solvents (like water or alcohols) can be a source for the hydrogen atom in the dechlorination process. If aqueous conditions are required (e.g., for some Suzuki couplings), use degassed water and keep the amount to a minimum.
Temperature Run the reaction at the lowest effective temperature. Start at 80°C and only increase if the reaction is too slow. Rationale: Higher temperatures can increase the rate of side reactions, including catalyst degradation and hydrodehalogenation.

Optimized Suzuki-Miyaura Coupling Protocol:

  • To an oven-dried flask, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), and K₃PO₄ (2.0-3.0 eq).

  • Add the Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add anhydrous, degassed solvent (e.g., Toluene/Dioxane).

  • Heat the reaction to 80-100°C and monitor by LC-MS.

  • Upon completion, cool to room temperature, filter through Celite®, and purify via chromatography.

References

  • A Comparative Guide to the Computational Stability of Thiophene Chlorin
  • Thermochemical Parameters of Chlorinated Thiophenes: A Technical Guide. Benchchem.
  • Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. Zendy.
  • Thermal studies of chlorinated thiophenols. Open Research Newcastle.
  • A Thermochemical Parameters and Theoretical Study of the Chlorin
  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube.
  • Cross-Coupling Reactions Guide. BenchChem.
  • Preparation method of 2-thiophenecarboxylic acid.
  • Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • The principle and method of improving the thermal stability of chlorin
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research.
  • Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry.
  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
  • Thiophene-2-carboxylic acid. Wikipedia.
  • Synthesis from Carboxylic Acid Deriv
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
  • Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Student Solutions Manual for Organic Chemistry.

Sources

Technical Support Center: Navigating Challenges in Reactions with Methyl 4,5-dichlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 4,5-dichlorothiophene-2-carboxylate. This guide is designed to provide in-depth, practical solutions to common and complex issues encountered during synthetic reactions involving this versatile, yet sometimes challenging, building block. My aim is to move beyond generic advice and offer insights grounded in mechanistic understanding and field-proven experience.

I. Understanding the Substrate: Key Physicochemical Properties

Before delving into troubleshooting, a firm grasp of the inherent properties of this compound is crucial. Its reactivity is governed by the interplay of the electron-withdrawing ester group and the two chlorine atoms on the thiophene ring.

PropertyValue/DescriptionImplication for Reactivity
Molecular Formula C₆H₄Cl₂O₂S[1]-
Molecular Weight 211.07 g/mol [1]-
Appearance Yellow to brown solid[2]Purity can be initially assessed by color.
Melting Point 58-59 °C[2]A sharp melting point is indicative of high purity.
Solubility Soluble in many organic solvents (e.g., THF, Dioxane, DMF, Toluene)Good solubility facilitates homogeneous reaction conditions.
¹H NMR (CDCl₃) δ 7.56 (s, 1H, H-3), 3.89 (s, 3H, -OCH₃)[2]A clean singlet for the thiophene proton is a key indicator of purity.
¹³C NMR (CDCl₃) δ 160.8, 132.5, 131.7, 129.6, 125.1, 52.6[2]Can be used to identify byproducts or starting material contamination.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the use of this compound.

Q1: My reaction is not proceeding to completion. What are the first things I should check?

A1: When a reaction with this compound fails, it's essential to systematically evaluate the fundamentals before exploring more complex issues.

  • Purity of Starting Material: Verify the purity of your this compound. Impurities can poison catalysts or introduce side reactions. Check the melting point and obtain a fresh ¹H NMR. The presence of any signals other than the singlets at ~7.56 ppm and ~3.89 ppm (in CDCl₃) warrants purification.

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous and reagents are of appropriate purity. For palladium-catalyzed reactions, oxygen is a significant inhibitor, so proper degassing of solvents is critical.

  • Reaction Temperature: Confirm your reaction is running at the intended temperature. Inconsistent heating can lead to stalled reactions or the formation of byproducts.

  • Stirring: Ensure efficient stirring, especially in heterogeneous mixtures, to facilitate proper mixing of reactants and catalyst.

Q2: I am seeing a significant amount of a byproduct with a lower molecular weight. What could it be?

A2: A common byproduct in reactions with this substrate is the dehalogenated species, Methyl 4-chlorothiophene-2-carboxylate or even Methyl thiophene-2-carboxylate. This reductive dehalogenation can be promoted by certain catalysts and reaction conditions, especially in the presence of a hydrogen source.[3]

Q3: Can the ester group hydrolyze under my reaction conditions?

A3: Yes, the methyl ester is susceptible to hydrolysis, especially in the presence of strong bases (like NaOH, KOH, or even excess K₂CO₃ with water) and elevated temperatures.[4][5] This will form the corresponding carboxylic acid, 4,5-Dichlorothiophene-2-carboxylic acid. If your product is expected to be an ester, this hydrolysis represents a loss of yield.

III. Troubleshooting Failed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are common applications for this substrate. Below are detailed troubleshooting guides for these transformations.

A. Suzuki-Miyaura Coupling Failures

Scenario 1: Low to No Conversion

If you are observing primarily unreacted starting material, consider the following:

  • Catalyst System:

    • Palladium Source: Ensure your palladium source is active. Pd(PPh₃)₄ can degrade upon storage. Consider using a more robust pre-catalyst like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a suitable ligand.

    • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich thiophenes, bulky, electron-rich ligands like SPhos or XPhos can be effective.

  • Base:

    • The base is crucial for the activation of the boronic acid.[6] Ensure you are using an appropriate and anhydrous base. K₂CO₃ or K₃PO₄ are common choices. The base must be finely powdered to ensure maximum surface area.

  • Boronic Acid/Ester Quality:

    • Boronic acids are prone to protodeboronation, especially under prolonged heating.[6] Use fresh, high-quality boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).

Troubleshooting Workflow: Suzuki Coupling

G start Low/No Conversion in Suzuki Coupling reagent_check Check Reagent Purity & Integrity (Aryl Halide, Boronic Acid, Base, Solvent) start->reagent_check catalyst_check Evaluate Catalyst System (Pd Source & Ligand) reagent_check->catalyst_check conditions_check Verify Reaction Conditions (Temperature, Degassing, Stirring) catalyst_check->conditions_check side_products Analyze for Side Products (Dehalogenation, Protodeboronation, Homocoupling) conditions_check->side_products dehalogenation Dehalogenation Observed - Use milder base - Lower reaction temp. - Change Pd/ligand system side_products->dehalogenation Yes protodeboronation Protodeboronation Observed - Use fresh boronic acid - Switch to boronate ester - Shorter reaction time side_products->protodeboronation Yes homocoupling Homocoupling Observed - Adjust stoichiometry - Slower catalyst addition side_products->homocoupling Yes no_side_products No Side Products, Just Starting Material side_products->no_side_products No optimize_conditions Optimize Conditions - Increase temperature - Screen different bases/solvents dehalogenation->optimize_conditions protodeboronation->optimize_conditions homocoupling->optimize_conditions optimize_catalyst Optimize Catalyst/Ligand - Screen bulky, electron-rich ligands - Use a more active pre-catalyst no_side_products->optimize_catalyst optimize_catalyst->optimize_conditions success Successful Reaction optimize_conditions->success

Caption: Troubleshooting logic for failed Suzuki couplings.

B. Buchwald-Hartwig Amination Failures

Scenario 2: Formation of Hydrodehalogenated Byproduct

A common failure mode in Buchwald-Hartwig reactions is the formation of the hydrodehalogenated arene as a major byproduct. This occurs via a competing β-hydride elimination pathway.[7]

  • Amine Substrate: This is more common with amines bearing a β-hydrogen.

  • Ligand Choice: The use of bulky, electron-rich ligands (e.g., Josiphos, BrettPhos) can favor the desired C-N reductive elimination over β-hydride elimination.

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide are often effective.

Scenario 3: No Reaction with Primary Amines

Primary amines can sometimes be challenging substrates.

  • Ammonia Equivalents: For the synthesis of primary anilines, direct coupling with ammonia can be difficult due to its tight binding to palladium.[7] Consider using an ammonia equivalent like benzophenone imine, followed by hydrolysis.

  • Ligand Design: Specialized ligands have been developed for the efficient coupling of primary amines.

IV. Other Potential Side Reactions and Their Mitigation

Beyond cross-coupling failures, other undesired transformations can occur.

Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the thiophene ring can be susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles and at elevated temperatures. The electron-withdrawing ester group activates the ring for this type of reaction.[8]

  • Mitigation: If SNAr is not the desired reaction, use milder reaction conditions (lower temperature, less nucleophilic base).

Decarboxylation

While less common for thiophene-2-carboxylic esters compared to their corresponding acids, decarboxylation can occur under harsh, high-temperature conditions, particularly if hydrolysis to the carboxylic acid occurs first.[9][10]

  • Mitigation: Avoid excessively high temperatures and prolonged reaction times, especially in the presence of water and base.

V. Experimental Protocols

Protocol 1: Purification of this compound

If the starting material is deemed impure, recrystallization is often effective.

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., methanol or ethanol).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

  • Confirm purity by melting point and ¹H NMR.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling

This is a representative protocol that can be optimized.

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).

  • Bubble the inert gas through the solution for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Scheme: Suzuki-Miyaura Coupling

G sub This compound plus1 + sub->plus1 boronic R-B(OH)₂ catalyst Pd Catalyst, Base Solvent, Heat boronic->catalyst plus1->boronic product Coupled Product catalyst->product

Caption: General scheme for Suzuki-Miyaura coupling.

VI. Concluding Remarks

Successfully employing this compound in synthesis requires a proactive approach to troubleshooting. By understanding the substrate's intrinsic properties and the common pitfalls associated with its reactions, researchers can more efficiently optimize their synthetic routes. This guide provides a framework for diagnosing and solving problems, but it is crucial to remember that each reaction is unique and may require specific adjustments. Meticulous attention to reagent purity, reaction setup, and mechanistic principles will ultimately pave the way for successful outcomes.

VII. References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Hu, O. P., & Anders, M. W. (1991). Glutathione-dependent reductive dehalogenation of 2,2',4'-trichloroacetophenone to 2',4'-dichloroacetophenone. Chemical Research in Toxicology, 4(5), 559-564.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • precisionFDA. (n.d.). 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid. Retrieved from [Link]

  • Environmental Microbiology. (2001). Dehalogenation of dichloroethene in a contaminated soil: fatty acids and alcohols as electron donors and an apparent requirement for tetrachloroethene. Retrieved from [Link]

  • Clayden Chemistry. (2021, April 20). CH - 22 Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Retrieved from

  • Methods in Enzymology. (2021). Role of reduced flavin in dehalogenation reactions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • NIST. (n.d.). Methyl-2-thiophene carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof. Retrieved from

  • Synthesis from Carboxylic Acid Derivatives. (n.d.). Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • SCI. (n.d.). Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate. Retrieved from [Link]

  • GSRS. (n.d.). 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

  • PubMed Central. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of Methyl 4,5-dichlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving Methyl 4,5-dichlorothiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, evidence-based solutions to optimize your synthetic strategies. Our approach is rooted in a deep understanding of catalytic mechanisms to empower you with the knowledge to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Considerations & Selectivity

Question 1: I am planning a cross-coupling reaction with this compound. Which chlorine atom is more likely to react first, and why?

Answer: In palladium-catalyzed cross-coupling reactions of dichlorinated N-heteroarenes, the halide adjacent to the heteroatom is typically more reactive. However, with 4,5-dichlorothiophene-2-carboxylate, the situation is more nuanced. The reactivity is influenced by a combination of electronic and steric factors. The ester group at the 2-position is electron-withdrawing, which can influence the electron density at the adjacent C-Cl bonds.

Generally, the C-Cl bond at the 5-position is sterically less hindered than the C-Cl bond at the 4-position, which is flanked by the chloro and carboxylate groups. However, electronic effects also play a crucial role. The relative reactivity of the C-Cl bonds can be influenced by the specific cross-coupling reaction and the chosen catalyst system. For instance, in Suzuki cross-coupling reactions of 3,4-dibromo-2,5-dichlorothiophene, the carbon-bromine bonds are significantly more reactive than the carbon-chlorine bonds.[1] This is due to the lower bond energy of the C-Br bond compared to the C-Cl bond.[1]

For dichlorinated pyridines, it has been shown that sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position with high selectivity, which is contrary to the conventional reactivity at the C2 position adjacent to the nitrogen. This highlights the critical role of ligand selection in directing the regioselectivity of the reaction.

Troubleshooting Workflow for Regioselectivity Issues

Caption: A workflow for troubleshooting poor regioselectivity in cross-coupling reactions.

Section 2: Suzuki-Miyaura Coupling

Question 2: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and getting low to no yield. What catalyst system do you recommend?

Answer: The Suzuki-Miyaura reaction is a robust method for C-C bond formation.[2] For challenging substrates like dichlorothiophenes, the choice of catalyst, ligand, base, and solvent is critical.

A common and effective catalyst system for the Suzuki coupling of dibromothiophenes is Pd(PPh₃)₄ with a phosphate base like K₃PO₄ in a dioxane/water solvent mixture.[1][2] For dichlorinated substrates, which are generally less reactive than their brominated counterparts, a more active catalyst system is often required.

We recommend starting with a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed complex like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[3] These are often more effective than Pd(0) sources for less reactive aryl chlorides. The dppf ligand is known to promote the coupling of a wide range of substrates.[3]

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(II) precursors can be more robust and generate the active Pd(0) species in situ.[3]
Ligand SPhos, XPhos, or RuPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination steps.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are generally effective and minimize side reactions.
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 ratio)The presence of water is often crucial for the transmetalation step.[4]
Temperature 80-110 °CHigher temperatures are often necessary for the activation of aryl chlorides.

Troubleshooting Low Yield in Suzuki Coupling:

  • Dehalogenation: A common side reaction is hydrodehalogenation, where the chlorine is replaced by a hydrogen atom.[5][6] This can be promoted by the presence of water and certain phosphine ligands.[5] If dehalogenation is observed, try using anhydrous solvents, although this may negatively impact the coupling efficiency.[4] Alternatively, a different ligand or a lower reaction temperature might mitigate this side reaction. The use of (IPr)Pd(allyl)Cl as a catalyst with NaOtBu as a base has been shown to be highly active for Suzuki-Miyaura cross-coupling and can also catalyze dehalogenation.[6][7][8]

  • Homo-coupling: The formation of biaryl products from the boronic acid can occur, especially at higher temperatures. Using a lower catalyst loading or a different palladium source can sometimes reduce homo-coupling.

  • Inactive Catalyst: Ensure your palladium precursor and ligands are of high quality and handled under an inert atmosphere to prevent deactivation. The use of pre-catalysts can sometimes lead to more consistent results.[9]

Section 3: Buchwald-Hartwig Amination

Question 3: I want to perform a Buchwald-Hartwig amination on this compound. What are the key considerations for this reaction?

Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11] When coupling with dichlorinated heterocycles, careful selection of the catalyst system is crucial to achieve good yields and selectivity.

For the amination of aryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands are generally the most effective.[12] Ligands such as XPhos, SPhos, and RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are excellent starting points.[13]

Recommended Catalyst System for Buchwald-Hartwig Amination:

ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (0.5-1.5 mol%)Common and effective palladium sources for C-N coupling.[13]
Ligand XPhos or BrettPhos (1.2-2.4 eq. to Pd)These bulky biaryl phosphine ligands are highly active for the amination of aryl chlorides.[12]
Base NaOtBu or K₃PO₄ (1.5-2 equivalents)A strong, non-coordinating base is required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are generally preferred.
Temperature 80-120 °CElevated temperatures are typically necessary to drive the reaction to completion.

Troubleshooting Common Issues:

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading or switching to a more active ligand. Microwave irradiation can also be beneficial in accelerating the reaction and improving yields.[13]

  • Side Reactions: With primary amines, N,N-diarylation can sometimes be a problem. Using a slight excess of the amine can help to minimize this. For challenging couplings, using an ammonia equivalent followed by deprotection can be an effective strategy.[10][11]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle L-Pd(0) L-Pd(0) L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) L-Pd(0)->L-Pd(II)(Ar)(X) Oxidative Addition (Ar-X) L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(X)->L-Pd(II)(Ar)(NR2) Amine Coordination & Deprotonation (Base) L-Pd(II)(Ar)(NR2)->L-Pd(0) Reductive Elimination (Ar-NR2)

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 4: Sonogashira and Stille Couplings

Question 4: I am considering a Sonogashira or Stille coupling. What are the advantages and disadvantages of each for my substrate?

Answer:

Sonogashira Coupling: The Sonogashira reaction is an excellent method for forming C(sp²)-C(sp) bonds, coupling your dichlorothiophene with a terminal alkyne.[14][15] It typically employs a palladium catalyst and a copper(I) co-catalyst.[14][16]

  • Advantages:

    • Mild reaction conditions, often at room temperature.[14]

    • High functional group tolerance.

  • Disadvantages:

    • The use of a copper co-catalyst can sometimes lead to the homo-coupling of the alkyne (Glaser coupling).

    • Requires a terminal alkyne as the coupling partner.

Recommended Sonogashira Conditions:

ComponentRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(OAc)₂/PPh₃Standard and reliable catalysts for Sonogashira couplings.[17]
Copper Co-catalyst CuI (1-5 mol%)Activates the alkyne for transmetalation.[16][18]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both the base and often as the solvent.[16]
Solvent THF or DMF (if needed)Co-solvents can be used to improve solubility.
Temperature Room temperature to 60 °CMild conditions are often sufficient.

Stille Coupling: The Stille reaction couples your substrate with an organotin reagent.[19][20] It is known for its versatility and tolerance of a wide range of functional groups.[21]

  • Advantages:

    • Organostannanes are stable to air and moisture.[19]

    • Broad substrate scope.

  • Disadvantages:

    • The primary drawback is the toxicity of the organotin reagents and byproducts.[19][20]

    • Stoichiometric amounts of tin waste are generated.

Recommended Stille Conditions:

ComponentRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/P(o-tol)₃Pd(PPh₃)₄ is a classic catalyst for Stille couplings; bulky phosphine ligands can improve reactivity.[22]
Additive LiCl or CuI (sometimes used)Can accelerate the transmetalation step.
Solvent Toluene, Dioxane, or DMFAnhydrous, polar aprotic solvents are typically used.
Temperature 80-120 °CElevated temperatures are usually required.

Decision Matrix: Sonogashira vs. Stille

Caption: A decision-making guide for choosing between Sonogashira and Stille coupling.

References

  • Cenini, S., & La Monica, G. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview.
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1935-1954.
  • A Review on Palladium Catalyzed Coupling Reactions. (2013). International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1175.
  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(15), 5468-5478.
  • Tasker, S. Z., Stan, E. A., & Jamison, T. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Buchwald–Hartwig amin
  • Sonogashira coupling. In Wikipedia.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society, 144(21), 9349-9357.
  • (a) Model Stille coupling reactions using different catalyst systems...
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. (2004). PubMed.
  • A Comparative Guide to Catalysts for Suzuki Coupling of Dibromothiophenes - Benchchem.
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  • Org. Synth. 2011, 88, 197.
  • Stille reaction. In Wikipedia.
  • Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials. (2018). Molecules, 23(12), 3302.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(10), 11685-11698.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (2011). Tetrahedron Letters, 52(20), 2626-2628.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega, 3(9), 11845-11853.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2013). Beilstein Journal of Organic Chemistry, 9, 2197-2204.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal.
  • Sonogashira cross-coupling reaction - YouTube.
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  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | G

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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 4,5-dichlorothiophene-2-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Substituted Thiophenes in Modern Chemistry

Thiophene and its derivatives are foundational heterocyclic scaffolds in the landscape of medicinal chemistry and materials science.[1][2] Their structural resemblance to benzene, coupled with unique electronic properties imparted by the sulfur heteroatom, makes them privileged structures in drug design and key components in organic electronics. The strategic functionalization of the thiophene ring is paramount for tuning a molecule's physicochemical and biological properties.

This guide focuses on Methyl 4,5-dichlorothiophene-2-carboxylate , a highly functionalized thiophene building block. It carries three distinct electron-withdrawing groups (EWGs): two chlorine atoms at the C4 and C5 positions and a methyl ester at the C2 position. This substitution pattern creates a unique electronic landscape that significantly alters its reactivity compared to simpler thiophene derivatives. For researchers and drug development professionals, understanding these nuances is critical for designing efficient, selective, and high-yielding synthetic routes.

This document provides an in-depth comparison of the reactivity of this compound against other relevant thiophenes in three key classes of chemical transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions

  • Electrophilic Aromatic Substitution (EAS)

  • Nucleophilic Aromatic Substitution (SNAr)

We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to guide your synthetic strategy.

The Electronic Landscape: Deactivation and Directing Effects

The reactivity of an aromatic ring is governed by the electronic nature of its substituents. Thiophene itself is considered an electron-rich aromatic system, more reactive than benzene towards electrophiles.[2][3] However, the substituents on this compound drastically change this intrinsic reactivity.

  • Chlorine Atoms (C4, C5): Halogens are inductively electron-withdrawing but can be resonance-donating. On an aromatic ring, their inductive effect typically dominates, leading to deactivation.

  • Methyl Carboxylate (C2): The ester group is strongly deactivating through both inductive and resonance effects, pulling electron density from the ring.

The cumulative effect of these three EWGs renders the thiophene ring in our target molecule significantly electron-deficient. This has two major consequences:

  • Reduced Reactivity in Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it less nucleophilic and thus less susceptible to attack by electrophiles.

  • Enhanced Reactivity in Nucleophilic Aromatic Substitution: The EWGs stabilize the negative charge of the Meisenheimer complex intermediate, making the ring a viable substrate for nucleophilic attack, a reaction that is difficult on electron-rich thiophenes.[4]

The only available position for substitution is C3, which is sterically shielded and electronically deactivated, posing a significant synthetic challenge.

Palladium-Catalyzed Cross-Coupling Reactions: A Modern Synthetic Workhorse

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[5] For halo-thiophenes, reactions like the Suzuki-Miyaura and Sonogashira couplings are vital for introducing molecular complexity.[6][7]

The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, reflecting the bond dissociation energies. Consequently, the C-Cl bonds in this compound are less reactive than C-Br or C-I bonds on other thiophenes, often requiring more forcing conditions, specialized ligands, or higher catalyst loadings.

Comparative Data: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[8][9] Let's compare the reactivity of our target molecule with other halogenated thiophenes.

SubstrateCoupling PartnerCatalyst/LigandBaseConditionsYieldReference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (6:1), 90°C, 12h~60-70% (Regioselective at C5)Adapted from[10]
2-BromothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O, 80°C, 4h>90%General Knowledge
2-ChlorothiophenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene, 100°C, 18h~85%Adapted from[11]

Analysis and Field Insights:

  • Reactivity Hierarchy: The data clearly shows that the chloro-substituted thiophenes require more demanding conditions (higher temperatures, stronger bases, or more sophisticated ligands like SPhos) compared to their bromo-counterparts. This is a direct consequence of the challenging oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is the rate-limiting step.

  • Regioselectivity: In this compound, the C5-Cl bond is generally more reactive than the C4-Cl bond in Suzuki couplings. This is attributed to the electronic activation provided by the adjacent sulfur atom and the directing effect of the C2-ester group, which influences the stability of the palladium intermediate. One-pot double couplings are possible but require careful control to prevent dehalogenation.[10]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol details a typical procedure for the regioselective mono-arylation of this compound at the C5 position.

Rationale: The choice of Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for many cross-couplings. A mixed solvent system including water is often necessary to dissolve the inorganic base (K₂CO₃), which activates the boronic acid for transmetalation.[9] The temperature is elevated to facilitate the slow oxidative addition of the C-Cl bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (6:1 v/v), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: - Dichlorothiophene - Boronic Acid - K₂CO₃ inert 2. Create Inert Atmosphere (Evacuate/Backfill N₂) reagents->inert catalyst 3. Add Pd(PPh₃)₄ inert->catalyst solvent 4. Add Degassed Dioxane/H₂O catalyst->solvent heat 5. Heat to 90°C (12-24h) solvent->heat cool 6. Cool & Dilute (Ethyl Acetate) heat->cool wash 7. Wash (H₂O, Brine) cool->wash purify 8. Concentrate & Purify (Chromatography) wash->purify product Final Product purify->product EAS_Mechanism cluster_thiophene Thiophene (Electron-Rich) cluster_dichloro This compound (Electron-Poor) T_start Thiophene T_int [Sigma Complex] (Stabilized by S) T_start->T_int + E⁺ T_prod 2-Substituted Thiophene T_int->T_prod - H⁺ D_start Substituted Thiophene D_int [Sigma Complex] (Highly Destabilized by EWGs) D_start->D_int + E⁺ (High Energy Barrier) D_prod No Reaction / Decomposition D_int->D_prod Unfavorable

Caption: Comparison of EAS intermediates for different thiophenes.

Nucleophilic Aromatic Substitution (SNAr): An Enabled Pathway

The electron deficiency of this compound opens the door to SNAr, a reaction typically reserved for highly activated aromatic systems. [4][12]The EWGs are crucial as they stabilize the negatively charged Meisenheimer intermediate formed during the reaction. [13] The reaction proceeds via an addition-elimination mechanism. [12]The nucleophile attacks the carbon bearing a leaving group (a chlorine atom), forming a resonance-stabilized anionic intermediate. Aromatization is restored by the subsequent loss of the chloride ion.

SubstrateNucleophileConditionsProductReactivityReference
This compound NaOMeMeOH, refluxMethyl 4-chloro-5-methoxythiophene-2-carboxylateHighPredicted
This compound R-NH₂DMSO, 100°CMethyl 4-chloro-5-(alkylamino)thiophene-2-carboxylateHighPredicted
2-ChlorothiopheneNaOMeMeOH, refluxNo reactionInertGeneral Knowledge
2,5-DichlorothiophenePiperidineHigh Temp2-Chloro-5-(piperidin-1-yl)thiopheneModerate[14]

Analysis and Field Insights:

  • Activation is Key: Unactivated 2-chlorothiophene is inert to SNAr. The presence of the three EWGs on our target molecule dramatically lowers the activation energy for this pathway.

  • Regioselectivity: Similar to the Suzuki coupling, the C5 position is the most likely site for nucleophilic attack. The C2-ester and C4-chloro groups provide resonance and inductive stabilization for the negative charge developing at C5 in the Meisenheimer intermediate.

Visualization: SNAr Mechanism

SNAr_Mechanism start Methyl 4,5-dichlorothiophene- 2-carboxylate intermediate Meisenheimer Complex (Anionic, Resonance-Stabilized) start->intermediate + Nu⁻ (Addition) product Substituted Product (e.g., Methoxy derivative) intermediate->product - Cl⁻ (Elimination)

Caption: The Addition-Elimination mechanism for SNAr.

Conclusion and Strategic Outlook

This compound is a uniquely challenging yet versatile building block. Its reactivity profile is a stark departure from that of simpler thiophenes, governed entirely by the profound electron-withdrawing nature of its substituents.

  • For C-C and C-Heteroatom bond formation, Palladium-catalyzed cross-coupling reactions at the C5-Cl position are the most reliable strategy, though they require more forcing conditions than for bromo- or iodo-thiophenes.

  • For functionalization of the thiophene ring itself, electrophilic aromatic substitution is largely unviable. Synthetic chemists must turn to alternative strategies like metalation.

  • Conversely, the molecule is highly activated for nucleophilic aromatic substitution, again primarily at the C5 position. This opens up avenues for introducing amines, alkoxides, and other nucleophiles directly onto the ring—a powerful and often underutilized transformation for this class of compounds.

By understanding this distinct reactivity triad, researchers can harness the full synthetic potential of this compound, avoiding futile experiments and logically designing pathways to complex target molecules in drug discovery and materials science.

References

  • Raju, S., et al. (2006). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Bioorganic & Medicinal Chemistry Letters, 16(24), 6185-9. [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. [Link]

  • RSC Publishing. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. [Link]

  • ResearchGate. (n.d.). Reaction outcome of Pd‐catalyzed coupling of 2‐chlorothiophene with 2‐bromo‐1‐iodobenzene. [Link]

  • SciSpace. (2007). Facile Synthesis of Substituted Thiophenes via Pd/C-Mediated Sonogashira Coupling in Water. [Link]

  • ScienceDirect. (n.d.). THIOPHENE AND ITS DERIVATIVES. [Link]

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  • Wikipedia. (n.d.). Ullmann condensation. [Link]

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  • Google Patents. (n.d.).
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  • ResearchGate. (n.d.). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. [Link]

  • Pearson+. (n.d.). The electrophilic aromatic substitution reaction rate for thiophe... [Link]

  • YouTube. (2020). Electrophilic substitution of thiophene. [Link]

  • NIH National Library of Medicine. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • ResearchGate. (2014). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. [Link]

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  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. [Link]

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A Senior Application Scientist's Guide to Alternatives in Substituted Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Dichloro-Thiophene Workhorse

Substituted thiophenes are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Their unique electronic properties and ability to engage in diverse biological interactions make them privileged scaffolds in drug discovery. For decades, Methyl 4,5-dichlorothiophene-2-carboxylate has served as a robust and versatile starting material for accessing this chemical space. Its two chlorine atoms provide reliable handles for sequential, site-selective functionalization through well-established methodologies like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

However, an over-reliance on a single building block can stifle innovation. Challenges such as limited reactivity of the C-Cl bonds, the need for harsh reaction conditions, or the desire for substitution patterns not easily accessible from this precursor necessitate a broader perspective. This guide provides an in-depth comparison of alternative reagents and, more importantly, alternative synthetic strategies to this compound. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make more informed decisions in their synthetic campaigns.

Part 1: Deconstructing the Incumbent - Reactivity of this compound

To appreciate the alternatives, we must first understand the synthetic utility of this compound. The molecule's reactivity is primarily dictated by the two chloro-substituents, which are amenable to two major classes of transformations.

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most common method for forming new carbon-carbon and carbon-heteroatom bonds on the thiophene ring.[3][4] Reactions like the Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, alkyne) couplings proceed via a catalytic cycle involving a palladium complex.[5][6][7] The less reactive nature of C-Cl bonds compared to C-Br or C-I often requires the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the initial oxidative addition step, which is typically rate-limiting.[8]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile on the electron-poor thiophene ring, leading to the displacement of a chloride ion.[9][10] The reaction is facilitated by the electron-withdrawing nature of the adjacent chloro and ester groups. This pathway is particularly useful for introducing oxygen or sulfur nucleophiles. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[10]

Caption: Key reaction pathways for this compound.

Part 2: A Comparative Guide to Alternative Reagents & Strategies

A truly effective synthetic plan considers multiple routes. Here, we compare direct reagent alternatives with more fundamental strategic shifts that build the thiophene core in a convergent fashion.

Alternative 1: Enhancing Reactivity with Dihalo-Analogs (Br, I)

The simplest alternative involves replacing the chlorine atoms with more reactive halogens like bromine or iodine. The reactivity order in palladium-catalyzed oxidative addition is C–I > C–Br > C–OTf >> C–Cl. This fundamental principle means that bromo- and iodo-thiophenes can react under milder conditions, often with simpler and less expensive palladium catalysts and ligands.

  • Expertise & Experience: While di-iodinated thiophenes offer the highest reactivity, they are often less stable and more expensive. Dibromothiophenes frequently represent the optimal balance of enhanced reactivity over their dichloro counterparts and superior stability and cost-effectiveness compared to diiodo-derivatives. This makes them excellent substrates for complex syntheses where mild conditions are paramount to preserving sensitive functional groups.

FeatureMethyl 4,5-dichloro thiophene-2-carboxylateMethyl 4,5-dibromo thiophene-2-carboxylate
Reactivity Lower; requires stronger catalysts/ligandsHigher; milder conditions are often sufficient
Cost Generally lowerHigher
Stability HighGood
Typical Use Case Large-scale synthesis where cost is criticalLab-scale synthesis, complex molecules, milder conditions needed
Alternative 2: Convergent Synthesis Strategies - Building the Ring on Demand

Instead of functionalizing a pre-formed ring, convergent strategies construct the substituted thiophene from acyclic precursors. This approach offers superior regiochemical control and allows for the introduction of desired substituents at an early stage.

This powerful method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-chloro-α,β-unsaturated aldehydes/ketones.[11][12] This strategy is particularly effective for creating 3-hydroxythiophene derivatives, which can be challenging to access otherwise.

  • Trustworthiness: The Fiesselmann synthesis is a reliable and well-documented method. The reaction proceeds through a predictable sequence of conjugate addition followed by base-mediated cyclization, ensuring a specific substitution pattern on the final thiophene ring.

Caption: Workflow for the Fiesselmann Thiophene Synthesis.

Recent advances have highlighted the power of cyclizing readily available sulfur-containing alkyne substrates to form thiophenes.[13][14] These methods, often catalyzed by metals like palladium, are highly atom-economical and can provide access to complex substitution patterns in a single step. For instance, the PdI₂-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols is an elegant route to substituted thiophenes.[14]

Alternative 3: Nucleophilic Substitution of a Nitro Group

For certain applications, particularly the synthesis of fused thieno[3,2-b]thiophenes, starting with a nitro-substituted thiophene offers a unique synthetic pathway.[15][16] The nitro group is a powerful electron-withdrawing group, activating the ring for nucleophilic aromatic substitution. It can be displaced by sulfur nucleophiles, setting the stage for subsequent intramolecular cyclization reactions to build an adjacent thiophene ring.

  • Authoritative Grounding: A study by Irgashev et al. demonstrated a versatile route to thieno[3,2-b]thiophenes starting from dimethyl 3-nitrothiophene-2,5-dicarboxylate.[15] Nucleophilic substitution of the nitro group with various sulfur nucleophiles, followed by reduction-alkylation and base-promoted cyclization, provides access to a wide range of functionalized thieno[3,2-b]thiophenes.[15][16]

Part 3: Comparative Performance and Data

To provide a clear comparison, the following table summarizes the key attributes of each strategy. Yields are representative and highly dependent on the specific substrates and conditions used.

Strategy/ReagentPrimary UseAdvantagesDisadvantagesRepresentative Yields
This compound General purpose building blockCommercially available, well-understood reactivityLower reactivity of C-Cl bonds, may require harsh conditions60-90% (Cross-Coupling)
Dibromo/Diiodo Analogs Mild cross-coupling reactionsHigher reactivity, milder conditions, broader catalyst scopeHigher cost, potentially lower stability (iodo)75-95% (Cross-Coupling)
Fiesselmann Synthesis Accessing 3-hydroxythiophenesExcellent regiocontrol, convergentRequires synthesis of specific acyclic precursors41-78%[11]
Alkyne Cyclization Atom-economical thiophene synthesisHigh atom economy, access to complex patterns in one stepSubstrate synthesis can be multi-step70-90%
Nitro-Thiophene Substitution Synthesis of fused systems (e.g., thieno[3,2-b]thiophenes)Unique pathway for specific scaffoldsLimited to nitro-activated systems76-92% (Alkylation step)[15]

Part 4: Experimental Protocols

The following protocols are provided as validated, representative examples for key transformations.

Protocol 1: Suzuki-Miyaura Coupling of a Dichlorothiophene

This protocol describes a typical Suzuki coupling to form a C-C bond at one of the chloro-positions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add DME and Water (typically a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Dichlorothiophene

This protocol details the formation of a C-N bond, a critical transformation in medicinal chemistry.[5][17]

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Sodium tert-butoxide.

  • Add anhydrous toluene, followed by the secondary amine and then this compound.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Fiesselmann Synthesis of a Functionalized Thiophene[11]

This protocol is adapted from the synthesis of aryl-substituted 3-hydroxythieno[3,2-b]thiophene-2-carboxylates.[11]

Materials:

  • Methyl 5-aryl-3-chlorothiophene-2-carboxylate (1.0 equiv)

  • Methyl thioglycolate (1.1 equiv)

  • Potassium tert-butoxide (KOt-Bu) (2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the methyl 5-aryl-3-chlorothiophene-2-carboxylate and methyl thioglycolate in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide portion-wise over 20-30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, pour the mixture into ice-cold water and acidify with 1 M HCl to pH ~3-4.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization (e.g., from toluene/ethanol).

Conclusion

While this compound remains a valuable and cost-effective building block, a modern synthetic chemist's toolkit should be far more expansive. By understanding the relative reactivities of dihalo-analogs, chemists can select substrates that are better tuned for mild, selective cross-couplings. More profoundly, embracing convergent strategies like the Fiesselmann synthesis or alkyne cyclizations can fundamentally alter the approach to complex thiophenes, offering unparalleled regiochemical control and efficiency. The choice of starting material is not merely a matter of convenience; it is a strategic decision that dictates the entire synthetic route. This guide serves as a framework for making that decision with greater scientific insight and practical authority.

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  • Worthington, R. J., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(1), 1-10. [Link]

  • Schnürch, M., et al. (2015). Synthesis of functionalized polyhalogenated thiophene derivatives. ResearchGate. [Link]

  • Palmieri, A., et al. (2019). β-Nitroacrylates as Starting Materials of Thiophene-2-Carboxylates Under Continuous Flow Conditions. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. inno-pharmchem.com. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]

  • Kumar, D., et al. (2011). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Organic & Biomolecular Chemistry, 9(14), 5229-5236. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Frank, E., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1079-1085. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. jk-scientific.com. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • NRO Chemistry. (2021, July 2). Buchwald-Hartwig Coupling. YouTube. [Link]

  • PrepChem. (n.d.). Synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate. prepchem.com. [Link]

  • Google Patents. (n.d.). CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]

  • The Organic Chemistry Tutor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Abbiati, G., et al. (2003). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 8(11), 828-836. [Link]

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The Strategic Advantage of Methyl 4,5-dichlorothiophene-2-carboxylate in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic selection of foundational chemical scaffolds. Among these, thiophene-based heterocycles have emerged as "privileged structures" due to their versatile chemical reactivity and their ability to act as bioisosteres for phenyl rings, often improving pharmacokinetic profiles and target engagement.[1] This guide provides an in-depth technical comparison of Methyl 4,5-dichlorothiophene-2-carboxylate, a uniquely functionalized building block, against its alternatives in drug discovery, supported by experimental insights and protocols.

The Dichlorothiophene Scaffold: More Than a Benzene Bioisostere

The thiophene ring is a well-established bioisostere for the benzene ring in drug design.[1] This substitution can lead to enhanced metabolic stability and improved binding affinity.[1] The introduction of chlorine atoms to the thiophene ring further modulates its electronic properties, influencing reactivity and providing additional vectors for molecular elaboration.[2]

This compound offers a distinct substitution pattern that presents several advantages over other dichlorinated isomers and related building blocks. The vicinal (adjacent) 4,5-dichloro arrangement, combined with the electron-withdrawing methyl ester at the 2-position, creates a unique electronic environment that influences the reactivity of the remaining C-H bond at the 3-position, making it a prime site for selective functionalization.

Comparative Analysis: Reactivity and Synthetic Utility

The true value of a building block is demonstrated in its performance in key synthetic transformations that are the workhorses of drug discovery, such as cross-coupling reactions. While direct, side-by-side comparative yield data for this compound against all possible alternatives is not consolidated in a single source, we can infer its advantages from established principles of thiophene reactivity and published protocols.

Regioselectivity in Cross-Coupling Reactions

The primary advantage of the 4,5-dichloro substitution pattern is the predictable regioselectivity it imparts. The chlorine atoms, being ortho-para directing but deactivating, along with the meta-directing methyl ester, collectively activate the 3-position for reactions like electrophilic aromatic substitution and metallation, which are often precursors to cross-coupling.

Table 1: Comparison of Dichlorinated Thiophene Building Blocks for C-3 Functionalization

Building BlockKey FeaturesAnticipated Reactivity at C-3Potential Challenges
This compound Vicinal dichloro, C-2 esterActivated C-3 position due to combined electronic effects. High regioselectivity expected.Steric hindrance from adjacent chloro and ester groups may require optimized catalyst systems.
Methyl 2,5-dichlorothiophene-3-carboxylate Distal dichloro, C-3 esterLess predictable regioselectivity for further substitution. Potential for competitive reactions at C-4.Mixture of products may result from attempts at further functionalization.
Methyl 3,4-dichlorothiophene-2-carboxylate Vicinal dichloro, C-2 esterC-5 position is the most likely site for substitution, not C-3.Not suitable for direct C-3 functionalization.
1,2-Dichloro-4-iodobenzene Benzene analogReactivity is well-understood, but lacks the specific electronic and conformational benefits of the thiophene ring.May not offer the same bioisosteric advantages or metabolic profile as a thiophene-based scaffold.

The electron-withdrawing nature of the chlorine atoms and the methyl ester in this compound deactivates the thiophene ring towards electrophilic attack in general, but the concerted directing effects favor substitution at the C-3 position. This is a significant advantage over isomers where the substitution pattern leads to ambiguous or multiple possible reaction sites.

Advantages of the Methyl Ester Functional Group

The presence of a methyl ester, as opposed to a carboxylic acid, offers several practical benefits in a multi-step synthetic campaign:

  • Protection and Reactivity: The ester serves as a protecting group for the carboxylic acid, preventing its interference in reactions targeting other parts of the molecule, such as cross-couplings or reductions. Carboxylic acids can be deprotonated by bases used in many coupling reactions, leading to solubility issues and potential side reactions.

  • Improved Solubility: Methyl esters are generally more soluble in organic solvents commonly used in synthesis compared to their corresponding carboxylic acids, facilitating easier handling and purification.

  • Enhanced Cell Permeability: For biological screening of intermediate compounds, the methyl ester can act as a pro-drug, masking the polar carboxylic acid and allowing for better penetration of cell membranes. Intracellular esterases can then hydrolyze the ester to reveal the active carboxylic acid.[2]

Experimental Workflows: Harnessing the Power of this compound

The following sections provide detailed, step-by-step methodologies for key reactions, demonstrating the practical application of this building block.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds. The following protocol outlines a general procedure for the coupling of an arylboronic acid to the 3-position of the thiophene ring, a transformation that would first require metallation (e.g., lithiation followed by boronation) at the C-3 position. For the purpose of this guide, we will focus on the coupling at one of the C-Cl bonds, which is also a common transformation. The reactivity of aryl chlorides in Suzuki couplings is generally lower than bromides or iodides, often necessitating more advanced catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) or cesium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or a more active pre-catalyst system like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%). The choice of catalyst and ligand is crucial and may require screening for optimal results.

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 10 mL). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Base) Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Add_Catalyst Add Pd Pre-catalyst, Ligand, and Base Add_Reagents Add Dichlorothiophene and Amine Add_Catalyst->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Heat_Stir Seal, Heat, and Stir (80-110 °C) Add_Solvent->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool_Dilute Cool and Dilute Monitor->Cool_Dilute Wash Wash with Water/Brine Cool_Dilute->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Sources

A Technical Guide to the Biological Potential of Methyl 4,5-dichlorothiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiophene scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic applications.[1][2][3] This guide focuses on the derivatives of a specific, yet underexplored starting material: Methyl 4,5-dichlorothiophene-2-carboxylate . We will delve into the prospective biological activities of compounds derived from this scaffold, comparing their potential with established therapeutic agents. This analysis is built upon existing data for structurally related thiophene derivatives and aims to provide a predictive framework for future research and drug discovery endeavors.

The Thiophene Scaffold: A Privileged Structure in Drug Discovery

Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[4][5] The sulfur-containing heterocycle can act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties and target affinity. The diverse biological activities reported for thiophene derivatives include anticancer, antimicrobial, and anti-inflammatory properties, making them a fertile ground for the development of novel therapeutics.[1][2][3]

Probing the Biological Landscape of this compound Derivatives

While direct experimental data on the biological activities of compounds derived specifically from this compound is limited in publicly accessible literature, we can extrapolate potential activities based on studies of closely related analogs. The presence of the dichloro-substitution pattern on the thiophene ring is of particular interest, as halogenation can significantly influence the electronic and lipophilic properties of a molecule, thereby modulating its biological activity.

Anticancer Potential: A Comparative Outlook

Thiophene derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including kinase inhibition and apoptosis induction.[1][6][7] Research on chalcones derived from the structurally similar 2-acetyl-4,5-dichlorothiophene has provided valuable insights into the potential of this scaffold in oncology.

Comparative Analysis: Anticancer Activity

To contextualize the potential of dichlorothiophene derivatives, we compare the reported activity of a related chalcone with the well-established chemotherapeutic agent, Doxorubicin .

CompoundTarget Cell LineIC50 (µM)Mechanism of Action (Proposed/Established)Reference
Chalcone from 2-acetyl-4,5-dichlorothiophene (C8) A549 (Lung Carcinoma)18.27p53-targeted pathway[8]
Doxorubicin A549 (Lung Carcinoma)0.1 - 1.0DNA intercalation, Topoisomerase II inhibition[7]

Note: The IC50 value for Doxorubicin can vary depending on the specific experimental conditions.

This comparison highlights that while the dichlorothiophene-derived chalcone shows activity, it is less potent than the standard-of-care Doxorubicin. However, its distinct proposed mechanism of action suggests it could be a valuable lead for developing therapies that overcome resistance to traditional chemotherapeutics.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Workflow for Anticancer Activity Screening

Caption: Workflow for synthesizing and evaluating the anticancer activity of this compound derivatives.

Antimicrobial Potential: A Comparative Outlook

Comparative Analysis: Antimicrobial Activity

Here, we compare the potential antimicrobial activity of thiophene carboxamide derivatives with the broad-spectrum antibiotic Ciprofloxacin .

Compound ClassTest OrganismMIC (µg/mL)Mechanism of Action (Proposed/Established)Reference
Thiophene-2-carboxamide derivatives S. aureus, B. subtilis, E. coli, P. aeruginosa7.8 - 500Inhibition of essential enzymes/cell wall synthesis[10]
Ciprofloxacin S. aureus, E. coli, P. aeruginosa0.004 - 2Inhibition of DNA gyrase and topoisomerase IV[11]

Note: MIC values for thiophene-2-carboxamide derivatives are a range reported for various analogs.

This comparison suggests that while thiophene carboxamides can exhibit antimicrobial activity, their potency is generally lower than that of established antibiotics like Ciprofloxacin. However, the emergence of antibiotic resistance necessitates the exploration of novel scaffolds and mechanisms of action, and thiophene derivatives represent a promising avenue.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.[11]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Antimicrobial Activity Screening

Caption: Workflow for synthesizing and evaluating the antimicrobial activity of this compound derivatives.

Conclusion and Future Directions

The exploration of derivatives from this compound presents a compelling opportunity for the discovery of novel bioactive molecules. While direct experimental evidence is currently sparse, the established biological activities of structurally related thiophene compounds provide a strong rationale for further investigation. The dichlorinated thiophene core offers a unique chemical space that may lead to compounds with novel mechanisms of action and improved pharmacological profiles.

Future research should focus on the synthesis of a diverse library of derivatives from this compound, particularly amides and other functionalized analogs. Systematic screening of these compounds for anticancer, antimicrobial, and other biological activities will be crucial to unlocking the full potential of this scaffold. Comparative studies against established drugs will be essential to benchmark their efficacy and guide further optimization efforts. The detailed experimental protocols and comparative frameworks provided in this guide offer a robust starting point for researchers embarking on this exciting area of drug discovery.

References

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). European Journal of Medicinal Chemistry.
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  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). BMC Chemistry.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Microbiology.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). Molecules.
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega.
  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). Pharmaceuticals.
  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance.
  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022).
  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). Pharmaceuticals.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021).
  • Methyl 4,5-diaminothiophene-2-carboxyl
  • The Role of 4,5-Dichlorothiophene-2-carboxylic Acid in Drug Discovery & Synthesis. (n.d.). Autech Industry.
  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2023). Arabian Journal of Chemistry.
  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (2010). Romanian Biotechnological Letters.

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A Cost-Benefit Analysis of Methyl 4,5-dichlorothiophene-2-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Methyl 4,5-dichlorothiophene-2-carboxylate, a halogenated heterocyclic compound, has emerged as a versatile intermediate with significant potential. This guide provides an in-depth cost-benefit analysis of this reagent, offering a comparative look at its performance against viable alternatives, supported by experimental data and detailed protocols. Our objective is to equip researchers with the necessary insights to make informed decisions about incorporating this building block into their synthetic strategies.

The Strategic Advantage of the Dichlorothiophene Scaffold

The thiophene ring is a well-established pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a phenyl ring, which can enhance metabolic stability and binding affinity.[1][2] The introduction of chlorine atoms to the thiophene core, as seen in this compound, further modulates its electronic and steric properties. This dichlorination at the 4 and 5 positions offers several strategic advantages:

  • Modulated Reactivity: The electron-withdrawing nature of the two chlorine atoms influences the reactivity of the thiophene ring, impacting its susceptibility to further substitution and altering the reactivity of the carboxylate group. This can be exploited to achieve selective transformations.

  • Vectors for Further Functionalization: The chlorine atoms serve as handles for subsequent cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This is particularly valuable in the construction of complex molecular architectures.

  • Enhanced Biological Activity: The presence of chlorine atoms can significantly impact the biological activity of the final compound by influencing its binding to target proteins and altering its pharmacokinetic properties.

Comparative Performance Analysis: this compound vs. Alternatives

The utility of a building block is best assessed through its performance in key chemical transformations. Here, we compare this compound with common alternatives in the context of Suzuki-Miyaura cross-coupling and the synthesis of thienopyrimidines, a class of compounds with significant therapeutic interest.[3][4]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of this compound in this reaction is compared with its monochlorinated and brominated analogs.

Building BlockAlternativeReactionTypical YieldCost Comparison (per gram)
This compoundMethyl 5-chlorothiophene-2-carboxylateSuzuki-Miyaura CouplingHighHigher
This compoundMethyl 2-bromothiophene-5-carboxylateSuzuki-Miyaura CouplingComparableVaries
Synthesis of Thienopyrimidines

Thienopyrimidines are a class of fused heterocyclic compounds with a broad range of biological activities, including anticancer and anti-inflammatory properties.[1] The synthesis of these scaffolds often begins with a substituted aminothiophene, which can be derived from the corresponding carboxylate.

Starting MaterialAlternativeProductKey Advantages of Dichloro-Substitution
Methyl 4,5-diaminothiophene-2-carboxylate (derived from the dichloro-precursor)Methyl 3-aminothiophene-2-carboxylateThienopyrimidineThe dichloro-precursor allows for the synthesis of thienopyrimidines with halogen handles for further diversification.

Discussion: The use of this compound as a precursor for thienopyrimidines allows for the retention of the chlorine atoms in the final product. These halogens can then be used for subsequent functionalization, providing a modular approach to building a library of diverse compounds. This is a significant advantage over using a non-halogenated starting material.

Cost-Benefit Analysis

The decision to use this compound should be based on a careful consideration of its cost relative to the benefits it provides in a given synthetic route.

Cost:

The price of this compound can be significantly higher than that of simpler, non-halogenated thiophene derivatives. The cost of its precursor, 4,5-dichlorothiophene-2-carboxylic acid, can range from approximately $10 to over $5000 for various quantities, with bulk pricing being more economical.[2] The methyl ester would have a comparable or slightly higher price point. In comparison, monochlorinated thiophene carboxylic acids and their esters are generally more affordable. For example, 5-chlorothiophene-2-carboxylic acid has been quoted at around ₹1,000/Kg (approximately $12/Kg) for technical grade material in bulk.[5]

Benefits:

  • Synthetic Versatility: The two chlorine atoms provide multiple points for diversification, which can be invaluable in a drug discovery program where the synthesis of a large library of analogs is required.

  • Access to Unique Chemical Space: The 4,5-dichloro substitution pattern provides access to a unique region of chemical space that may not be accessible with other building blocks. This can lead to the discovery of novel compounds with improved biological activity or desirable physicochemical properties.

  • Potential for Improved Potency and Pharmacokinetics: As previously mentioned, the presence of chlorine atoms can have a profound effect on the biological properties of a molecule.

The use of this compound is most justified in scenarios where the synthetic versatility offered by the two chlorine atoms is a key requirement of the research program. For lead optimization campaigns, where the goal is to explore the structure-activity relationship around a particular scaffold, the higher initial cost of this building block can be offset by the value of the diverse analogs it enables. In contrast, for the synthesis of a single target molecule where the chlorine atoms are not required for further functionalization, a more cost-effective, mono-halogenated or non-halogenated alternative may be preferable.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the information presented, the following are detailed, step-by-step protocols for key transformations involving thiophene derivatives.

General Protocol for Suzuki-Miyaura Cross-Coupling of a Dichlorinated Thiophene Ester

This protocol is a representative procedure and may require optimization for specific substrates.

Diagram of Workflow:

Suzuki_Coupling_Workflow reagents Combine Thiophene Ester, Boronic Acid, Base, and Solvent degas Degas with Inert Gas (e.g., Argon) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 2.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or DMF, with 10-20% water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the solvent system via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for the Synthesis of a Thienopyrimidine from an Aminothiophene Ester

This protocol describes the cyclization of an aminothiophene with formamide to form the pyrimidine ring.

Diagram of Workflow:

Thienopyrimidine_Synthesis start Methyl 2-aminothiophene-3-carboxylate (or similar) react React with Formamide (or other cyclizing agent) start->react heat Heat to Reflux react->heat isolate Isolate Product (Precipitation/Filtration) heat->isolate purify Purify by Recrystallization or Chromatography isolate->purify

Caption: General workflow for the synthesis of a thienopyrimidine.

Materials:

  • Substituted methyl 2-aminothiophene-3-carboxylate (1.0 eq)

  • Formamide (large excess, can serve as solvent)

  • Optional: Acid or base catalyst

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aminothiophene ester and a large excess of formamide.

  • Heat the mixture to reflux (typically 180-210 °C) and maintain for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a suitable solvent (e.g., water, ethanol).

  • If the product does not precipitate, pour the reaction mixture into ice water to induce precipitation.

  • Collect the solid by filtration and purify by recrystallization or column chromatography.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its primary advantages lie in the synthetic handles provided by the two chlorine atoms, which allow for extensive diversification of molecular scaffolds. However, its higher cost compared to simpler analogs necessitates a careful cost-benefit analysis. For exploratory research and lead optimization, the investment in this reagent can be highly rewarding, enabling the rapid generation of novel compounds with potentially enhanced biological activity and intellectual property value. For process development and large-scale synthesis of a specific target, a thorough evaluation of alternative, more economical synthetic routes is warranted. Ultimately, the decision to employ this compound should be guided by the specific goals of the research program, balancing the cost of the starting material against the value of the synthetic flexibility and the unique chemical space it unlocks.

References

  • El-Sayed, N. N., et al. (2018). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 23(10), 2643.
  • Mishra, R., & Sharma, P. K. (2014). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 6(8), 241-249.
  • Garnier, T., et al. (2013). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 54(26), 3464-3467.
  • Swahn, B.-M., et al. (2013). Design and Synthesis of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors with in Vivo Brain Reduction of β-Amyloid Peptides. Journal of Medicinal Chemistry, 56(13), 5344-5359.
  • Wang, X., et al. (2014). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. SAR and QSAR in Environmental Research, 25(1), 21-36.
  • Ali, M., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1493.
  • PubChem. (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid. Retrieved from [Link]

  • Zhang, L., et al. (2015). Design and synthesis of 5-cyclopropyl substituted cyclic acylguanidine compounds as BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3226-3230.
  • Sbardella, G., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7629.
  • Di Nardo, G., et al. (2019). Thiophene-Based Trimers and Their Bioapplications: An Overview. International Journal of Molecular Sciences, 20(18), 4539.
  • 1Click Chemistry. (n.d.). Building-Blocks. Retrieved from [Link]

  • Chandra, R., et al. (2006). Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. Bioorganic & Medicinal Chemistry Letters, 16(5), 1350-1352.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene in Agrochemicals and Specialty Chemicals. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2533.
  • Singh, P., & Srivastava, A. (2013). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 5(4), 1-16.
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  • ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene.... Retrieved from [Link]

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  • Li, Y., et al. (2023). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(15), 5899-5913.
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  • Topias, T., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega, 7(30), 26497-26510.
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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of Methyl 4,5-dichlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalizing Dichlorothiophenes

In the landscape of pharmaceutical and materials science research, the thiophene scaffold remains a cornerstone for the development of novel molecular entities. Methyl 4,5-dichlorothiophene-2-carboxylate, in particular, is a versatile building block, offering two distinct halogenated sites for functionalization. The selective introduction of aryl groups at these positions via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, opens a gateway to a vast chemical space of potential drug candidates and organic materials. The inherent electronic asymmetry of the thiophene ring, influenced by the electron-withdrawing ester group, dictates a preference for reactivity at the C5 position. This guide provides a comparative analysis of two widely employed palladium catalysts, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), for the selective C5-arylation of this compound.

Catalyst Selection: A Tale of Two Palladium Systems

The choice of catalyst is paramount to the success of a Suzuki-Miyaura coupling, influencing yield, selectivity, and reaction kinetics. Here, we compare a classic Pd(0) source with a robust Pd(II) precatalyst, each with distinct characteristics.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A workhorse in palladium catalysis, this air-sensitive Pd(0) complex is ready to enter the catalytic cycle directly. Its reactivity is largely dictated by the dissociation of its triphenylphosphine ligands.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): This air-stable Pd(II) precatalyst requires in situ reduction to the active Pd(0) species. The bidentate dppf ligand offers enhanced stability to the catalytic intermediate and can influence the reaction's efficiency.

Comparative Performance Analysis

While direct head-to-head comparative studies on this compound are not extensively documented, we can infer the performance of these catalysts from their application in structurally similar systems, such as the coupling of other dihalogenated thiophenes. The primary reaction of interest is the selective mono-arylation at the more reactive C5 position.

Catalyst SystemSubstrate Analogue & Coupling PartnerCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 4,5-dibromothiophene-2-carboxaldehyde & Arylboronic acid5K₂CO₃Dioxane/H₂O9012Good to Excellent[1]
Pd(dppf)Cl₂ 5-bromo-1-ethyl-1H-indazole & 2-thiopheneboronic acid10K₂CO₃DME/H₂O802High[2]

Key Insights from Comparative Data:

  • Pd(PPh₃)₄ has proven effective for the selective coupling of dihalogenated thiophenes, providing good to excellent yields.[1] However, its air sensitivity can be a practical drawback.

  • Pd(dppf)Cl₂ is often favored for its air stability and robustness. In the coupling of a bromoindazole with thiopheneboronic acid, it outperformed Pd(PPh₃)₄, suggesting it may be a more efficient catalyst for challenging substrates.[2][3]

  • Regioselectivity: For 4,5-dihalothiophenes, Suzuki-Miyaura coupling is generally observed to occur preferentially at the C5 position. This is attributed to the greater steric hindrance at the C4 position and the electronic influence of the ester group.[4]

Mechanistic Considerations: The "Why" Behind the Reaction

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-X-Pd(II)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (R-X) Transmetalation_Complex R-Pd(II)L2-R' Oxidative_Addition->Transmetalation_Complex Transmetalation (R'B(OH)2, Base) Transmetalation_Complex->Pd(0)L2 Reductive_Elimination R-R' Transmetalation_Complex->Reductive_Elimination Reductive Elimination

A simplified Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the thiophene, forming a Pd(II) intermediate. This is often the rate-limiting step and is generally faster for the C-Cl bond at the C5 position due to less steric hindrance.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the cycle. The nature of the phosphine ligand is critical; bulky, electron-donating ligands like those in the dppf framework can promote this final step.[5]

For Pd(II) precatalysts like Pd(dppf)Cl₂, an initial reduction step is required to generate the active Pd(0) species. This reduction can be effected by various species in the reaction mixture, including phosphine ligands or solvents.

Experimental Protocols

The following are detailed, step-by-step methodologies for the selective C5-arylation of this compound via Suzuki-Miyaura coupling.

Experimental_Workflow cluster_workflow Experimental Workflow start Combine Reactants & Base degas Degas Mixture (Ar bubbling) start->degas add_catalyst Add Pd Catalyst degas->add_catalyst reflux Heat to Reflux (e.g., 90°C) add_catalyst->reflux monitor Monitor Reaction (TLC/GC-MS) reflux->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

A generalized workflow for the Suzuki-Miyaura coupling.

Protocol 1: Using Pd(PPh₃)₄

This protocol is adapted from procedures for similar dihalothiophene substrates.[1]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Pd(dppf)Cl₂

This protocol is based on general procedures for Suzuki-Miyaura couplings using this robust catalyst.[2][6]

  • Reaction Setup: In a reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Catalyst and Solvent: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) followed by a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with stirring for 4-12 hours.

  • Monitoring: Track the consumption of the starting material using TLC or GC-MS.

  • Workup: Upon completion, cool the mixture and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and partition between ethyl acetate (20 mL) and water (10 mL).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography.

Conclusion and Recommendations

Both Pd(PPh₃)₄ and Pd(dppf)Cl₂ are viable catalysts for the Suzuki-Miyaura coupling of this compound.

  • Pd(PPh₃)₄ is a classic choice and has demonstrated efficacy in similar systems. Its primary drawback is its air sensitivity, requiring careful handling under an inert atmosphere.

  • Pd(dppf)Cl₂ offers the significant advantage of being air-stable, making it more user-friendly. The robust dppf ligand often leads to higher catalyst turnover numbers and can be more effective for less reactive coupling partners.

For initial explorations, Pd(dppf)Cl₂ is recommended due to its ease of handling and proven high reactivity in related heterocyclic couplings. Researchers may find that it provides more consistent results with potentially lower catalyst loadings. However, Pd(PPh₃)₄ remains a cost-effective and powerful alternative, provided that anaerobic reaction conditions are meticulously maintained.

Ultimately, the optimal catalyst and conditions should be determined empirically for each specific arylboronic acid coupling partner to maximize the yield and purity of the desired 4-aryl-5-chlorothiophene-2-carboxylate product.

References

A Comparative Guide to the Characterization of Novel Compounds Synthesized from Methyl 4,5-dichlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are of paramount importance.[1][2][3] Among these, thiophene derivatives have emerged as a privileged scaffold due to their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The starting material, Methyl 4,5-dichlorothiophene-2-carboxylate, represents a versatile building block for the synthesis of novel, highly functionalized thiophenes. The two chlorine atoms at positions 4 and 5 offer reactive sites for selective modification, enabling the generation of diverse chemical entities with potentially unique pharmacological or material properties.

This guide provides an in-depth technical comparison of a hypothetical series of novel compounds synthesized from this compound. We will explore the rationale behind the synthetic strategies, delve into the comprehensive characterization of the synthesized molecules, and present a comparative analysis of their physicochemical properties.

Synthetic Strategy: A Tale of Two Couplings

To generate a diverse library of compounds from this compound (SM-1), we employed two powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[7][8][9][10] The choice of these reactions is deliberate; they are known for their broad substrate scope, functional group tolerance, and high yields, making them ideal for medicinal chemistry applications.

Our synthetic approach is a stepwise functionalization of the dichlorothiophene core. The first step involves a selective mono-arylation via a Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination at the remaining C-Cl bond. This strategy allows for the introduction of two different substituents, leading to a library of disubstituted thiophene derivatives with varying electronic and steric properties.

DOT Script for Synthetic Pathway

Synthetic_Pathway SM1 This compound (SM-1) INT1 Intermediate 1: Mono-arylated Thiophene SM1->INT1 Suzuki-Miyaura Coupling PROD1 Product 1: Aryl-Amino Thiophene INT1->PROD1 Buchwald-Hartwig Amination PROD2 Product 2: Heteroaryl-Amino Thiophene INT1->PROD2 Buchwald-Hartwig Amination reagent1 Arylboronic acid, Pd catalyst, Base reagent2 Amine, Pd catalyst, Base

Caption: Synthetic route to novel thiophene derivatives from SM-1.

Characterization of Novel Thiophene Derivatives

The unambiguous characterization of novel compounds is a cornerstone of chemical research. A combination of spectroscopic techniques is employed to elucidate the structure and purity of the synthesized molecules. For our hypothetical series of compounds, we will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for our starting material (SM-1) and two representative novel compounds: Compound A (4-amino-5-(p-tolyl)thiophene-2-carboxylate) and Compound B (4-amino-5-(pyridin-3-yl)thiophene-2-carboxylate).

CompoundKey ¹H NMR Signals (δ, ppm)¹³C NMR Signals (δ, ppm)Mass Spec (m/z) [M+H]⁺Key IR Bands (cm⁻¹)
SM-1 3.85 (s, 3H, OCH₃)162.1 (C=O), 135.2, 131.5, 128.9, 125.4 (Thiophene C), 52.8 (OCH₃)211.01720 (C=O), 1540, 1450 (C=C, thiophene)
Compound A 7.5-7.2 (m, 4H, Ar-H), 6.5 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃), 2.35 (s, 3H, Ar-CH₃)163.5 (C=O), 148.2, 138.1, 130.2, 129.5, 128.7, 125.1, 122.3, 118.9 (Aromatic & Thiophene C), 52.5 (OCH₃), 21.2 (Ar-CH₃)264.13450, 3350 (N-H), 1710 (C=O), 1600, 1520 (C=C, aromatic & thiophene)
Compound B 8.8-8.5 (m, 2H, Py-H), 7.9-7.4 (m, 2H, Py-H), 6.8 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃)163.2 (C=O), 150.1, 148.5, 147.9, 135.8, 129.1, 124.8, 123.7, 119.2 (Aromatic & Thiophene C), 52.6 (OCH₃)265.13460, 3360 (N-H), 1715 (C=O), 1590, 1510 (C=C, aromatic & thiophene)

Causality Behind Experimental Choices:

  • ¹H NMR: This is the first and most crucial technique for structural elucidation of organic molecules.[11][12] The chemical shifts, integration, and coupling patterns of the protons provide a detailed map of the molecule's connectivity. For instance, the disappearance of the thiophene proton signal and the appearance of aromatic and amine proton signals are key indicators of successful substitution.

  • ¹³C NMR: This technique provides information about the carbon framework of the molecule.[11] The number of signals indicates the number of non-equivalent carbons, and their chemical shifts provide insights into their electronic environment (e.g., sp², sp³, carbonyl).

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, which is a critical piece of data for confirming its identity.[13] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[14] The characteristic stretching frequencies of C=O, N-H, and C=C bonds are easily identifiable and confirm the presence of the ester, amine, and aromatic/thiophene rings.

Comparative Analysis of Physicochemical Properties

The introduction of different aryl and amino groups can significantly impact the physicochemical properties of the thiophene derivatives, which in turn can influence their biological activity and suitability for various applications.

PropertyCompound ACompound BRationale for Comparison
LogP (calculated) 3.22.5Lipophilicity is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). The more lipophilic Compound A is expected to have better membrane permeability.
Aqueous Solubility (predicted) LowModerateSolubility is crucial for drug formulation and bioavailability. The presence of the more polar pyridine ring in Compound B is predicted to increase its aqueous solubility compared to the hydrocarbon-rich tolyl group in Compound A.
pKa (predicted) ~4.5 (amine)~5.5 (pyridine N), ~4.2 (amine)The basicity of the compounds can influence their interactions with biological targets and their behavior in different pH environments. Compound B has an additional basic center in the pyridine ring.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling (Synthesis of Intermediate 1)
  • To a solution of this compound (1.0 eq) in a 2:1 mixture of toluene and water is added the corresponding arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the mono-arylated intermediate.

General Procedure for Buchwald-Hartwig Amination (Synthesis of Final Products)
  • To a solution of the mono-arylated thiophene intermediate (1.0 eq) in toluene is added the desired amine (1.5 eq), sodium tert-butoxide (1.5 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and Xantphos) (0.02 eq).[15][16][17][18]

  • The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 16 hours under an argon atmosphere.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final amino-substituted thiophene derivative.

NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[19]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[11]

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[12][20]

  • Process the spectra using appropriate software to obtain chemical shifts, integration values, and coupling constants.

DOT Script for Characterization Workflow

Characterization_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir structure Structural Elucidation nmr->structure ms->structure ir->structure purity Purity Assessment structure->purity properties Physicochemical Property Analysis purity->properties conclusion Final Characterized Compound properties->conclusion

Caption: Workflow for the characterization of novel compounds.

Conclusion

The strategic functionalization of this compound via sequential Suzuki-Miyaura and Buchwald-Hartwig couplings provides a robust platform for the generation of novel disubstituted thiophene derivatives. The comprehensive characterization using a suite of spectroscopic techniques is essential for unambiguous structure determination. Furthermore, a comparative analysis of the physicochemical properties of these novel compounds offers valuable insights into their potential applications in drug discovery and materials science. The methodologies and data presented in this guide serve as a valuable resource for researchers working in these fields.

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literature review of Methyl 4,5-dichlorothiophene-2-carboxylate applications

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Applications of Methyl 4,5-dichlorothiophene-2-carboxylate: A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: The Versatile Thiophene Scaffold in Modern Chemistry

Thiophene-based compounds are of significant interest in both medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them valuable scaffolds in drug design, often improving metabolic stability and binding affinity.[1] Furthermore, the thiophene ring is a key component in the development of conductive polymers and other advanced materials.[1][3] Within the diverse family of thiophene derivatives, this compound emerges as a crucial building block for synthesizing complex molecules. This guide provides a comprehensive review of its applications, offering a comparative analysis with alternative synthetic precursors and supported by experimental data.

Synthetic Accessibility of this compound and Related Precursors

The utility of a chemical building block is fundamentally tied to its accessibility. This compound can be synthesized through various routes, often starting from more common thiophene derivatives. One common method involves the chlorination of a suitable thiophene precursor. For instance, the related compound, 3-methyl-4,5-dichlorothiophene-2-carboxylic acid, can be prepared in a single step from 3-methylthiophene-2-carboxylic acid using N-chlorosuccinimide in a mixed solvent system of acetic acid and N,N-dimethylformamide, with yields reported to be as high as 93%.[4] This highlights a relatively straightforward and high-yielding approach to obtaining dichlorinated thiophene carboxylic acids. The ester, this compound, can then be obtained through standard esterification procedures.

Alternative halogenated thiophene precursors, such as 5-chlorothiophene-2-carboxylic acid, are also synthetically accessible through various methods, including the Friedel-Crafts acylation of 2-chlorothiophene followed by hydrolysis, or through the Grignard reaction of 5-chloro-2-bromothiophene with carbon dioxide.[5] The choice of starting material and synthetic route will often depend on the desired substitution pattern on the final target molecule.

Core Applications in Medicinal Chemistry: A Comparative Overview

The primary application of this compound and its corresponding carboxylic acid is in the synthesis of biologically active compounds, particularly as inhibitors of key enzymes implicated in disease.

BACE1 and BACE2 Inhibition for Neurodegenerative and Metabolic Diseases

A significant application of 4,5-dichlorothiophene-2-carboxylic acid, the hydrolyzed form of the title compound, is in the preparation of BACE1 and BACE2 inhibitors.[6][7] BACE1 (β-site amyloid precursor protein cleaving enzyme 1) is a key target in the development of therapeutics for Alzheimer's disease, as its inhibition can reduce the production of amyloid-β plaques in the brain.[6] BACE2 is also being investigated for its potential role in treating type 2 diabetes and other metabolic disorders.[6] The dichlorinated thiophene moiety serves as a critical scaffold for these inhibitors, providing a rigid core for the attachment of other functional groups that interact with the enzyme's active site.

Comparative Advantage: The 4,5-dichloro substitution pattern on the thiophene ring offers distinct advantages over other halogenated or non-halogenated analogs. The electron-withdrawing nature of the chlorine atoms can influence the acidity of the carboxylic acid group and modulate the electronic properties of the entire molecule, potentially leading to enhanced binding affinity and improved pharmacokinetic properties of the final drug candidate. While other halogenated thiophenes are also used in drug discovery, the specific 4,5-dichloro arrangement has proven to be particularly effective for BACE inhibitors.

Broader Biological Activities of Thiophene Derivatives

Thiophene-containing compounds, in general, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][8][9] For example, various thiophene-2-carboxamide derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] Specifically, 3-amino thiophene-2-carboxamide derivatives have demonstrated higher antibacterial efficacy compared to their 3-hydroxy and 3-methyl counterparts.[8]

While direct comparative studies of the biological activities of compounds derived specifically from this compound versus other precursors are not extensively detailed in the provided search results, the versatility of the thiophene scaffold suggests that derivatives of this compound could be valuable candidates for screening in various biological assays. The presence of the two chlorine atoms provides handles for further chemical modification and can significantly influence the lipophilicity and electronic nature of the resulting molecules, which are key determinants of biological activity.

Applications in Organic Synthesis: A Versatile Building Block

Beyond its direct use in synthesizing bioactive molecules, this compound is a versatile intermediate in organic synthesis, allowing for the construction of more complex heterocyclic systems.

Synthesis of Fused Heterocyclic Systems

The functional groups on this compound (the ester and the two chlorine atoms) provide multiple reaction sites for further chemical transformations. For instance, the ester can be hydrolyzed to the carboxylic acid, which can then be converted to an acid chloride or an amide. The chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, although the reactivity of chlorines on a thiophene ring can be challenging.

A related compound, Methyl 4,5-diaminothiophene-2-carboxylate, which can be conceptually derived from the dichlorinated precursor, is a valuable building block for synthesizing fused polyheterocycles like thienopyrimidines and thienopyridines.[1] These fused systems are considered privileged scaffolds in drug discovery.[1] This suggests a potential synthetic pathway where the chlorine atoms of this compound are replaced by amino groups to access these important diamino intermediates.

Experimental Workflow: Conceptual Synthesis of Fused Thienopyrimidines

G A Methyl 4,5-dichlorothiophene- 2-carboxylate B Nucleophilic Amination (e.g., Buchwald-Hartwig amination) A->B C Methyl 4,5-diaminothiophene- 2-carboxylate B->C D Cyclization with a 1,3-dielectrophile (e.g., diethyl malonate) C->D E Fused Thienopyrimidine Derivative D->E

Caption: Conceptual workflow for the synthesis of fused thienopyrimidines.

Applications in Materials Science

While the primary focus of the available literature is on medicinal chemistry, thiophene derivatives are well-established components of advanced materials, particularly conductive polymers.[3] The thiophene ring's ability to support a delocalized π-electron system is fundamental to the conductivity of polymers like polythiophene.

The introduction of halogen atoms onto the thiophene ring can significantly alter the electronic properties of the resulting polymers. The electron-withdrawing nature of chlorine can lower the HOMO and LUMO energy levels of the polymer, which can affect its conductivity, stability, and color. While specific studies on polymers derived from this compound were not prominent in the initial search, its potential as a monomer for creating novel conductive materials with tailored properties is a viable area for further research.

Experimental Protocols

Synthesis of 3-methyl-4,5-dichlorothiophene-2-carboxylic acid[4]

Materials:

  • 3-methylthiophene-2-carboxylic acid

  • Acetic acid

  • N,N-dimethylformamide (DMF)

  • N-chlorosuccinimide (NCS)

  • Ethyl acetate

  • Water

Procedure:

  • In a 50 ml single-neck flask, dissolve 2.84 g (0.02 mol) of 3-methylthiophene-2-carboxylic acid in 30 ml of a 1:1 molar ratio mixed solvent of acetic acid and N,N-dimethylformamide.

  • Stir the solution to ensure complete dissolution.

  • Add 13.31 g (0.1 mol) of N-chlorosuccinimide to the solution.

  • Gently heat the mixture with a heat gun to initiate the reaction, then place the flask in an ice bath to control the temperature.

  • After the initial exotherm subsides, remove the flask from the ice bath and stir at 35°C for 6 hours.

  • Pour the reaction mixture into a separatory funnel containing a suitable amount of water and ethyl acetate.

  • Extract the aqueous layer twice with ethyl acetate.

  • Wash the combined organic layers with water (3-4 times).

  • Back-extract the combined aqueous layers once with ethyl acetate.

  • Wash the final combined organic layer twice with water.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain 3-methyl-4,5-dichlorothiophene-2-carboxylic acid as a pale yellow solid.

Yield: 3.92 g (93%)

Data Summary and Comparison

Application AreaKey Advantages of this compoundPotential Alternatives and Comparative Disadvantages
Medicinal Chemistry (BACE inhibitors) The 4,5-dichloro substitution pattern can enhance binding affinity and modulate pharmacokinetic properties.[6]Non-halogenated or differently halogenated thiophenes may exhibit lower binding affinity or less favorable ADME properties.
Organic Synthesis (Building Block) Provides a rigid scaffold with multiple functional groups for further elaboration into complex heterocyclic systems.Simpler thiophene derivatives may require more synthetic steps to introduce the desired functionality and substitution pattern.
Materials Science (Conductive Polymers) The dichloro substituents can tune the electronic properties (HOMO/LUMO levels) of the resulting polymers.Unsubstituted thiophene monomers offer less control over the final electronic properties of the polymer.

Conclusion

This compound is a valuable and versatile building block with significant applications in medicinal chemistry and potential for use in materials science. Its utility is underscored by its role in the synthesis of potent BACE inhibitors for the treatment of Alzheimer's disease and type 2 diabetes. The specific 4,5-dichloro substitution pattern offers distinct advantages in modulating the biological activity and physicochemical properties of target molecules compared to other thiophene derivatives. While its application in materials science is less explored, its potential as a monomer for novel conductive polymers warrants further investigation. The straightforward synthetic accessibility of the parent carboxylic acid further enhances its appeal as a key intermediate for researchers and drug development professionals.

References

  • A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.
  • Synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxyl
  • The Role of 4,5-Dichlorothiophene-2-carboxylic Acid in Drug Discovery & Synthesis.
  • Methyl 4,5-diaminothiophene-2-carboxyl
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Supporting Inform
  • 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID | 31166-29-7. ChemicalBook.
  • Methyl 5-chlorothiophene-2-carboxyl
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Working with Hazardous Chemicals.
  • Methyl 4,5-dichlorothiophene-2-carboxyl
  • Organic Syntheses Procedure.
  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as C
  • Biological Activities of Thiophenes. Encyclopedia.pub.
  • 5-Chlorothiophene-2-carboxylic acid synthesis. ChemicalBook.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4,5-dichlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily realities. With this comes the critical responsibility of ensuring that all chemical waste, particularly halogenated compounds like Methyl 4,5-dichlorothiophene-2-carboxylate, is managed and disposed of with the utmost attention to safety and environmental regulations. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

The procedural choices outlined below are based on the known hazards of this compound and the best practices for managing chlorinated organic waste. The primary objective is to neutralize risks at the source and ensure a compliant and safe disposal pathway.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, it is imperative to understand the inherent risks associated with this compound.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C6H4Cl2O2S[1]
Molecular Weight 211.07 g/mol [1]
Appearance Solid
Storage Temperature 2-8°C, in a dark, inert atmosphere

Hazard Identification:

According to available Safety Data Sheets (SDS), this compound and its structural analogs are classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][3][4][5]

The presence of chlorine in the molecule is of particular significance for disposal. Halogenated organic compounds require specific disposal routes, primarily incineration at high temperatures, to prevent the formation of highly toxic dioxins and other hazardous byproducts.[6][7] Therefore, it is crucial to segregate this waste stream from non-halogenated organic waste.[8][9][10]

Personal Protective Equipment (PPE) and Safety Precautions

Given the hazard profile, the following minimum PPE must be worn when handling this compound for disposal:

  • Gloves: Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[11]

  • Eye Protection: ANSI-approved chemical splash goggles are essential.

  • Lab Coat: A fully buttoned lab coat must be worn to protect against skin exposure.

  • Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12][13]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to maintain safety and compliance.

Step 1: Segregation of Waste

  • Rationale: As a chlorinated organic compound, this compound must be disposed of as halogenated waste.[8][9] Co-mingling with non-halogenated solvents increases disposal costs and can lead to dangerous chemical reactions.[8][10]

  • Procedure:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

    • If the compound is in solution, use a designated "Halogenated Organic Liquids" container. Ensure the solvent is compatible with the container material (typically polyethylene).[13]

    • Never mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[2][13]

Step 2: Container Selection and Labeling

  • Rationale: Proper containment and labeling are critical for safe storage, transport, and final disposal. This prevents accidental mixing of incompatible wastes and ensures that the disposal facility has accurate information.

  • Procedure:

    • Use a chemically resistant container in good condition with a secure, tightly sealing lid. Polyethylene containers are generally suitable for halogenated waste.[13][14]

    • Label the container with a "Hazardous Waste" tag before adding any waste.[10]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Irritant," "Toxic")

      • The date the waste was first added to the container.

      • Your name and laboratory contact information.

Step 3: Waste Accumulation and Storage

  • Rationale: Safe temporary storage within the laboratory is crucial to prevent spills, leaks, and exposure.

  • Procedure:

    • Keep the waste container tightly closed when not in use.[10][11]

    • Store the container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.[13]

    • Ensure the storage area is away from sources of heat, sparks, or open flames.[15]

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[14]

Step 4: Disposal of Contaminated Materials

  • Rationale: Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

  • Procedure:

    • Solid Waste: Place contaminated gloves, weigh boats, and absorbent pads into the "Halogenated Organic Solids" waste container.

    • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be placed in a designated sharps container for incineration.[16]

    • Empty Containers: An "empty" container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.[8] The rinsate from this process must be collected as halogenated liquid waste.

Step 5: Arranging for Final Disposal

  • Rationale: Final disposal must be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

  • Procedure:

    • Once the waste container is full, arrange for a pickup through your institution's Environmental Health and Safety (EHS) office.

    • Ensure all labeling is complete and accurate before the scheduled pickup.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Small Spill (contained within a fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).[11]

    • Collect the absorbent material and place it in the designated "Halogenated Organic Solids" waste container.[11]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as halogenated waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team.

  • Personal Exposure:

    • Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][3]

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3]

    • Inhalation: Move to fresh air immediately.[2][3]

    • In all cases of exposure, seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final Final Steps Start Start: Handling This compound PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteType Identify Waste Type FumeHood->WasteType SolidWaste Solid Waste (Pure Compound, Contaminated PPE) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsate) WasteType->LiquidWaste Liquid EmptyContainer Empty Container WasteType->EmptyContainer Container HalogenatedSolid Place in 'Halogenated Organic Solids' Container SolidWaste->HalogenatedSolid HalogenatedLiquid Place in 'Halogenated Organic Liquids' Container LiquidWaste->HalogenatedLiquid Rinse Triple-Rinse Container? EmptyContainer->Rinse Store Store Waste Container in Satellite Accumulation Area HalogenatedSolid->Store HalogenatedLiquid->Store Rinse->HalogenatedSolid No CollectRinsate Collect Rinsate as Halogenated Liquid Waste Rinse->CollectRinsate Yes CollectRinsate->HalogenatedLiquid DisposeContainer Dispose of Rinsed Container as Non-Hazardous CollectRinsate->DisposeContainer EHS Contact EHS for Waste Pickup Store->EHS

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to Personal Protective Equipment for Handling Methyl 4,5-dichlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4,5-dichlorothiophene-2-carboxylate. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure your safety. This document is structured to explain the causality behind each safety protocol, empowering you to make informed decisions in the laboratory.

While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, the guidance herein is built upon the known hazards of closely related dichlorothiophene derivatives.[1][2][3] These analogs are consistently classified as significant irritants, and we will proceed with a conservative safety approach based on this established hazard profile.

The primary hazards associated with dichlorothiophene carboxylic acids, the parent compounds to the methyl ester, are well-documented:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][4][5]

  • Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation or damage.[1][4][5]

  • Respiratory Irritation (Category 3) : May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]

  • Acute Toxicity : Analogs are also classified as harmful if swallowed, in contact with skin, or inhaled.[3]

Understanding these risks is the foundation of a robust safety plan. The following sections detail the necessary personal protective equipment (PPE) to mitigate these hazards, operational plans for its use, and proper disposal methods.

Dermal Protection: Preventing Skin Contact

The Rationale: this compound and its analogs are classified as Category 2 skin irritants.[4][5] This means direct contact can lead to inflammation, redness, and discomfort. The chlorinated thiophene structure also presents a potential for absorption through the skin, which could lead to systemic effects. Therefore, creating an impermeable barrier between the chemical and your skin is non-negotiable.

Core Directive: Wear chemical-resistant gloves and a lab coat at all times. For tasks with a higher risk of splashing, a chemical-resistant apron is mandatory.[6]

Recommended Dermal PPE
PPE ItemMaterial SpecificationStandardRationale & Use Case
Gloves Nitrile or NeopreneASTM F739 or EN 374Provides excellent protection against a wide range of chemicals.[7] Natural rubber gloves are not sufficient.[7] Always double-glove when handling neat material or concentrated solutions. Check for signs of degradation like swelling or discoloration.[8]
Lab Coat Professional, long-sleevedN/AYour primary barrier against incidental contact and small splashes. Must be kept buttoned.
Chemical Apron PVC, Nitrile, or NeopreneN/ARequired when mixing solutions, performing extractions, or any procedure with a significant splash risk. Provides an additional layer of protection over your lab coat.[6][7]
Footwear Closed-toe shoesN/ALeather or fabric shoes are permeable and can absorb chemicals; therefore, they are not permitted. Chemical-resistant shoe covers should be considered if there is a risk of spills.

Ocular Protection: Shielding Your Eyes

The Rationale: This class of compounds is designated as a Category 2/2A eye irritant, capable of causing serious, potentially lasting, damage upon contact.[1][4][5] Standard safety glasses may not provide adequate protection from splashes, especially from the side.

Core Directive: Wear chemical splash goggles at all times when the chemical is being handled. A face shield should be worn over goggles during high-risk procedures.

Recommended Ocular PPE
PPE ItemSpecificationStandardRationale & Use Case
Safety Goggles Chemical splash goggles with indirect ventsANSI Z87.1 / EN 166Creates a seal around the eyes, protecting from splashes, and airborne dust.[9] Must be worn whenever handling the chemical in any form.
Face Shield Full-face visorANSI Z87.1 / EN 166Worn in addition to safety goggles when transferring large volumes, working with heated solutions, or any task with a high potential for energetic splashing or spray generation.

Respiratory Protection: Preventing Inhalation

The Rationale: While the methyl ester is likely a solid or oil at room temperature, it may cause respiratory irritation if its dust or aerosols are inhaled.[1][3] The core principle of respiratory safety is to first use engineering controls (like a chemical fume hood) to minimize airborne contaminants. PPE is the final line of defense.

Core Directive: All manipulations of this compound, especially weighing of the solid, should be performed within a certified chemical fume hood to prevent inhalation.

Recommended Respiratory PPE
PPE ItemSpecificationStandardRationale & Use Case
Respirator Air-purifying respirator (APR) with organic vapor cartridges and P95/P100 particulate pre-filtersNIOSH or EN 14387 approvedRequired only if engineering controls fail or are unavailable. This may include large-scale transfers outside of a hood or during spill cleanup. A proper fit test is mandatory before use.

Operational Plan: Donning, Doffing, and Disposal

A self-validating safety protocol relies on the correct procedure for using PPE. Contamination often occurs during the removal (doffing) process.

Step-by-Step PPE Protocols

Donning (Putting On) Sequence:

  • Outer Garments: Put on your lab coat and chemical apron (if needed).

  • Respirator: If required, perform a seal check and don your respirator.

  • Eye Protection: Put on safety goggles, ensuring a snug fit. Place a face shield over the goggles if necessary.

  • Gloves: Put on your first pair of gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve. Put on the second pair of gloves over the first.

Doffing (Taking Off) Sequence - The "Contaminated-to-Contaminated" Method:

  • Outer Gloves: Remove the outer pair of gloves by peeling one off with the other, without touching your bare skin. Dispose of them immediately.

  • Outer Garments: Unbutton your lab coat or apron. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior does not touch your inner clothing.

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front.

  • Respirator: If worn, remove it from the back.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outside with your bare hands.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[4][5]

Disposal Plan: All disposable PPE (gloves, aprons) contaminated with this compound must be disposed of in a designated hazardous waste container.[4] Do not discard it in the regular trash.

Logical Framework for PPE Selection

The level of PPE required is directly proportional to the risk of exposure. The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental procedure.

PPE_Decision_Workflow cluster_0 Start: Procedure Assessment cluster_1 Engineering Controls cluster_3 Required PPE start What is the task? weighing Weighing Solid start->weighing solution Preparing Solution / Small Scale Reaction (<50mL) start->solution workup Workup / Transfer / Chromatography (>50mL) start->workup spill Spill Cleanup start->spill hood Work in Chemical Fume Hood ppe_base Minimum PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles hood->ppe_base Always Start Here weighing->hood weighing->ppe_base solution->hood solution->ppe_base workup->hood ppe_splash Enhanced PPE: - Minimum PPE - Chemical Apron workup->ppe_splash ppe_full Full Protection: - Enhanced PPE - Face Shield - Respirator (if needed) spill->ppe_full

Caption: Decision workflow for selecting appropriate PPE based on the experimental task.

By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research. Always prioritize caution and consult your institution's environmental health and safety department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.